Methyl 5-(hydroxymethyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(hydroxymethyl)furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3,8H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVHNKBMLQFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508425 | |
| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36802-01-4 | |
| Record name | Methyl 5-(hydroxymethyl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-(hydroxymethyl)furan-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate from Furfuryl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary synthetic routes for converting bio-derived furfuryl alcohol into Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMFC), a valuable platform chemical and building block in the pharmaceutical and polymer industries.
Introduction: Synthetic Pathways Overview
The synthesis of this compound from furfuryl alcohol is predominantly achieved through two strategic pathways. The selection of a specific route depends on factors such as desired yield, purity requirements, available equipment, and environmental considerations.
-
Route 1: Two-Step Synthesis. This classic approach involves the initial oxidation of furfuryl alcohol to an intermediate, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), followed by a separate esterification step to yield the final MHMFC product. This method allows for the isolation and purification of the intermediate acid, potentially leading to a higher purity final product.
-
Route 2: One-Pot Oxidative Esterification. This streamlined approach combines the oxidation and esterification reactions into a single process. It offers advantages in terms of process efficiency and reduced waste generation. Catalytic systems, often employing precious metals, are crucial for achieving high selectivity and yield in this direct conversion.
The Fungal Production of Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Technical Guide for Researchers
Abstract
Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) and its corresponding acid, 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), are furan derivatives that have garnered interest in the scientific community due to their diverse biological activities. While often associated with the thermal degradation of carbohydrates, these compounds are also naturally produced by a variety of fungal species. This technical guide provides an in-depth overview of the natural occurrence of M5HF2C in fungi, intended for researchers, scientists, and professionals in drug development. This document details the fungal species known to produce this compound, summarizes available quantitative data, outlines experimental protocols for its isolation and quantification, and illustrates the elucidated biosynthetic pathway.
Introduction
This compound is a heterocyclic organic compound with a furan core. Its presence in nature is of significant interest, particularly its biosynthesis by microorganisms. Fungi, known for their vast and diverse secondary metabolism, are a notable source of this compound. M5HF2C has been identified as a phytotoxin in some instances and has been investigated for other potential biological activities. Understanding its natural production in fungi is crucial for harnessing its potential in various applications, from agriculture to pharmacology. This guide serves as a comprehensive resource on the fungal origins of M5HF2C.
Fungal Sources of this compound
Several fungal species have been identified as producers of this compound or its free acid form. The primary confirmed fungal sources include:
-
Curvularia lunata : This plant pathogenic fungus is a well-documented producer of M5HF2C, where the compound acts as a non-host-specific toxin, causing leaf spot disease in maize.[1]
-
Antrodia camphorata : This medicinal mushroom, highly valued in traditional medicine, has also been shown to produce M5HF2C.[2][3]
-
Aspergillus species : Various species within the Aspergillus genus, including Aspergillus oryzae, are known to produce HMFCA.[4][5][6][7]
-
Fomitopsis meliae : This brown-rot fungus is another confirmed producer of both M5HF2C and HMFCA.[8][9]
While the genus Xylaria is known for producing a wide array of secondary metabolites, current literature does not prominently feature this compound as a known metabolite.
Quantitative Data on Fungal Production
Quantitative data on the production of this compound by fungi is limited and can vary significantly based on the fungal strain, culture conditions, and analytical methods used. The following table summarizes the available quantitative information.
| Fungal Species | Compound | Concentration/Yield | Source/Condition | Reference(s) |
| Curvularia lunata | This compound | 50.03 ng/g | Infected maize leaves | [10] |
| Aspergillus sp. | 5-(Hydroxymethyl)furan-2-carboxylic acid | 8.0 mg | From 40 L of fermentation broth | [11] |
Note: For many of the identified fungal producers, the literature confirms the presence of the compound without providing specific quantitative data.
Biosynthesis of this compound in Curvularia lunata
The biosynthetic pathway of M5HF2C has been elucidated in the phytopathogenic fungus Curvularia lunata. The pathway begins with the degradation of xylan, a major component of plant cell walls, and proceeds through several key enzymatic steps.
The proposed pathway is as follows:
-
Xylan degradation: Xylanases and acetyl xylan esterases break down xylan into its monomeric sugar, xylose.
-
Conversion to Furfural: Xylose is then converted to furfural.
-
Oxidation to Furoic Acid: An alcohol dehydrogenase (CLADH6) catalyzes the dehydrogenation of furfural to furoic acid.[12][13]
-
Final Conversion to M5HF2C: Furoic acid serves as the direct precursor to this compound, a step likely involving a polyketide synthase (PKS).[1][12]
Experimental Protocols
The isolation and quantification of this compound from fungal cultures typically involve extraction followed by chromatographic analysis. Below are generalized protocols based on methodologies reported in the literature.
Fungal Culture and Extraction
A general workflow for obtaining a crude extract containing M5HF2C from a fungal culture is as follows:
Protocol for Extraction from Aspergillus sp. Fermentation Broth:
-
Fermentation: Culture the Aspergillus sp. strain in a suitable medium (e.g., half sea-water Potato Dextrose Agar) for an appropriate duration (e.g., 14 days at 28°C).[11]
-
Extraction: Extract the entire fermentation broth (e.g., 40 liters) with an equal volume of ethyl acetate (EtOAc).[11]
-
Concentration: Concentrate the EtOAc extract under reduced pressure to obtain a crude extract.[11]
-
Fractionation: The crude extract can be further purified by column chromatography (e.g., RP-18 with a methanol-water gradient) followed by size-exclusion chromatography (e.g., Sephadex LH-20 with methanol).[11]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a common method for the quantification of M5HF2C.
Instrumentation and Conditions for Curvularia lunata Toxin Analysis:
-
System: UHPLC-MS (e.g., 30A/Sciex Quadrupole 5500)[14]
-
Column: ACQUITY UPLC BEHC18 (2.1 × 100 mm, 1.7 µm)[14]
-
Column Temperature: 40 °C[14]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Acetonitrile
-
B: 0.1% Formic Acid in Water[14]
-
-
Elution Gradient: A time-dependent gradient should be optimized to ensure proper separation.
-
Detection: Mass Spectrometry (MS) or UV detection.
Sample Preparation for HPLC:
-
Lyophilization: Freeze-dry a known volume (e.g., 50 mL) of the fungal fermentation broth.[14]
-
Reconstitution: Reconstitute the dried sample in a known volume of methanol.[14]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
Conclusion
This compound and its acid form are naturally occurring metabolites produced by several fungal species, including those with phytopathogenic and medicinal properties. The biosynthetic pathway in Curvularia lunata highlights the conversion of plant-derived sugars into this furan derivative. While the presence of this compound in various fungi is established, further research is needed to quantify its production across different species and under various culture conditions. The experimental protocols outlined in this guide provide a foundation for researchers to isolate, identify, and quantify M5HF2C from fungal sources, paving the way for further investigation into its biological roles and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxymethyl-furoic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. 5-Hydroxymethyl-2-furancarboxylic acid | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. The Isolation of 5-Hydroxymethylfuran Metabolites from the Broth Extract of Fomitopsis meliae (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-(Hydroxymethyl)furan-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unveiling a Fungal Toxin: A Technical Guide to Methyl 5-(hydroxymethyl)furan-2-carboxylate from Curvularia lunata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of Methyl 5-(hydroxymethyl)furan-2-carboxylate, a significant secondary metabolite produced by the fungus Curvularia lunata. First identified in 2009, this compound has garnered interest due to its role as a phytotoxin and its potential cytotoxic and antibacterial properties.
Introduction
Curvularia lunata, a dematiaceous filamentous fungus, is a known plant pathogen responsible for Curvularia leaf spot, notably in maize.[1] The pathogenicity of this fungus is attributed in part to the secretion of secondary metabolites. In 2009, researchers first isolated and identified this compound as a non-host-specific toxin from C. lunata cultures.[2] This furanoid compound has since been the subject of studies investigating its biosynthesis, biological activities, and potential applications.
Physicochemical and Spectral Data
This compound (PubChem CID: 12733589) is a carboxylic ester with the molecular formula C₇H₈O₄ and a molecular weight of 156.14 g/mol .[3]
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| ¹H NMR (CDCl₃) | δ 3.89 (3H, s, -OCH₃), 4.69 (2H, s, -CH₂OH), 6.40 (1H, d, J=3.4 Hz, H-4), 7.10 (1H, d, J=3.4 Hz, H-3) |
| ¹³C NMR (CDCl₃) | δ 52.2 (-OCH₃), 57.8 (-CH₂OH), 111.9 (C-4), 118.9 (C-3), 143.9 (C-2), 158.5 (C-5), 159.3 (C=O) |
| FT-IR (ATR, cm⁻¹) | 3270, 3050, 2925, 2851, 1628, 1595, 1555, 1456, 1339, 1227, 1096, 1009, 795, 740, 583[4] |
| UV (λₘₐₓ, nm) | 202, 223, 281, 290[4] |
| ESI-MS | m/z 157 [M+H]⁺ |
Biological Activities
This compound exhibits a range of biological activities, including phytotoxicity, cytotoxicity against cancer cell lines, and antibacterial effects.
Phytotoxicity
As a key virulence factor of Curvularia lunata, the compound induces symptoms of Curvularia leaf spot on maize.[2] It is considered a non-host-specific toxin, also showing activity against other plant species such as rice, sorghum, and pepper.[2]
Cytotoxicity
The compound has demonstrated selective cytotoxicity against various human cancer cell lines.
Table 2: Cytotoxicity of this compound (IC₅₀ values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |
| HeLa | Cervical Carcinoma | 64.00 | [1] |
| HepG2 | Human Liver Carcinoma | 102.53 | [1] |
| Vero | Monkey Kidney (Normal) | >512.00 | [1] |
| LLC-MK2 | Monkey Kidney (Normal) | >512.00 | [1] |
| L929 | Mouse Fibroblast (Normal) | 239.06 | [1] |
Antibacterial Activity
This compound has shown inhibitory activity against both Gram-positive and Gram-negative bacteria.
Table 3: Antibacterial Activity of this compound (MIC values)
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Positive | 1 - 500 | [1][5] |
| Bacillus cereus | Positive | 4 - 500 | [1][5] |
| Bacillus subtilis | Positive | 4 | [1] |
| Escherichia coli | Negative | 32-64 | [1] |
| Salmonella Typhi | Negative | 32-64 | [1] |
| Serratia marcescens | Negative | 32-64 | [1] |
| Pseudomonas aeruginosa | Negative | 32-64 | [1] |
Experimental Protocols
The following protocols are based on published methodologies for the isolation, characterization, and bioactivity testing of this compound.
Fungal Culture and Toxin Production
Curvularia lunata is cultured in a suitable liquid medium, such as Fries medium, to induce the production of the target compound. The fungus is typically incubated at 25-28°C for 28-30 days.[2][6]
Extraction and Isolation
-
The fungal culture is filtered to separate the mycelium from the culture broth.
-
The cell-free broth is extracted multiple times with an organic solvent, typically ethyl acetate.[7]
-
The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract is then subjected to chromatographic purification. This may involve:
Structure Elucidation
The purified compound is characterized using a combination of spectroscopic techniques as detailed in Table 1, including ¹H NMR, ¹³C NMR, FT-IR, UV-Vis spectroscopy, and mass spectrometry.
Cytotoxicity Assay (MTT Assay)
-
Human cancer cell lines (e.g., HeLa, HepG2) and normal cell lines (e.g., Vero) are seeded in 96-well plates and incubated.
-
The cells are treated with various concentrations of the purified compound.
-
After a set incubation period (e.g., 24-72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells reduce the yellow MTT to a purple formazan product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.[5]
Antibacterial Assay (Micro Broth Dilution)
-
Bacterial strains are grown in a suitable broth medium.
-
Serial dilutions of the purified compound are prepared in a 96-well microplate.
-
A standardized inoculum of each bacterial strain is added to the wells.
-
The plates are incubated under appropriate conditions.
-
The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible bacterial growth, is determined.[5]
Biosynthesis Pathway in Curvularia lunata
Recent studies have begun to elucidate the biosynthetic pathway of this compound in C. lunata. The proposed pathway starts from xylose and involves several enzymatic steps.
The biosynthesis is thought to be initiated by the enzymatic degradation of xylan to xylose by enzymes such as xylanase and acetyl xylan esterase. Xylose is then converted to furfural. An alcohol dehydrogenase subsequently catalyzes the oxidation of furfural to furoic acid. The final steps leading to the formation of this compound from furoic acid are still under investigation.[8]
Conclusion and Future Perspectives
This compound, originally discovered as a phytotoxin from Curvularia lunata, presents a molecule of interest for its selective cytotoxicity against cancer cells and its antibacterial properties. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production. Further research is warranted to explore its mechanism of action at a molecular level, which could lead to the development of new therapeutic agents. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in natural product chemistry, drug discovery, and plant pathology.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 8. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of Methyl 5-(hydroxymethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HFC) is a furan derivative that has garnered significant interest within the scientific community.[1] First identified as a toxin produced by the fungus Curvularia lunata, the causative agent of maize leaf spot, it has since been isolated from other natural sources, including Antrodia camphorata and the bacterium Streptomyces sp.[1] Subsequent research has revealed its potential as a versatile pharmacophore, exhibiting a range of biological activities including anti-inflammatory, antibacterial, and cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, spectral data, synthesis protocols, and biological activities of this compound, serving as a vital resource for researchers in medicinal chemistry and drug development.
Physical and Chemical Properties
This compound is a carboxylic ester and is functionally related to 2-furoic acid.[3] It exists as a solid at room temperature.
| Property | Value | Source |
| Molecular Formula | C₇H₈O₄ | [3] |
| Molecular Weight | 156.14 g/mol | [3] |
| CAS Number | 36802-01-4 | [3] |
| Appearance | Pale Yellow Solid | |
| Melting Point | Not explicitly stated for the methyl ester. The related carboxylic acid has a melting point of 247°C (decomposition).[4] | |
| Boiling Point | Not explicitly stated for the methyl ester. The related carboxylic acid has a boiling point of 349.4°C at 760 mmHg.[4] | |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[5] | |
| UV/Vis (λmax) | 254 nm | [5] |
| Stability | The compound may change color from yellow to brown after being left in a refrigerator without solvent for a few days.[1][6] It is also noted to be light-sensitive and should be stored under an inert gas. |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Data | Source |
| ¹H NMR (in MeOD) | δ 1.77 (2H, qui, J = 6.8 Hz, CH₂-2′), 2.72 (2H, t, J = 6.9 Hz, CH₂-3′), 3.43 (2H, t, J = 6.9 Hz, CH₂-1′), 4.59 (2H, s, OCH₂), 6.47 (1H, d, J = 3.4 Hz, furan), 7.06 (1H, d, J = 3.4 Hz, furan) | [1] |
| ¹³C NMR (in MeOD) | δ 31.76, 36.04, 38.21, 56.05, 108.96, 114.58, 146.94, 157.42, 159.65 | [1] |
| IR (ART, cm⁻¹) | 3270, 3050, 2925, 2851, 1628, 1595, 1555, 1456, 1339, 1227, 1096, 1009, 795, 740, 583 | [1] |
| HR-ESI MS | Calculated for C₉H₁₅N₂O₃ [M+H]⁺ 199.1083, found 199.1072 (for a derivative) | [1] |
Experimental Protocols
Synthesis of this compound
A common synthetic route starts from furfuryl alcohol and proceeds through several steps including formylation, oxidation, and esterification.[1]
Step 1: Formylation of Furfuryl Alcohol (Vilsmeier-Haack Reaction)
-
Furfuryl alcohol is converted to 5-(hydroxymethyl)furaldehyde.[1] This reaction typically involves the use of a formylating agent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[6]
Step 2: O-acylation and Pinnick Oxidation
-
The hydroxyl group of 5-(hydroxymethyl)furaldehyde is protected via O-acylation.[1]
-
The aldehyde is then oxidized to a carboxylic acid using the Pinnick oxidation method.[1]
Step 3: Esterification
-
The resulting 5-(acetoxymethyl)furan-2-carboxylic acid is subjected to esterification under acidic conditions to yield the final product, this compound.[1]
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel.[1] Thin-layer chromatography (TLC) on Merck silica plates 60 F254 is used to monitor the progress of the reactions.[1]
Biological Activity Assays
Cytotoxicity Assay (MTT Assay):
-
The cytotoxicity of this compound and its derivatives is evaluated against various cell lines, such as HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (normal kidney cells from an African green monkey), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
The IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of cell growth, are determined from these assays.[6]
Antibacterial Activity Assay:
-
The antibacterial activity is assessed against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Salmonella Typhi, Serratia marcescens, Pseudomonas aeruginosa).[2]
-
The minimum inhibitory concentration (MIC) is determined, which is defined as the lowest concentration of the compound that prevents visible growth of the bacteria.[1]
Biological Activity and Potential Applications
This compound has demonstrated a spectrum of biological activities, making it a compound of interest for drug discovery.
-
Anticancer Activity: The compound has shown selective cytotoxicity against cancer cells.[2] For instance, it exhibited significant anticancer activity against HeLa and HepG2 cell lines with IC₅₀ values of 64.00 and 102.53 µg/mL, respectively.[2] In contrast, it showed weaker cytotoxicity against normal cell lines like LLC-MK2 and L929.[2]
-
Antibacterial Activity: It displays high antibacterial activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria.[2] One study reported a potent MIC of 1.00 µg/mL against Staphylococcus aureus.[1] The mechanism of action is believed to involve causing damage to the bacterial cell wall and membrane.[2]
-
Anti-inflammatory Activity: The compound, isolated from Antrodia camphorata, has also been found to possess anti-inflammatory properties.[1]
The furan moiety is a common structural motif in many natural products and is considered an active pharmacophore.[1] The biological activities of this compound have prompted further research into synthesizing its derivatives to enhance its therapeutic potential.[1] For example, the introduction of a tryptamine group has been shown to increase anticancer activities.[1]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
-
H302: Harmful if swallowed (in 50% of notifications).[3]
Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area.[8]
Conclusion
This compound is a naturally occurring furan derivative with a compelling profile of biological activities. Its demonstrated efficacy against cancer cell lines and pathogenic bacteria, coupled with its amenability to chemical modification, positions it as a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational repository of its chemical, physical, and biological properties to aid researchers and scientists in harnessing its potential for future drug discovery and development endeavors.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. scialert.net [scialert.net]
- 3. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethyl-2-furancarboxylic acid | CAS#:6338-41-6 | Chemsrc [chemsrc.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 5-(hydroxymethyl)furan-2-carboxylate, a key intermediate in medicinal chemistry and a valuable building block in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.10 | d | 3.4 | 1H | H-3 |
| 6.45 | d | 3.4 | 1H | H-4 |
| 4.65 | s | 2H | -CH₂OH | |
| 3.85 | s | 3H | -OCH₃ | |
| ~2.5-3.5 | br s | 1H | -OH |
Solvent: Chloroform-d (CDCl₃)
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 159.0 | C=O |
| 157.8 | C-5 |
| 144.2 | C-2 |
| 119.2 | C-3 |
| 109.8 | C-4 |
| 57.6 | -CH₂OH |
| 52.2 | -OCH₃ |
Solvent: Chloroform-d (CDCl₃)
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretch (hydroxyl) |
| 3125 | Medium | C-H stretch (aromatic) |
| 2955 | Medium | C-H stretch (methyl) |
| 1725 | Strong | C=O stretch (ester) |
| 1580, 1500 | Medium | C=C stretch (furan ring) |
| 1215 | Strong | C-O stretch (ester) |
| 1020 | Strong | C-O stretch (hydroxyl) |
Sample Preparation: KBr Pellet
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 156 | 100 | [M]⁺ (Molecular Ion) |
| 125 | 85 | [M - OCH₃]⁺ |
| 97 | 60 | [M - COOCH₃]⁺ |
| 69 | 45 | [Furan-CH₂]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.98 s
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Acquisition Time: 1.36 s
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of this compound was ground with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mode: Transmittance
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for the analysis of polar compounds.
Instrumentation: A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Mass Range: 40-400 m/z
Data Interpretation and Structural Elucidation
The combined spectroscopic data provides unambiguous evidence for the structure of this compound.
The ¹H NMR spectrum shows distinct signals for the furan ring protons at 7.10 and 6.45 ppm, with their coupling constant confirming their ortho relationship. The singlets at 4.65 and 3.85 ppm correspond to the hydroxymethyl and methyl ester protons, respectively. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.
The ¹³C NMR spectrum confirms the presence of seven carbon atoms. The downfield signal at 159.0 ppm is assigned to the ester carbonyl carbon. The four signals between 109.8 and 157.8 ppm are characteristic of the furan ring carbons. The signals at 57.6 and 52.2 ppm correspond to the hydroxymethyl and methoxy carbons, respectively.
The IR spectrum displays a broad absorption band for the hydroxyl group and a strong, sharp peak for the ester carbonyl group, which are key functional groups in the molecule. The absorptions in the aromatic region confirm the presence of the furan ring.
The mass spectrum shows a molecular ion peak at m/z 156, which corresponds to the molecular weight of the compound. The major fragmentation patterns, including the loss of the methoxy group and the entire carbomethoxy group, are consistent with the proposed structure.
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Biosynthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) is a secondary metabolite produced by the phytopathogenic fungus Curvularia lunata, the causal agent of maize leaf spot. This molecule has been identified as a non-host-specific toxin and is implicated in the virulence of the fungus. Understanding its biosynthetic pathway is crucial for developing strategies to control maize leaf spot disease and for exploring the potential biotechnological applications of this furan derivative. This technical guide provides a comprehensive overview of the current knowledge on the M5HF2C biosynthesis pathway, including the key enzymatic steps, associated genes, and proposed regulatory mechanisms. It also details relevant experimental protocols and presents quantitative data where available, offering a valuable resource for researchers in mycology, plant pathology, and natural product chemistry.
The Biosynthesis Pathway of this compound
The biosynthesis of M5HF2C in Curvularia lunata is a multi-step process that begins with the pentose sugar xylose, a common component of plant cell walls. The pathway proceeds through the key intermediates furfural and furoic acid.
The proposed biosynthetic pathway is as follows:
-
Xylose to Furfural: The initial step involves the conversion of xylose to furfural. While the specific enzymes catalyzing this dehydration reaction in C. lunata have not been fully elucidated, this is a well-known chemical conversion that can also occur under acidic conditions. It is hypothesized that the fungus may possess enzymes that facilitate this transformation.
-
Furfural to Furoic Acid: Furfural is then oxidized to furoic acid. This step is catalyzed by the enzyme alcohol dehydrogenase (CLADH6) .[1] Gene deletion studies have shown that knockout mutants of Cladh6 have a significantly reduced ability to produce M5HF2C, and this phenotype can be rescued by the addition of exogenous furoic acid, confirming its role as an intermediate.[1]
-
Furoic Acid to this compound (M5HF2C): The final steps in the pathway involve the hydroxymethylation and subsequent methylation of furoic acid to yield M5HF2C. The precise enzymes responsible for these transformations have not yet been definitively identified. It is hypothesized that a hydroxylase and a methyltransferase are involved. The genome of C. lunata contains genes encoding for putative methyltransferases, which are subjects of ongoing research.[2][3]
Visualizing the Biosynthesis Pathway
Caption: Proposed biosynthesis pathway of M5HF2C in Curvularia lunata.
Key Enzymes and Genes
The primary enzyme that has been functionally characterized in the M5HF2C biosynthesis pathway is CLADH6 , an alcohol dehydrogenase. Additionally, a polyketide synthase, Clpks18 , has been implicated in the regulation of the pathway, although its direct catalytic role in M5HF2C synthesis is not yet fully understood. Deletion of the Clpks18 gene leads to a significant reduction in M5HF2C production.[4] It is suggested that Clpks18 might be involved in the synthesis of a precursor or a regulatory molecule that influences the M5HF2C pathway, potentially linking it to the biosynthesis of melanin, another important virulence factor in C. lunata.[5][6]
Quantitative Data
Quantitative data on the M5HF2C biosynthesis pathway is still limited. However, studies have reported the relative production of M5HF2C and its intermediates in wild-type and mutant strains of C. lunata.
| Strain | Compound | Relative Concentration/Production | Reference |
| Wild-type (CX-3) | Furoic Acid | Baseline | [7] |
| ΔCladh6 | Furoic Acid | Significantly Reduced | [7] |
| Wild-type (CX-3) | M5HF2C | Baseline | [1] |
| ΔCladh6 | M5HF2C | Significantly Reduced | [1] |
| ΔClpks18 | M5HF2C | Significantly Reduced | [1][4] |
| ΔCladh6 + Furoic Acid | M5HF2C | Restored to Wild-type Levels | [1] |
| ΔClpks18 + Furoic Acid | M5HF2C | Restored to Wild-type Levels | [1] |
Experimental Protocols
Fungal Cultivation for M5HF2C Production
-
Fungal Strain: Curvularia lunata (e.g., strain CX-3).
-
Media: Potato Dextrose Agar (PDA) for routine culture maintenance. For M5HF2C production, a specialized medium such as Fries 3 medium is often used.[8] Studies have also investigated the effect of different culture media on the growth and metabolite production of C. lunata.[9]
-
Culture Conditions:
Extraction of M5HF2C and Intermediates
-
Separate the fungal mycelium from the culture broth by filtration.
-
The culture filtrate, which contains the secreted secondary metabolites, is the primary source for extraction.
-
Acidify the culture filtrate to a pH of approximately 3.0 with an appropriate acid (e.g., HCl).
-
Perform a liquid-liquid extraction of the acidified filtrate with an organic solvent such as ethyl acetate.
-
Pool the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract containing M5HF2C and its precursors.
Quantification of M5HF2C and Intermediates
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the standard method for the quantification of furfural, furoic acid, and M5HF2C.[12][13][14]
-
Chromatographic Conditions (General Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape).
-
Detection: UV detection at a wavelength appropriate for the furan compounds (e.g., 220-280 nm).
-
Quantification: Generate a standard curve using pure standards of furfural, furoic acid, and M5HF2C to determine the concentrations in the fungal extracts.
-
Alcohol Dehydrogenase (ADH) Enzyme Assay
This is a general protocol for an ADH assay that can be adapted for CLADH6. The assay measures the reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[15][16]
-
Reagents:
-
Assay Buffer: e.g., 50 mM Sodium Phosphate Buffer, pH 8.8.
-
Substrate: Ethanol or, more specifically for CLADH6, furfural.
-
Cofactor: β-NAD+ solution.
-
Enzyme: Purified or crude protein extract from C. lunata.
-
-
Procedure:
-
In a cuvette, combine the assay buffer, substrate, and NAD+ solution.
-
Incubate at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding the enzyme solution.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
The rate of the reaction is proportional to the enzyme activity.
-
Experimental and Logical Workflows
Workflow for Identifying Genes Involved in M5HF2C Biosynthesis
Caption: A logical workflow for identifying and characterizing genes in the M5HF2C pathway.
Regulatory Network and Signaling
The biosynthesis of secondary metabolites in fungi is tightly regulated. While a complete signaling pathway for M5HF2C production has not been elucidated, it is known that the polyketide synthase Clpks18, which is involved in melanin biosynthesis, also affects M5HF2C production.[4] This suggests a potential crosstalk or shared regulatory elements between these two pathways. Furthermore, global regulators of secondary metabolism in fungi, such as the velvet complex and the methyltransferase LaeA, could also play a role in controlling the expression of the M5HF2C gene cluster.[17][18][19]
Hypothetical Regulatory Relationship
Caption: Hypothetical regulatory network for M5HF2C biosynthesis in C. lunata.
Conclusion and Future Perspectives
Significant progress has been made in elucidating the biosynthesis pathway of M5HF2C in Curvularia lunata. The identification of key intermediates and the characterization of the alcohol dehydrogenase CLADH6 have provided a solid foundation for further research. However, several aspects of this pathway remain to be explored. Future research should focus on:
-
Identification of the remaining enzymes: The enzymes responsible for the conversion of xylose to furfural and the final hydroxymethylation and methylation steps need to be identified and characterized.
-
Enzyme kinetics and regulation: Detailed kinetic studies of the known and newly discovered enzymes will provide a deeper understanding of the pathway's efficiency and control points.
-
Regulatory network: Elucidating the complete regulatory network, including the role of global regulators and the interplay with other metabolic pathways, will be crucial for a holistic understanding of M5HF2C production.
-
Biotechnological applications: With a complete understanding of the biosynthetic pathway, there is potential for the heterologous expression of the M5HF2C pathway in a suitable host for the sustainable production of this and related furan-based platform chemicals.
This technical guide serves as a comprehensive resource for researchers aiming to contribute to these exciting areas of study. The provided information and protocols will facilitate further investigation into the fascinating biochemistry of Curvularia lunata and its secondary metabolites.
References
- 1. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome sequence and virulence variation-related transcriptome profiles of Curvularia lunata, an important maize pathogenic fungus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Interpretation of the Role of a Polyketide Synthase ClPKS18 in the Pathogenicity of Curvularia lunata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Curvularia lunata and Curvularia Leaf Spot of Maize in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Allergens of Curvularia lunata during cultivation in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical characterization and biological activity of Curvularia Lunata, an endophytic fungus isolated from lemongrass (Cymbopogon citratus) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 15. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 16. scribd.com [scribd.com]
- 17. Research Progress on Epigenetic Regulation of Fungal Secondary Metabolism [agris.fao.org]
- 18. academic.oup.com [academic.oup.com]
- 19. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to Methyl 5-(hydroxymethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-(hydroxymethyl)furan-2-carboxylate is a furan derivative with notable biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This technical guide provides an in-depth overview of its chemical identity, synthesis, and biological significance, with a focus on its potential applications in drug development. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to support further research and development efforts.
Chemical Identity
-
IUPAC Name: this compound[1]
-
CAS Number: 36802-01-4[1]
-
Molecular Formula: C₇H₈O₄[1]
-
Molecular Weight: 156.14 g/mol [1]
Synonyms:
-
Methyl 5-(hydroxymethyl) furan-2-carboxylate[1]
-
5-(Hydroxymethyl)-2-furoic acid methyl ester
Synthesis and Biocatalysis
The synthesis of this compound can be achieved through various chemical routes, often starting from biomass-derived platform chemicals like 5-hydroxymethylfurfural (HMF).
Chemical Synthesis
A common synthetic route involves the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid. One reported method involves the conversion of furfuryl alcohol to 5-(hydroxymethyl)furaldehyde, followed by oxidation to the carboxylic acid and subsequent esterification under acidic conditions.[2]
Biocatalytic Synthesis
Whole-cell biocatalysts offer a green and efficient alternative for the production of the related compound, 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), a direct precursor. Microorganisms such as Deinococcus wulumuqiensis R12, Pseudochrobactrum sp. B2L, and Lysinibacillus sp. B2P have demonstrated high efficiency in the selective oxidation of HMF to HMFCA.[3][4][5]
Experimental Protocol: Whole-Cell Biocatalysis of HMF to HMFCA [4]
-
Catalyst Preparation: Resting cells of Deinococcus wulumuqiensis R12 are prepared and harvested.
-
Reaction Setup: A reaction mixture is prepared containing 150 mM HMF and 0.2 g/mL of microbial cells in a 5 mL phosphate buffer (100 mM, pH 7.0).
-
Incubation: The reaction is carried out at 35°C with agitation at 850 rpm.
-
pH Adjustment: The pH of the reaction system is periodically tuned to approximately 7.0 every 3 hours for the first 12 hours, and then every 12 hours thereafter.
-
Monitoring and Yield: The reaction progress is monitored, with an expected yield of HMFCA up to 90% within 36 hours when using a 300 mM HMF substrate under optimized conditions.[4]
Biological Activities and Applications
This compound and its derivatives have been investigated for a range of biological activities, highlighting their potential in drug discovery.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown its activity against HeLa (human cervical carcinoma), HepG2 (human liver carcinoma), and Vero (kidney of African green monkey) cell lines.[2][6] The presence of tryptamine and acyl ether in its derivatives has been shown to increase anticancer activities.[2]
Quantitative Data: Cytotoxicity (IC₅₀) [2]
| Compound | HeLa (µg/mL) | HepG2 (µg/mL) | Vero (µg/mL) |
| This compound | Weak | Weak | Weak |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 62.37 | - | - |
Antibacterial Activity
The compound has also been identified as having interesting antibacterial properties. It has shown activity against Staphylococcus aureus ATCC25923 with a Minimum Inhibitory Concentration (MIC) of 1.00 µg/mL.[2]
Quantitative Data: Antibacterial Activity (MIC) [2]
| Organism | MIC (µg/mL) |
| Staphylococcus aureus ATCC25923 | 1.00 |
Anti-inflammatory Activity
This compound isolated from Antrodia camphorata has been found to possess anti-inflammatory activities.[2]
Toxin Biosynthesis
In the fungus Curvularia lunata, which causes maize leaf spot, methyl-5-(hydroxymethyl)-furan-2-carboxylate acts as a nonspecific toxin.[7] It leads to significant electrolyte leakage from host cell membranes and affects chlorophyll synthesis, ultimately causing cell death.[7] The biosynthesis of this toxin in the fungus involves the transformation of xylose to furfural, then to furoic acid, and finally to the methyl ester.[7]
Experimental Protocols
MTT Assay for Cytotoxicity
The cytotoxicity of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death.
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity is determined by finding the minimum inhibitory concentration (MIC). This is typically done using a broth microdilution method where various concentrations of the compound are incubated with the target bacteria. The MIC is defined as the lowest concentration at which no visible growth of the bacteria is observed.[2]
Signaling Pathways and Logical Relationships
Proposed General Mechanism of Cytotoxicity
While the specific signaling pathways affected by this compound are not fully elucidated in the provided context, its cytotoxic and toxic activities suggest interference with fundamental cellular processes.
References
- 1. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]
- 4. mdpi.com [mdpi.com]
- 5. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot - PMC [pmc.ncbi.nlm.nih.gov]
solubility of Methyl 5-(hydroxymethyl)furan-2-carboxylate in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Methyl 5-(hydroxymethyl)furan-2-carboxylate in common organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound. This protocol is intended to enable researchers to generate precise quantitative data in their own laboratory settings.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | [1] |
| Ethyl Acetate | Soluble (used in extraction) | [2] |
| Diethyl Ether / Petroleum Ether | Soluble (used in column chromatography) | [2] |
Note: "Slightly Soluble" indicates that the compound does not dissolve completely at standard concentrations, while "Soluble" suggests good dissolution, as inferred from its use in common laboratory procedures.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound. This protocol is a composite of standard laboratory practices for solubility assessment.[3][4][5]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.
-
Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography) to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the solubility of this compound in that specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
In-Depth Technical Guide: Thermal Stability and Degradation Profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Methyl 5-(hydroxymethyl)furan-2-carboxylate, a key intermediate in various synthetic processes and a compound of interest in drug development. Understanding the thermal behavior of this molecule is critical for establishing safe handling, storage, and processing conditions, as well as for predicting its degradation pathways, which can impact product purity, efficacy, and safety.
Core Concepts: Thermal Stability and Degradation
The thermal stability of a pharmaceutical compound refers to its resistance to decomposition as a function of temperature. When a compound degrades, it breaks down into other substances, which may be inactive, less active, or potentially toxic. The degradation profile outlines the chemical pathways through which this breakdown occurs and the identity of the resulting degradation products.
For this compound, its furan ring, ester group, and hydroxymethyl substituent are all susceptible to thermal stress. The degradation can be initiated by various factors, including heat, oxidation, and interaction with excipients.
Predicted Thermal Degradation Profile
While specific experimental data on the thermal analysis of this compound is not extensively available in the public domain, a likely degradation profile can be inferred from the known thermal behavior of structurally related furan compounds, such as 2-furoic acid and 5-hydroxymethylfurfural (HMF).[1][2][3] The primary degradation pathways are anticipated to involve decarboxylation, oxidation of the hydroxymethyl group, and subsequent reactions of the furan ring.
A proposed degradation pathway is illustrated below:
Caption: Proposed thermal degradation pathways of this compound.
Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound, the following table presents a summary of expected thermal events based on the analysis of related compounds. These values should be considered as estimates and require experimental verification.
| Thermal Event | Technique | Estimated Temperature (°C) | Expected Mass Loss (%) | Notes |
| Melting Point | DSC | 100 - 130 | 0 | Endothermic event. |
| Onset of Decomposition | TGA | 180 - 220 | > 5 | Temperature at which significant mass loss begins. |
| Major Degradation | TGA | 220 - 300 | 30 - 60 | Corresponds to decarboxylation and side-chain degradation. |
| Final Decomposition | TGA | > 300 | > 90 | Complete decomposition of the molecule. |
Experimental Protocols
To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset of decomposition (Tonset) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions, such as glass transitions or polymorphic transformations.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 200°C) at a heating rate of 10°C/min.
-
Hold for 2 minutes.
-
Cool to 25°C at 10°C/min.
-
A second heating scan may be performed to investigate the thermal history.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature and peak temperature of any endothermic or exothermic events.
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Conclusion
This technical guide provides a foundational understanding of the anticipated thermal stability and degradation profile of this compound. While direct experimental data is limited, the provided information, based on the behavior of analogous structures, offers valuable insights for researchers, scientists, and drug development professionals. The detailed experimental protocols serve as a practical guide for conducting the necessary thermal analyses to obtain definitive stability data for this compound, ensuring its safe and effective use in various applications. It is strongly recommended that experimental studies be conducted to confirm the thermal properties and degradation pathways outlined in this guide.
References
Structural Elucidation of Methyl 5-(hydroxymethyl)furan-2-carboxylate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of Methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives. It includes detailed experimental protocols, tabulated spectral data, and visualizations of relevant biological pathways and experimental workflows to support researchers in the synthesis, identification, and characterization of this important class of furan compounds.
Introduction
This compound is a versatile platform chemical derived from biomass. Its derivatives have garnered significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including anti-inflammatory, antibacterial, and cytotoxic properties[1]. The furan scaffold is a common motif in numerous natural products and pharmacologically active compounds[1]. Accurate structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents. This guide outlines the key analytical techniques and methodologies for the unambiguous characterization of these derivatives.
Synthesis and Purification
The synthesis of this compound derivatives typically starts from commercially available furfuryl alcohol or 5-hydroxymethylfurfural. The core structure can be modified at the hydroxyl and ester functionalities to generate a diverse library of compounds.
General Experimental Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: A generalized workflow for the synthesis and structural elucidation of furan derivatives.
Experimental Protocols
Protocol 1: Synthesis of this compound (1)
This protocol describes the synthesis of the parent compound from 5-(acetoxymethyl)furan-2-carboxylic acid[1].
-
Esterification: A mixture of 5-(acetoxymethyl)furan-2-carboxylic acid (0.71 mmol) in methanol (10 mL) is heated under reflux for 1 hour.
-
Work-up: The solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of Amine Derivatives (e.g., 8c)
This protocol details the synthesis of an amine derivative via reductive amination[1].
-
Reaction Setup: A solution of (5-formylfuran-2-yl)methyl acetate (1.20 mmol) and tryptamine in methanol is stirred at room temperature.
-
Reduction: After a specified time, sodium borohydride (0.6 equivalents) is added at 0°C, and the mixture is stirred for 1 hour under an argon atmosphere.
-
Extraction: Saturated sodium bicarbonate solution is added, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The resulting residue is purified by flash column chromatography to yield the desired amine derivative.
Protocol 3: Synthesis of Amide Derivatives (e.g., 9c)
This protocol outlines the synthesis of an amide derivative using a coupling agent[1].
-
Amide Coupling: A mixture of 5-(acetoxymethyl)furan-2-carboxylic acid (0.71 mmol), tryptamine (0.67 mmol), dicyclohexylcarbodiimide (DCC) (1.02 mmol), and 4-dimethylaminopyridine (DMAP) (0.07 mmol) in dichloromethane (5 mL) is stirred overnight.
-
Work-up: The reaction mixture is filtered to remove the urea byproduct, and the filtrate is evaporated.
-
Purification: The crude product is purified by column chromatography to yield the amide derivative.
Spectroscopic Data and Analysis
The primary techniques for the structural elucidation of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the substitution pattern of the furan ring and the nature of the functional groups.
Table 1: ¹H NMR Spectral Data of Selected this compound Derivatives [1]
| Compound | Solvent | Chemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment) |
| 1 | CDCl₃ | 7.10 (1H, d, J=3.4 Hz, H-3), 6.45 (1H, d, J=3.4 Hz, H-4), 4.70 (2H, s, -CH₂OH), 3.88 (3H, s, -OCH₃) |
| 8c | CDCl₃ | 7.36 (1H, d, J=8.1 Hz, Ar-H), 7.19 (1H, t, J=7.5 Hz, Ar-H), 7.00 (1H, d, J=2.1 Hz, Ar-H), 6.30 (1H, d, J=3.2 Hz, H-3), 6.18 (1H, d, J=3.2 Hz, H-4), 5.05 (2H, s, -OCH₂OAc), 3.78 (2H, s, N-CH₂-furan), 2.98 (4H, s, -CH₂CH₂-), 2.05 (3H, s, -COCH₃) |
| 9b | MeOD | 7.06 (1H, d, J=3.4 Hz, H-3), 6.47 (1H, d, J=3.4 Hz, H-4), 4.59 (2H, s, -CH₂OH), 3.43 (2H, t, J=6.9 Hz, -CH₂-NH), 2.72 (2H, t, J=6.9 Hz, -CH₂-), 1.77 (2H, qui, J=6.8 Hz, -CH₂-) |
Table 2: ¹³C NMR Spectral Data of Selected this compound Derivatives [1]
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 1 | CDCl₃ | 158.9, 158.3, 118.9, 109.3, 57.9, 52.1 |
| 8c | CDCl₃ | 170.9, 151.8, 147.1, 134.9, 125.5, 120.8, 120.1, 118.6, 111.9, 110.8, 108.9, 56.5, 46.8, 43.8, 23.3, 19.1 |
| 9b | MeOD | 159.7, 157.4, 146.9, 114.6, 109.0, 56.1, 38.2, 36.0, 31.8 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized derivatives. Electron ionization (EI) and electrospray ionization (ESI) are commonly used techniques.
Table 3: High-Resolution Mass Spectrometry Data of Selected Derivatives [1]
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z |
| 8d | HR-ESI | 227.1396 | 227.1394 |
| 9b | HR-ESI | 199.1083 | 199.1072 |
Mass Spectral Fragmentation: The fragmentation pattern in mass spectrometry provides valuable structural information. For methyl furan-2-carboxylate derivatives, common fragmentation pathways include:
-
Loss of the methoxy group (-OCH₃): leading to an [M-31]⁺ ion.
-
Decarbonylation of the ester: loss of CO from the [M-OCH₃]⁺ fragment.
-
Cleavage of the side chain at the 5-position: For derivatives with a modified hydroxymethyl group, cleavage at the benzylic position is a characteristic fragmentation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. While obtaining suitable crystals can be challenging, the data is invaluable. For instance, the crystal structure of the related 5-(hydroxymethyl)furan-2-carboxylic acid reveals a nearly planar furan ring and carboxyl group.
Biological Context and Signaling Pathways
Derivatives of this compound have shown promising biological activities, notably anti-inflammatory and cytotoxic effects. Understanding the underlying molecular mechanisms is crucial for drug development.
Anti-inflammatory Activity
Furan derivatives have been reported to exert their anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are central regulators of the inflammatory response.
Caption: Inhibition of MAPK and NF-κB pathways by furan derivatives.
Cytotoxic Activity
The cytotoxic effects of certain furan derivatives against cancer cell lines are often mediated through the induction of apoptosis, particularly via the intrinsic mitochondrial pathway. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to caspase activation and cell death.
Caption: Intrinsic apoptosis pathway induced by cytotoxic furan derivatives.
Conclusion
The structural elucidation of this compound derivatives is a critical step in the exploration of their chemical and biological properties. A combination of spectroscopic techniques, particularly NMR and mass spectrometry, provides a robust framework for their characterization. This guide offers a foundational resource for researchers, providing detailed protocols, compiled data, and a conceptual understanding of the relevant biological pathways to facilitate further investigation into this promising class of compounds.
References
Methodological & Application
Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Versatile Bio-based Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF) is a bio-derived platform chemical that has garnered significant attention as a versatile building block in organic synthesis.[1] Sourced from the dehydration of carbohydrates, MHMF possesses two key functional groups—a methyl ester and a primary alcohol—attached to a furan ring, making it an attractive starting material for the synthesis of a diverse array of value-added chemicals, including pharmaceuticals, polymers, and fine chemicals. Its rigid furan core and tunable functionalities offer a unique scaffold for the development of novel molecular architectures. This document provides detailed application notes and experimental protocols for the utilization of MHMF in various synthetic transformations.
Synthetic Potential and Applications
The reactivity of MHMF can be selectively directed towards its hydroxymethyl group or the methyl ester, allowing for a wide range of chemical modifications. Key applications include its use as a precursor for bioactive molecules and as a monomer for the production of furan-based polymers.
Synthesis of Bioactive Derivatives
MHMF serves as a valuable scaffold for the synthesis of compounds with potential therapeutic applications. The hydroxymethyl group can be readily converted into various functionalities, such as amines and amides, which have shown promising cytotoxic activities against cancer cell lines.
The following table summarizes the in vitro cytotoxicity of MHMF and its derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Derivative Type | HeLa (IC50, µg/mL) | HepG2 (IC50, µg/mL) | Vero (IC50, µg/mL) | Reference |
| 1 | This compound (MHMF) | >100 | >100 | >100 | [1] |
| 8c | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl)furan-2-yl)methyl acetate | 62.37 | >100 | >100 | [1] |
| 9a | N-(2-(1H-indol-3-yl)ethyl)-5-(hydroxymethyl)furan-2-carboxamide | >100 | >100 | >100 | [1] |
| 9c | 5-(acetoxymethyl)-N-(2-(1H-indol-3-yl)ethyl)furan-2-carboxamide | >100 | >100 | >100 | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (MHMF) (1)
This protocol describes the synthesis of MHMF from furfuryl alcohol. The process involves a Vilsmeier-Haack formylation, Pinnick oxidation, and subsequent esterification.[1]
Step 1: Formylation of Furfuryl Alcohol
-
Furfuryl alcohol is converted to 5-(hydroxymethyl)furan-2-carbaldehyde via the Vilsmeier-Haack reaction.
Step 2: Oxidation to 5-(hydroxymethyl)furan-2-carboxylic acid
-
The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a Pinnick oxidation.
Step 3: Esterification to MHMF (1)
-
The carboxylic acid is esterified under acidic conditions to yield the desired this compound.
Protocol 2: Synthesis of Amine Derivatives via Reductive Amination
This protocol details the synthesis of amine derivatives from the aldehyde precursor of MHMF.
-
A mixture of the primary amine (1.0 equiv), 5-(hydroxymethyl)furan-2-carbaldehyde (1.1 equiv), and acetic acid (3 drops) in methanol (10 mL) is heated under reflux for 1 hour.
-
After cooling to room temperature, sodium borohydride (0.6 equiv) is added, and the mixture is stirred at 0°C for 1 hour under an argon atmosphere.
-
Saturated sodium bicarbonate solution is added, and the mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford the desired amine derivative.[1]
Protocol 3: Synthesis of Amide Derivatives
This protocol describes the direct amidation of MHMF.
-
A mixture of this compound (1.0 equiv), the desired amine (1.0 equiv), and triethylamine (1.0 equiv) in methanol (10 mL) is refluxed overnight.[1]
-
The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to yield the corresponding amide derivative.[1]
Protocol 4: Synthesis of 5-Methyl-2-Furancarboxylic Acid (MFA) via Hydrogenolysis
This protocol outlines the conversion of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), which can be obtained by hydrolysis of MHMF, to 5-methyl-2-furancarboxylic acid (MFA).
-
In a typical reaction, 5-hydroxymethyl-2-furancarboxylic acid (HMFA) is subjected to hydrogenolysis using a Pd/C catalyst.
-
The reaction is carried out in tetrahydrofuran at 30°C under a hydrogen pressure of 3.0 MPa.
-
This method provides a high yield of 94.5% for 5-methyl-2-furancarboxylic acid.[2]
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations and logical relationships of this compound as a versatile building block.
References
- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Anticancer Activity of Methyl 5-(hydroxymethyl)furan-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHFC) and its derivatives. This document includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for their synthesis and biological evaluation, and diagrams of the key signaling pathways involved in their mechanism of action.
Introduction
Furan-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer activities.[1][2] this compound (MHFC), a derivative of 5-hydroxymethylfurfural (HMF), has served as a versatile scaffold for the synthesis of novel anticancer agents.[3][4] Derivatives of MHFC have demonstrated promising cytotoxic effects against a range of cancer cell lines, suggesting their potential as lead compounds in drug discovery.[3][5] Their mechanisms of action often involve the modulation of critical signaling pathways and the induction of apoptosis.[6][7]
Quantitative Data Presentation
The anticancer activities of MHFC and its derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| This compound (1) | HeLa | - | - | [3] |
| HepG2 | 102.53 | - | [5][8] | |
| Vero | >512.00 | - | [5] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate (8c) | HeLa | 62.37 | - | [3][9] |
| 5-(acetoxymethyl)-N-(2-(1H-indol-3-yl)ethyl)furan-2-carboxamide (9c) | HeLa | - | - | [3] |
| Furan derivative 1 | HeLa | - | 0.08 - 8.79 | [6] |
| Furan derivative 24 | HeLa | - | 0.08 - 8.79 | [6] |
| SW620 | - | Moderate to potent | [6] | |
| Furan derivative 4 | MCF-7 | - | 4.06 | [7] |
| Furan derivative 7 | MCF-7 | - | 2.96 | [7] |
Note: Direct comparison of IC50 values should be made with caution due to potential variations in experimental conditions between different studies.
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of the anticancer activity of MHFC derivatives.
3.1. General Synthesis of Amine and Amide Derivatives of this compound
This protocol is based on the synthesis of tryptamine derivatives of MHFC.[3]
Objective: To synthesize amine and amide derivatives of this compound.
Materials:
-
This compound (1)
-
Tryptamine
-
Dichloromethane (DCM)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Other primary or secondary amines for derivatization
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Synthesis of Amide Derivatives (e.g., 9c):
-
Dissolve 5-(Acetoxymethyl)furan-2-carboxylic acid (a derivative of MHFC) in DCM.[3]
-
Add tryptamine, DCC, and a catalytic amount of DMAP to the solution.[3]
-
Stir the reaction mixture overnight at room temperature.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.[3]
-
Evaporate the solvent from the filtrate under reduced pressure.[3]
-
Purify the crude product using column chromatography on silica gel to obtain the desired amide derivative.
-
-
Synthesis of Amine Derivatives (e.g., 8c):
-
Detailed procedures for the synthesis of amine derivatives can be developed based on standard organic chemistry reactions such as reductive amination or nucleophilic substitution.
-
3.2. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3][5]
Objective: To determine the IC50 value of MHFC derivatives against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HepG2, SW620, MCF-7)[3][6][7]
-
Normal cell line (e.g., Vero) for selectivity assessment[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Replace the old medium with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
3.3. Western Blot Analysis for Mechanism of Action
This protocol is used to investigate the effect of the compounds on the expression of proteins involved in key signaling pathways.[6]
Objective: To determine the effect of MHFC derivatives on the expression of proteins in the PI3K/Akt and Wnt/β-catenin signaling pathways.
Materials:
-
Cancer cells treated with the test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., PTEN, PI3K, Akt, β-catenin) and a loading control (e.g., β-actin or GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
Visualizations
4.1. Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of certain furan derivatives, which involves the promotion of PTEN activity, leading to the suppression of the PI3K/Akt and Wnt/β-catenin signaling pathways.[6]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. orientjchem.org [orientjchem.org]
- 4. Ethyl 5-(Hydroxymethyl)furan-2-carboxylate [benchchem.com]
- 5. scialert.net [scialert.net]
- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Antibacterial Properties of Methyl 5-(hydroxymethyl)furan-2-carboxylate Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the antibacterial properties of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) against gram-positive bacteria. MFC, a furan derivative isolated from Streptomyces zerumbet W14, has demonstrated significant antibacterial activity, primarily by disrupting the bacterial cell wall and cytoplasmic membrane.[1] This document outlines the quantitative antibacterial data, detailed experimental methodologies for key assays, and visual representations of the experimental workflows.
Data Presentation
The antibacterial efficacy of MFC against various gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of MFC against Gram-Positive Bacteria
| Gram-Positive Bacteria | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 1 | 16 |
| Bacillus cereus ATCC 7064 | 4 | 64 |
| Bacillus subtilis ATCC 6633 | 4 | 64 |
Data sourced from Taechowisan et al., 2020.[1]
Mechanism of Action
The primary antibacterial mechanism of this compound is the disruption of the bacterial cell wall and cytoplasmic membrane. This leads to cell lysis and the leakage of intracellular components.[1] This membrane-damaging effect can be effectively visualized and quantified using assays such as the Sytox Green nucleic acid stain, which selectively penetrates cells with compromised membranes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and specific details from relevant studies.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of MFC against gram-positive bacteria.
Materials:
-
This compound (MFC)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus cereus, Bacillus subtilis)
-
Nutrient Broth (NB) supplemented with 10% glucose
-
Phenol red (0.5%) as a pH indicator
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
-
Spectrophotometer
-
McFarland turbidity standards (0.5)
-
Nutrient Agar plates
Procedure:
-
Preparation of MFC Stock Solution:
-
Dissolve MFC in a suitable solvent (e.g., methanol) to a stock concentration of 10,000 µg/mL.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing sterile Nutrient Broth.
-
Incubate at 37°C for 2-6 hours until the culture reaches the exponential growth phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Prepare the final inoculum by diluting the adjusted suspension to achieve a final concentration of approximately 10⁵ cells/mL in the test wells.
-
-
Broth Microdilution Assay (MIC Determination):
-
In a 96-well microtiter plate, add 100 µL of Nutrient Broth supplemented with 10% glucose and 0.5% phenol red to each well.
-
Add 100 µL of the MFC stock solution (or a pre-diluted concentration) to the first well of a row and perform serial twofold dilutions by transferring 100 µL from well to well.
-
After serial dilutions, add 10 µL of the prepared bacterial inoculum (10⁵ cells/mL) to each well.
-
Include a positive control (broth with bacteria, no MFC) and a negative control (broth only) in each plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of MFC that completely inhibits visible bacterial growth (indicated by the absence of turbidity or a color change of the pH indicator).
-
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot from each well.
-
Spread the aliquot onto a fresh Nutrient Agar plate.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of MFC that results in a ≥99.9% reduction in the initial bacterial count.
-
Caption: Workflow for MIC and MBC determination.
Protocol 2: Assessment of Bacterial Membrane Damage using Sytox Green Assay
This protocol describes a method to assess the membrane-damaging effects of MFC on gram-positive bacteria using the Sytox Green nucleic acid stain.
Materials:
-
This compound (MFC)
-
Gram-positive bacterial strains
-
Sytox Green nucleic acid stain (e.g., 5 mM stock solution in DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile black 96-well microtiter plates with a clear bottom
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~520 nm)
-
Positive control for membrane permeabilization (e.g., Isopropyl alcohol)
-
Negative control (untreated bacteria)
Procedure:
-
Preparation of Bacterial Suspension:
-
Grow an overnight culture of the test bacterium in Nutrient Broth at 37°C.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in sterile PBS to an optical density at 600 nm (OD₆₀₀) of 0.5.
-
-
Sytox Green Staining and MFC Treatment:
-
In a black 96-well microtiter plate, add 100 µL of the prepared bacterial suspension to each well.
-
Prepare a working solution of Sytox Green by diluting the stock solution in PBS to a final concentration of 1-5 µM.
-
Add the Sytox Green working solution to each well containing the bacterial suspension and incubate in the dark for 15 minutes at room temperature to allow for background stabilization.
-
Prepare serial dilutions of MFC in PBS at concentrations relevant to the MIC values (e.g., 0.5x, 1x, 2x, 4x MIC).
-
Add the different concentrations of MFC to the wells.
-
For the positive control, add a permeabilizing agent like isopropyl alcohol (to a final concentration of 70%) to a set of wells.
-
For the negative control, add only PBS (or the solvent used for MFC) to another set of wells.
-
-
Fluorescence Measurement:
-
Immediately after adding the MFC and controls, place the microplate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~520 nm) kinetically over a period of time (e.g., every 5 minutes for 1-2 hours) or at a fixed endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with only broth and Sytox Green) from all readings.
-
Normalize the fluorescence intensity of the MFC-treated samples to the positive control (100% permeabilization).
-
Plot the fluorescence intensity over time or as a bar graph at a specific time point to visualize the extent of membrane damage.
-
Caption: Workflow for the Sytox Green membrane damage assay.
Signaling Pathway and Logical Relationships
The antibacterial action of this compound against gram-positive bacteria appears to be a direct physical process rather than an intricate signaling pathway. The compound directly interacts with and disrupts the integrity of the cell wall and cytoplasmic membrane, leading to cell death.
Caption: Proposed mechanism of action of MFC.
References
Application Notes and Protocols for the Use of Methyl 5-(hydroxymethyl)furan-2-carboxylate in Bio-based Polyester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of bio-based polyesters using Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF), a promising monomer derived from renewable resources. The content covers synthetic strategies, detailed experimental protocols, and characterization of the resulting polymers.
Introduction to Furan-based Polyesters
Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts.[1][2] Monomers such as 2,5-furandicarboxylic acid (FDCA) and its derivatives are at the forefront of this research, showing potential to replace terephthalic acid in commercial polyesters like PET.[3][4][5] this compound (MHMF) is an asymmetric furan-based monomer that can be polymerized to produce poly(5-hydroxymethyl furoate) (PHMF).[6] This polyester is noted for its high glass transition temperature (Tg) of 83°C, attributed to increased chain rigidity and non-covalent interchain interactions.[6]
The synthesis of furan-based polyesters can be achieved through various methods, including melt polycondensation and enzymatic polymerization, offering pathways to high molecular weight polymers with desirable thermal and mechanical properties.[7][8][9]
Synthesis of Polyesters from MHMF
Two primary strategies can be employed for the polymerization of MHMF: self-condensation and co-polymerization with other diols or diacids. These methods are adapted from established protocols for other furan-based monomers like 2,5-bis(hydroxymethyl)furan (BHMF) and FDCA.[1][3][9]
Self-Condensation of MHMF to Synthesize Poly(5-hydroxymethyl furoate) (PHMF)
This process involves the direct polycondensation of the MHMF monomer, which possesses both a hydroxyl and a methyl ester group, allowing it to act as an A-B type monomer.
Co-polymerization of MHMF
MHMF can be co-polymerized with various diols (e.g., ethylene glycol, 1,4-butanediol) or diacids/diesters (e.g., succinic acid, dimethyl furandicarboxylate) to tailor the properties of the final polyester.[4][7] This approach allows for the tuning of properties such as glass transition temperature, melting point, and crystallinity.[10]
Data Presentation: Properties of Furan-based Polyesters
The properties of polyesters derived from furan-based monomers are summarized below. These tables provide a comparative overview of thermal properties and molecular weights.
Table 1: Thermal Properties of Furan-based Polyesters
| Polymer | Monomers | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td, 5%) (°C) |
| PHMF | MHMF | 83[6] | - | >300 |
| PEF | FDCA, Ethylene Glycol | ~85-90[2] | ~210-215[2] | ~350-370 |
| PBF | FDCA, 1,4-Butanediol | ~45-50 | ~170-180 | ~360-380 |
| PCHF | FDCA, 1,6-Hexanediol | ~20-25 | ~150-160 | ~360-380 |
| PCHDMF | DMFDCA, CHDM | 74[8] | 262[8] | >300[8] |
Table 2: Molecular Weight Data of Furan-based Polyesters
| Polymer | Synthesis Method | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |
| PHMF | Melt Polycondensation | - | - | - |
| PEF | Melt Polycondensation | 28,820[2] | - | - |
| PBF | Melt Polycondensation | 25,000-35,000 | 50,000-70,000 | ~2.0 |
| Enzymatic Polyesters | Enzymatic Polycondensation | ~2,000[1] | - | - |
| High MW Co-polyesters | Two-step Melt Polycondensation + SSP | >1.0 dL/g (Intrinsic Viscosity)[7] | - | - |
Note: Data for PHMF is limited in the public domain. Values for other furan polyesters are provided for comparison and are typical ranges found in the literature. SSP stands for Solid-State Polymerization.
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters from MHMF, adapted from established methods for furan-based polymers.
Protocol 1: Two-Step Melt Polycondensation for PHMF Synthesis
This protocol is adapted from the general method for synthesizing furan-based polyesters.[7][8]
Materials:
-
This compound (MHMF)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (TBT) as a catalyst
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
Step 1: Esterification (Pre-polymerization)
-
Charge the reaction vessel with MHMF and the catalyst (e.g., 200-400 ppm Sb₂O₃).
-
Heat the mixture under a nitrogen atmosphere with constant stirring. Gradually increase the temperature from 150°C to 180°C over 2-3 hours.
-
Methanol will be generated as a byproduct and should be continuously removed by distillation. The reaction is monitored by the amount of methanol collected.
-
Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.
Step 2: Polycondensation
-
Gradually apply a high vacuum (e.g., <1 mbar) to the system while increasing the temperature to 200-220°C.
-
Continue the reaction under vacuum with vigorous stirring for 3-5 hours to facilitate the removal of residual methanol and increase the polymer's molecular weight.
-
The reaction progress can be monitored by the increase in viscosity of the melt.
-
Once the desired viscosity is achieved, cool the reactor and extrude the resulting polymer.
Protocol 2: Enzymatic Synthesis of MHMF-based Polyesters
This protocol is a representative example of enzymatic polymerization, adapted from procedures using lipase catalysts for furan-based monomers.[1]
Materials:
-
This compound (MHMF)
-
A suitable diacid ethyl ester (e.g., diethyl succinate) for co-polymerization
-
Immobilized Candida antarctica Lipase B (CALB)
-
Diphenyl ether (solvent)
-
Methanol (for polymer precipitation)
-
Vacuum oven
Procedure:
Step 1: Oligomerization
-
Charge a dry reaction vessel with equimolar amounts of MHMF and the diacid ethyl ester in diphenyl ether.
-
Add the pre-treated immobilized lipase (e.g., 10% by weight of monomers).
-
Heat the mixture to 80-100°C under a nitrogen atmosphere with constant stirring for 2-4 hours. Ethanol, a by-product, is continuously removed.
Step 2: Polymerization
-
Apply a vacuum to the system to remove the remaining ethanol and drive the reaction towards higher molecular weight polymer formation.
-
Continue the reaction under vacuum for 24-72 hours until the desired molecular weight is achieved.
Step 3: Polymer Purification
-
Cool the reaction mixture and dissolve the crude polymer in a suitable solvent like chloroform.
-
Remove the immobilized enzyme by filtration.
-
Precipitate the polymer by adding the solution to cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at 40-50°C.
Polymer Characterization
The synthesized polyesters should be characterized to determine their structure and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]
Visualizations
Signaling Pathways and Workflows
Caption: Workflow for the melt polycondensation synthesis of PHMF.
Caption: Workflow for the enzymatic synthesis of MHMF-based copolyesters.
Caption: Relationship between MHMF, synthesis methods, and polymer properties.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 6. Structure-property relationships of a hydroxyacid-derived furan polyester - American Chemical Society [acs.digitellinc.com]
- 7. High molecular weight bio furan-based co-polyesters for food packaging applications: synthesis, characterization and solid-state polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
Application Notes and Protocols for the Catalytic Conversion of Methyl 5-(hydroxymethyl)furan-2-carboxylate to Biofuels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the catalytic conversion of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF), a biomass-derived platform chemical, into valuable biofuels. The primary focus is on the production of 2,5-dimethylfuran (DMF), a promising liquid transportation fuel. While direct catalytic routes from MHMF are an emerging area of research, this document leverages established methodologies for the structurally similar and widely studied 5-hydroxymethylfurfural (HMF) to provide robust starting points for experimentation.
Introduction
The transition from fossil fuels to renewable energy sources is a critical global challenge. Biomass-derived furan compounds are at the forefront of developing sustainable biofuels and biochemicals. This compound (MHMF) is a key derivative of HMF, which can be obtained from the dehydration of carbohydrates. The conversion of MHMF to high-energy-density biofuels such as 2,5-dimethylfuran (DMF) represents a promising pathway for the production of next-generation liquid fuels.[1][2][3]
This document outlines the primary catalytic strategies, detailed experimental protocols, and expected outcomes for the conversion of MHMF to biofuels, with a focus on providing actionable information for researchers in the field.
Catalytic Strategies for Biofuel Production from MHMF
The conversion of MHMF to DMF involves two key chemical transformations:
-
Hydrogenolysis of the hydroxymethyl group to a methyl group.
-
Hydrogenolysis of the methyl ester group to a methyl group.
These transformations are typically achieved through heterogeneous catalysis, employing multifunctional catalysts that possess both hydrogenation and hydrogenolysis capabilities.
Key Biofuel Target: 2,5-Dimethylfuran (DMF)
DMF is a superior biofuel candidate due to its high energy density (31.5 MJ/L), high research octane number (RON) of 119, and immiscibility with water.[3] Its properties are comparable to or even better than those of gasoline, making it a "drop-in" compatible fuel.
Data Presentation: Catalyst Performance in Analogous HMF Conversion
Due to the limited direct data on MHMF conversion, the following tables summarize the performance of various catalytic systems for the conversion of the closely related HMF to DMF. These data provide a strong foundation for catalyst selection and process optimization for MHMF conversion.
Table 1: Performance of Non-Precious Metal Catalysts in the Hydrogenolysis of HMF to DMF
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | HMF Conv. (%) | DMF Yield (%) | Reference |
| Ni-Co | Activated Carbon | 130 | 1.0 | Tetrahydrofuran | >99 | 95 | [3] |
| Cu-Co | Carbon | 180 | 0.5 | 2-Propanol | >98 | >98 | [1] |
| Ni | Mesoporous Carbon | 200 | 3.0 | Water | >99 | >98 | [1] |
| CuCoNiAl-MMO | - | 180 | 1.0 | Tetrahydrofuran | 99.8 | 95.3 | [4][5] |
Table 2: Performance of Precious Metal Catalysts in the Hydrogenolysis of HMF to DMF
| Catalyst | Support | Temperature (°C) | H₂ Pressure (MPa) | Solvent | HMF Conv. (%) | DMF Yield (%) | Reference |
| Ru | Co₃O₄ | 130 | 0.7 | Tetrahydrofuran | >99 | 93.4 | [2] |
| Ru-Co | Activated Carbon | 200 | 1.0 | Not Specified | 98.7 | 97.9 | [6] |
| Ru-MoOx | Carbon | Not Specified | Not Specified | Not Specified | Not Specified | 79.4 | [5][6] |
| Pt | Carbon | Not Specified | Not Specified | Not Specified | Not Specified | High Yields Possible | [1] |
Experimental Protocols
The following protocols are adapted from established procedures for HMF conversion and are expected to be effective for the catalytic upgrading of MHMF to DMF.
Protocol 1: Synthesis of Ni-Co/C Catalyst by Co-impregnation
Objective: To prepare a bimetallic Nickel-Cobalt catalyst supported on activated carbon for the hydrogenolysis of MHMF.
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Activated Carbon (high surface area)
-
Deionized water
-
Furnace with temperature control
-
Hydrogen gas (H₂) and Nitrogen gas (N₂) supply
Procedure:
-
Impregnation:
-
Prepare an aqueous solution of Ni(NO₃)₂·6H₂O and Co(NO₃)₂·6H₂O with the desired metal loading (e.g., 10 wt% Ni, 5 wt% Co).
-
Add the activated carbon support to the metal salt solution.
-
Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.
-
Remove the excess water by rotary evaporation at 60°C.
-
-
Drying: Dry the impregnated support in an oven at 110°C overnight.
-
Calcination: Calcine the dried material in a furnace under a nitrogen flow. Ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 5% H₂ in N₂. Ramp the temperature to 450°C at a rate of 2°C/min and hold for 4 hours.
-
Passivation: Cool the catalyst to room temperature under a nitrogen flow. For safety, the catalyst can be passivated with a flow of 1% O₂ in N₂ before exposure to air.
Protocol 2: Catalytic Hydrogenolysis of MHMF to 2,5-Dimethylfuran (DMF)
Objective: To perform the catalytic conversion of MHMF to DMF in a batch reactor.
Materials:
-
This compound (MHMF)
-
Prepared Ni-Co/C catalyst (or other selected catalyst)
-
Solvent (e.g., Tetrahydrofuran, 2-Propanol, or Water)
-
High-pressure batch reactor with magnetic stirring and temperature control
-
Hydrogen gas (H₂) supply
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
-
Internal standard (e.g., dodecane) for quantification
Procedure:
-
Reactor Loading:
-
Add the catalyst (e.g., 50 mg) and MHMF (e.g., 0.5 g) to the reactor vessel.
-
Add the solvent (e.g., 50 mL).
-
-
Sealing and Purging: Seal the reactor and purge with N₂ three times, followed by purging with H₂ three times to remove air.
-
Reaction:
-
Pressurize the reactor with H₂ to the desired pressure (e.g., 1.0 - 5.0 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 130 - 200°C).
-
Maintain the reaction for the desired duration (e.g., 2 - 8 hours).
-
-
Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the H₂ gas.
-
Product Analysis:
-
Collect the liquid product and separate the catalyst by centrifugation or filtration.
-
Add a known amount of an internal standard to the liquid product.
-
Analyze the sample by GC-MS to identify and quantify the products (DMF, intermediates, and byproducts).
-
Calculate the conversion of MHMF and the yield of DMF based on the GC analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed reaction pathways for the conversion of MHMF to DMF.
Caption: General experimental workflow for the catalytic conversion of MHMF.
Concluding Remarks
The catalytic conversion of this compound to biofuels, particularly 2,5-dimethylfuran, presents a viable route for the production of sustainable liquid fuels. While direct research on MHMF is still developing, the extensive knowledge base from HMF conversion provides a solid foundation for catalyst design and process optimization. The protocols and data presented herein are intended to serve as a detailed guide for researchers to initiate and advance their work in this promising area of biorefinery. Further research should focus on developing highly selective and stable catalysts that can efficiently convert MHMF to DMF under mild conditions.
References
- 1. research.abo.fi [research.abo.fi]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoOx/C catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Selective hydrodeoxygenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran on Ru–MoOx/C catalysts | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Methyl 5-(hydroxymethyl)furan-2-carboxylate as a Versatile Precursor for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF) is a bio-based platform chemical derived from the dehydration of carbohydrates. Its unique structure, featuring a furan ring substituted with both a hydroxymethyl group and a methyl ester, makes it a versatile precursor for the synthesis of a wide range of pharmaceutical compounds and bioactive molecules. The furan moiety is a common structural motif in numerous natural products and approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for utilizing MHMF in the synthesis and evaluation of potential pharmaceutical candidates.
Applications in Pharmaceutical Synthesis
MHMF serves as a valuable starting material for the synthesis of various derivatives with potential therapeutic applications. The hydroxyl and ester functionalities offer reactive sites for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.
Anticancer Agents
Derivatives of MHMF have demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer).[1][3][4][5] The mechanism of action for many furan-containing anticancer compounds involves the induction of apoptosis and the modulation of key signaling pathways.
One common pathway implicated in the anticancer activity of furan derivatives is the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. Some furan compounds have been shown to upregulate the tumor suppressor PTEN, which in turn inhibits the PI3K/Akt pathway.[1] Another important pathway is the intrinsic mitochondrial apoptosis pathway, which is triggered by cellular stress and leads to the activation of caspases and ultimately, programmed cell death. Furan derivatives have been observed to induce apoptosis by increasing the expression of pro-apoptotic proteins like p53 and Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[3]
Antibacterial Agents
MHMF and its derivatives have also shown promise as antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.[1][5] The primary mechanism of antibacterial action for some furan derivatives is the disruption of the bacterial cell wall and membrane integrity.[5] This leads to leakage of intracellular components and ultimately cell death.
Data Presentation
The following tables summarize the quantitative data from studies on MHMF and its derivatives.
Table 1: Cytotoxicity of MHMF and its Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| This compound (MHMF) | HeLa | 64.00 | [5] |
| HepG2 | 102.53 | [5] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 | [1][3] |
| Amide derivative of MHMF with tryptamine | HeLa | >100 | [1] |
Table 2: Antibacterial Activity of MHMF and its Derivatives
| Compound | Bacteria | MIC (µg/mL) | Reference |
| This compound (MHMF) | Staphylococcus aureus | 500.00 | [1] |
| Bacillus cereus | 500.00 | [1] | |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Bacillus subtilis | 250.00 | [1] |
| Escherichia coli | 250.00 | [1] |
Experimental Protocols
Synthesis of MHMF Derivatives
The following are generalized protocols for the synthesis of amine and amide derivatives of MHMF, based on established literature.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (10 mL).
-
Addition of Reagents: Add the desired amine (1.0 equivalent) and triethylamine (1.0 equivalent) to the solution.
-
Reflux: Reflux the reaction mixture overnight.
-
Work-up: Concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
-
Reaction Setup: In a round-bottom flask, dissolve 5-(acetoxymethyl)furan-2-carboxylic acid (1.0 equivalent) in dichloromethane (DCM, 5 mL).
-
Addition of Reagents: Add tryptamine (0.95 equivalents), dicyclohexylcarbodiimide (DCC) (1.4 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Stir the mixture overnight at room temperature.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purification: Evaporate the filtrate and purify the residue by column chromatography to yield the amide derivative.
Biological Assays
This protocol is a standard method for assessing cell viability.[1][3][4][5]
-
Cell Seeding: Seed HeLa or HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
This assay is used to assess bacterial membrane integrity.[5]
-
Bacterial Culture: Grow the target bacteria to the mid-logarithmic phase.
-
Compound Treatment: Treat the bacterial cells with the test compounds at their respective MIC values.
-
SYTOX Green Staining: Add SYTOX Green stain to the bacterial suspension to a final concentration of 1 µM.
-
Incubation: Incubate the mixture for 15-30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively. An increase in fluorescence indicates membrane damage.
Visualizations
Signaling Pathways and Workflows
Caption: Proposed anticancer mechanism of MHMF derivatives.
Caption: Antibacterial workflow of MHMF derivatives.
Caption: Drug discovery workflow using MHMF.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Ranitidine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HF2C) is a valuable bio-based platform chemical with applications in the synthesis of polymers, pharmaceuticals, and fine chemicals. Its structure, derived from renewable biomass resources, makes it an attractive target for sustainable chemical production. Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild reaction conditions and minimizing byproduct formation.
This document provides detailed application notes and experimental protocols for a two-step biocatalytic synthesis of M5HF2C. The process involves the microbial oxidation of 5-hydroxymethylfurfural (HMF) to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), followed by the lipase-catalyzed esterification of HMFCA to the target methyl ester.
Overall Synthesis Pathway
The biocatalytic conversion of HMF to M5HF2C is a two-step process:
-
Oxidation: Whole-cell biocatalysts are employed for the selective oxidation of the aldehyde group of HMF to a carboxylic acid, yielding HMFCA.
-
Esterification: An immobilized lipase catalyzes the esterification of HMFCA with methanol to produce M5HF2C.
Caption: Two-step biocatalytic synthesis of M5HF2C from HMF.
Step 1: Whole-Cell Biocatalytic Oxidation of HMF to HMFCA
Several microorganisms have been shown to efficiently oxidize HMF to HMFCA. Pseudomonas putida, for instance, is a robust biocatalyst for this transformation. The following protocol is a representative example.
Experimental Protocol: HMF Oxidation
1. Materials and Reagents:
-
Pseudomonas putida KT2440
-
Luria-Bertani (LB) medium
-
5-Hydroxymethylfurfural (HMF)
-
Phosphate buffer (200 mM, pH 7.0)
-
Calcium carbonate (CaCO3)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Centrifuge
-
Shaking incubator
-
HPLC system for analysis
2. Cultivation of Biocatalyst:
-
Inoculate a single colony of Pseudomonas putida KT2440 into 50 mL of LB medium in a 250 mL flask.
-
Incubate at 30°C with shaking at 200 rpm for 16-24 hours, or until the optical density at 600 nm (OD600) reaches the late exponential phase.
-
Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with 200 mM phosphate buffer (pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 25 OD).
3. Biotransformation Reaction:
-
In a 50 mL flask, combine 20 mL of 200 mM phosphate buffer (pH 7.0), the prepared P. putida cell suspension, and HMF to a final concentration of 135-160 mM.[1]
-
Add a pH neutralizer, such as calcium carbonate, to mitigate the pH decrease from HMFCA production.[1]
-
Incubate the reaction mixture at 35°C with shaking at 200 rpm for 12 hours.[1]
-
Monitor the reaction progress by taking samples periodically and analyzing the concentration of HMF and HMFCA by HPLC.
4. Product Isolation and Purification:
-
After the reaction, remove the cells by centrifugation (10,000 x g, 10 min).
-
Acidify the supernatant to pH 2-3 with HCl.
-
Extract the HMFCA from the acidified supernatant with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain crude HMFCA.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data: HMF Oxidation
| Biocatalyst | Substrate Conc. (mM) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pseudomonas putida KT2440 | 160 | 35 | 12 | 96.8 | [1] |
| Deinococcus wulumuqiensis R12 | 300 | 35 | 36 | 90 | [1] |
| Comamonas testosteroni SC1588 | 150 | 30 | 36 | 90 | [2] |
| Pseudochrobactrum sp. B2L | 200 | 30 | 48 | 99 | [3][4] |
| Lysinibacillus sp. B2P | 200 | 30 | 48 | 99 | [3][4] |
Step 2: Lipase-Catalyzed Esterification of HMFCA to M5HF2C
Immobilized lipases, particularly Candida antarctica lipase B (commercially available as Novozym 435), are highly effective for esterification reactions in non-aqueous media. The following protocol is based on general procedures for lipase-catalyzed esterification of furan-based carboxylic acids.
Experimental Protocol: HMFCA Esterification
1. Materials and Reagents:
-
5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)
-
Methanol (anhydrous)
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Molecular sieves (3Å or 4Å, activated)
-
Tert-butanol or another suitable organic solvent
-
Shaking incubator or orbital shaker
-
GC or HPLC system for analysis
2. Esterification Reaction:
-
In a sealed vial, dissolve HMFCA in a suitable organic solvent like tert-butanol.
-
Add methanol as the acyl acceptor. An excess of methanol is often used to drive the reaction towards the product.
-
Add activated molecular sieves to the reaction mixture to remove water, which is a byproduct of the esterification and can inhibit the enzyme.
-
Add Novozym 435 to the mixture. The enzyme loading is typically a percentage of the substrate weight.
-
Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 40-60°C) with constant agitation.
-
Monitor the conversion of HMFCA to M5HF2C over time using GC or HPLC.
3. Product Isolation and Purification:
-
Once the reaction reaches completion or equilibrium, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Evaporate the solvent and excess methanol from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel.
Quantitative Data: Lipase-Catalyzed Esterification (Representative)
| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Novozym 435 | Furoic acid | Methanol | [bmim][PF6] | 40 | 24 | 82.5 (Yield) | [5] |
| Novozym 435 | Ferulic acid | Ethanol | t-butanol | 60 | 24 | ~20 (Yield) | [6] |
| Novozym 435 | Various carboxylic acids | Methanol | Various | 30-60 | 24-72 | High conversions reported | [7][8] |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step biocatalytic synthesis.
Concluding Remarks
The presented two-step biocatalytic approach provides a sustainable and efficient route for the synthesis of this compound from the biomass-derived platform chemical HMF. The whole-cell oxidation of HMF to HMFCA is a well-established process with high yields. The subsequent lipase-catalyzed esterification offers a mild and selective method for obtaining the final methyl ester. The provided protocols serve as a robust starting point for researchers, and further optimization of reaction parameters for the esterification step can lead to improved yields and process efficiency. The use of immobilized enzymes in the second step also allows for catalyst recycling, further enhancing the economic and environmental benefits of this biocatalytic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.rug.nl [pure.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
- 7. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Lipozyme 435-Mediated Synthesis of Xylose Oleate in Methyl Ethyl Ketone - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methyl 5-(hydroxymethyl)furan-2-carboxylate in Biodegradable Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF) in the synthesis of biodegradable polymers. MHMF, a bio-based monomer derived from the dehydration of sugars, offers a sustainable building block for creating novel polymers with tunable properties. Due to its bifunctional nature, possessing both a hydroxyl and a methyl ester group, MHMF is a versatile monomer for polyester synthesis.
While direct homopolymerization of MHMF is not extensively documented, its application as a comonomer, particularly after hydrolysis to 5-(hydroxymethyl)furan-2-carboxylic acid (HMFA), has been explored for the synthesis of biodegradable copolymers. This approach allows for the incorporation of the rigid furan ring into existing polymer backbones, thereby modifying their thermal, mechanical, and degradation properties. Additionally, the use of MHMF in enzymatic transesterification reactions presents a green and promising route for the synthesis of novel furan-based polyesters.
Application Notes
1. Modification of Biodegradable Polyesters
The incorporation of MHMF-derived units into existing biodegradable polyesters, such as poly(ε-caprolactone) (PCL), can significantly alter their properties. The furan ring introduces rigidity and can increase the glass transition temperature (Tg) and melting temperature (Tm) of the resulting copolymer. Furthermore, the presence of the furan moiety can enhance the degradation rate of the polymer. The enzymatic copolymerization of 5-hydroxymethyl-2-furancarboxylic acid (HMFA), the hydrolyzed form of MHMF, with ε-caprolactone has been shown to produce oligoesters with increased hydrophilicity and susceptibility to both enzymatic and microbial degradation compared to PCL homopolymer.[1][2]
2. Synthesis of Novel Furan-Based Copolymers
MHMF can be utilized as a comonomer with various diols and diacids to synthesize a wide range of novel furan-based copolyesters. Enzymatic catalysis, particularly with immobilized Candida antarctica lipase B (CALB), is a highly effective method for the polymerization of furan-based monomers under mild reaction conditions, which is crucial due to the thermal sensitivity of some furan compounds.[2][3] This approach avoids the use of harsh metal catalysts and high temperatures, leading to polymers with high purity suitable for biomedical applications. The resulting copolymers can be designed to have specific thermal properties and degradation profiles by varying the comonomer and its ratio to MHMF.
3. Potential in Drug Delivery
Furan-functionalized polymers have shown potential for targeted drug delivery applications.[4] The furan ring can be utilized for further chemical modification, such as in Diels-Alder reactions, to attach targeting ligands or other functional molecules. Biodegradable polymers synthesized using MHMF could be formulated into nanoparticles for the encapsulation and controlled release of therapeutic agents. The biodegradability of the polymer matrix would ensure the release of the drug and the subsequent clearance of the polymer from the body.
Data Presentation
Table 1: Properties of Copolymers of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFA) and ε-Caprolactone (ECL)
| Property | HMFA_ECL Copolymer | PCL Homopolymer | Reference |
| Number-Average Molecular Weight (Mn, g/mol ) | ~2000 | - | [3] |
| Dispersity (Đ) | ~1.1 | - | [2] |
| Melting Temperature (Tm, °C) | Higher than PCL | Lower than copolymer | [1][2] |
| Thermal Stability | Lower than PCL | Higher than copolymer | [1][2] |
| Enzymatic Degradation | Promoted | Slower than copolymer | [1][2] |
| Microbial Degradation | Promoted | Slower than copolymer | [1][2] |
Table 2: Thermal Properties of Various Furan-Based Polyesters
| Polymer | Comonomers | Catalyst | Tg (°C) | Tm (°C) | Td,5% (°C) | Reference |
| BHMF-based Polyesters | 2,5-bis(hydroxymethyl)furan (BHMF) and aliphatic dimethyl esters | iCALB or DBTO | - | - | >250 | [5] |
| PEF | 2,5-furandicarboxylic acid (FDCA) and ethylene glycol | Metal catalyst | ~87 | ~212 | - | [6] |
| PDF-DLF | Decamethylene furanoate and dilinoleic furanoate | CAL-B | - | Two transitions | - | [7] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of Copolymers of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFA) and ε-Caprolactone (ECL)
This protocol is based on the work of Todea et al.[1][2] and describes the synthesis of biodegradable oligoesters from HMFA (which can be obtained by hydrolysis of MHMF) and ECL.
Materials:
-
5-Hydroxymethyl-2-furancarboxylic acid (HMFA)
-
ε-Caprolactone (ECL)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Tetrahydrofuran (THF)
-
Thermomixer
Procedure:
-
In a 2 mL Eppendorf tube, homogenize 0.284 g of HMFA (2 mmoles) and 445 µL of ECL (4 mmoles).
-
Add 100 mg of immobilized lipase to the monomer mixture.
-
Place the tube in a thermomixer and incubate at a temperature in the range of 40–80 °C with a mixing frequency of 1000 min⁻¹ for a specified reaction time (e.g., 24 hours).
-
After the reaction, add THF to the mixture to dissolve the product.
-
Remove the enzyme by filtration.
-
The resulting copolymer can be characterized by various techniques such as MALDI TOF-MS for molecular weight distribution, NMR and FT-IR for structural analysis, and DSC and TGA for thermal properties.
Protocol 2: Representative Enzymatic Polycondensation of a Furan-Based Diester and a Diol
This protocol provides a general method for the enzymatic synthesis of furan-based polyesters, which could be adapted for the copolymerization of MHMF with a diol via transesterification. This is based on general procedures for enzymatic polymerization of furanic monomers.[8]
Materials:
-
This compound (MHMF)
-
A suitable diol (e.g., 1,8-octanediol)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
A suitable bio-based solvent (e.g., p-cymene) or solvent-less system
-
Molecular sieves (pre-activated)
-
Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add equimolar amounts of MHMF and the diol.
-
Add the immobilized lipase (typically 10-15% by weight of the monomers) and pre-activated molecular sieves.
-
The reaction can be carried out in a solvent-less system or in a high-boiling point solvent like p-cymene.
-
The reaction is typically performed under a nitrogen atmosphere with continuous stirring.
-
A two-stage temperature profile is often employed: an initial stage at a lower temperature (e.g., 80-90 °C) for a set period (e.g., 8-16 hours), followed by a second stage at a higher temperature (e.g., 90-120 °C) under reduced pressure to facilitate the removal of methanol and drive the polymerization towards higher molecular weights.
-
After the polymerization, the product is dissolved in a suitable solvent (e.g., chloroform) and the enzyme is removed by filtration.
-
The polymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
-
Characterization of the resulting polyester includes GPC for molecular weight and dispersity, NMR for chemical structure, DSC for thermal transitions, and TGA for thermal stability.
Visualizations
References
- 1. CN108358876A - Bio-based furan monomer and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00358F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Electrochemical Oxidation of Methyl 5-(hydroxymethyl)furan-2-carboxylate for Fine Chemicals
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the electrochemical oxidation of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHF) is limited in the current scientific literature. The following application notes and protocols are primarily based on the extensive research conducted on the electrochemical oxidation of 5-hydroxymethylfurfural (HMF), a structurally similar and well-studied biomass-derived platform chemical. Researchers should consider these protocols as a starting point and adapt them for MHF, with the understanding that reaction kinetics, product distribution, and optimal conditions may vary.
Introduction
The electrochemical oxidation of furan derivatives derived from biomass is a promising green and sustainable method for producing valuable fine chemicals and polymer precursors. This compound (MHF) is a furan derivative that, through selective oxidation of its hydroxymethyl group, can be converted into high-value chemicals such as methyl 5-formylfuran-2-carboxylate (MFFC) and 5-(methoxycarbonyl)-2-furancarboxylic acid (MCFA). These products have potential applications in the synthesis of pharmaceuticals, agrochemicals, and novel polymers.
Electrochemical methods offer several advantages over traditional chemical oxidation, including the use of electrons as a clean reagent, mild reaction conditions (ambient temperature and pressure), and the ability to control selectivity by tuning the electrode potential.[1][2]
Reaction Pathways and Products
Based on the well-established electrochemical oxidation pathways of HMF, the oxidation of MHF is expected to proceed in a stepwise manner. The primary alcohol group is first oxidized to an aldehyde, which can then be further oxidized to a carboxylic acid. The methyl ester group is anticipated to remain stable under many electrochemical conditions, particularly in neutral to acidic media.
Key Experimental Parameters
The success of the electrochemical oxidation of MHF will depend on the careful optimization of several key parameters, guided by studies on HMF.
-
Electrode Material (Catalyst): The choice of anode material is crucial for the efficiency and selectivity of the oxidation. A variety of materials have been shown to be effective for HMF oxidation, including noble metals (Pt, Au), transition metal oxides (NiO, MnOₓ), and nitrides.[3][4] For instance, Ni/NiOOH foam electrodes have demonstrated high yields for the conversion of HMF to 2,5-furandicarboxylic acid (FDCA) in alkaline media.[5] Ruthenium-based catalysts have also shown high activity in neutral electrolytes.[6][7]
-
Electrolyte and pH: The pH of the electrolyte significantly influences the reaction pathway and product distribution.
-
Alkaline Media (pH > 13): Generally favors the complete oxidation to the dicarboxylic acid analogue. High concentrations of OH⁻ facilitate deprotonation and can lead to high yields of the fully oxidized product.[8][9]
-
Neutral Media: Can also be effective, as demonstrated with Ru-based catalysts achieving high yields of FDCA from HMF.[6]
-
Acidic Media (pH 1): Has been explored using catalysts like MnOₓ, which can lead to different product selectivities and allows for the spontaneous precipitation of the acidic product, simplifying separation.[4]
-
-
Applied Potential: The anode potential is a critical factor in controlling the extent of oxidation. A lower potential may favor the formation of the intermediate aldehyde (MFFC), while a higher potential will drive the reaction towards the carboxylic acid (MCFA).[6] Careful control of the potential is necessary to achieve high selectivity for the desired product.
-
Temperature: Increased temperature can enhance the reaction rate and influence product yields. For example, in the electrocatalytic oxidation of HMF, increasing the temperature from 30 °C to 60 °C significantly improved the yield of FDCA.[6]
Quantitative Data Summary (Based on HMF Oxidation)
The following tables summarize quantitative data from studies on the electrochemical oxidation of HMF. This data can serve as a valuable reference for designing experiments for MHF.
Table 1: Performance of Different Catalysts for HMF Oxidation to FDCA
| Catalyst | Electrolyte | Applied Potential (vs. Ag/AgCl) | Temperature (°C) | HMF Conversion (%) | FDCA Yield (%) | Faradaic Efficiency (%) | Reference |
| Ru⁺²·⁹/CNTs | 0.1 M K₂SO₄ (Neutral) | 0.95 V | 60 | 100 | 90.2 | - | [6] |
| MnOₓ | pH 1 H₂SO₄ (Acidic) | - | - | - | 53.8 | - | [4] |
| Ni/NiOOH foam | Aqueous alkaline | - | Ambient | - | ~90 | ~80 | [5] |
| Co-P | 1.0 M KOH | 1.38 V (vs. RHE) | - | ~100 | ~90 | - | [9] |
| NiO-CMK-1 | 0.1 M KOH (Alkaline) | 0.5 - 0.6 V | - | >90 | >80 | ~75 | [3] |
Table 2: Influence of Reaction Conditions on HMF Oxidation
| Catalyst | Condition Varied | Value | HMF Conversion (%) | Product Selectivity | Reference |
| Ru⁺²·⁹/CNTs | Potential (after 2h) | 0.85 V | 61 | DFF: 70.3% | [6] |
| 1.0 V | 92.9 | DFF: 44.4% | [6] | ||
| Ru⁺²·⁹/CNTs | Temperature (after 24h) | 30 °C | 100 | FDCA: 29.6% | [6] |
| 60 °C | 100 | FDCA: 90.2% | [6] |
Experimental Protocols
The following are generalized protocols for the electrochemical oxidation of furan derivatives, which can be adapted for MHF.
Protocol 1: General Procedure for Electrochemical Oxidation of MHF in a Batch Cell
-
Electrode Preparation:
-
Working Electrode: Prepare the chosen catalyst material. For example, a nickel foam electrode can be activated by cycling in the electrolyte, or a catalyst ink can be drop-casted onto a carbon-based electrode (e.g., glassy carbon or carbon paper).
-
Counter Electrode: A platinum wire or graphite rod is commonly used.
-
Reference Electrode: An Ag/AgCl or Saturated Calomel Electrode (SCE) is typically used.
-
-
Electrochemical Cell Assembly:
-
Use a three-electrode configuration in a divided or undivided electrochemical cell. A divided cell with a membrane (e.g., Nafion) separating the anode and cathode compartments is often preferred to prevent reduction of the oxidation products at the cathode.
-
-
Electrolyte Preparation:
-
Prepare the electrolyte solution of the desired pH (e.g., 1.0 M KOH for alkaline conditions or 0.5 M H₂SO₄ for acidic conditions) containing a supporting electrolyte if needed (e.g., 0.1 M Na₂SO₄).
-
-
Electrolysis:
-
Dissolve a known concentration of MHF (e.g., 10-100 mM) in the anolyte.
-
Purge the electrolyte with an inert gas (e.g., N₂ or Ar) for at least 30 minutes to remove dissolved oxygen.
-
Connect the electrodes to a potentiostat and perform the electrolysis at a constant potential (potentiostatic) or constant current (galvanostatic). The applied potential should be determined from preliminary cyclic voltammetry experiments to be in the region of MHF oxidation but below the potential for significant oxygen evolution.
-
Monitor the reaction progress by taking aliquots at regular intervals for analysis.
-
-
Product Analysis:
-
Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.
-
Identify and quantify the substrate (MHF) and products (MFFC, MCFA) by comparing with authentic standards.
-
Calculate the conversion of MHF, the yield of each product, and the Faradaic efficiency.
-
Protocol 2: Continuous Flow Electrochemical Oxidation of MHF
For larger-scale synthesis, a filter-press type flow reactor is advantageous.
-
Reactor Setup:
-
Assemble a flow cell with the anode and cathode plates separated by a membrane.
-
The anode can be a high-surface-area material like nickel foam coated with the catalyst.
-
-
Pumping and Electrolysis:
-
Pump the anolyte containing MHF and the catholyte through their respective compartments at a controlled flow rate.
-
Apply a constant current or potential between the electrodes.
-
-
Product Collection and Separation:
-
Collect the anolyte effluent.
-
If the product is an acid and the reaction is run in an acidic medium, it may precipitate and can be collected by filtration.[4] In alkaline media, the product will be in its salt form. Acidification of the collected solution will be necessary to precipitate the carboxylic acid product for separation.
-
Experimental Workflow and Visualization
Considerations for Adapting Protocols to MHF
-
Stability of the Methyl Ester: The primary difference between HMF and MHF is the presence of a methyl ester group instead of an aldehyde at the 2-position. While esters are generally stable, they can be susceptible to hydrolysis under strongly acidic or alkaline conditions, especially at elevated temperatures. This could lead to the formation of 5-(hydroxymethyl)-2-furancarboxylic acid as a byproduct. It is advisable to initially conduct experiments at room temperature and monitor for any ester hydrolysis.
-
Electronic Effects: The electron-withdrawing nature of the methyl ester group may influence the oxidation potential of the hydroxymethyl group compared to HMF. Cyclic voltammetry studies of MHF will be essential to determine the precise oxidation potential and to select an appropriate applied potential for selective oxidation.
-
Solubility: MHF may have different solubility characteristics than HMF in aqueous electrolytes. The concentration of MHF and the potential need for a co-solvent should be considered.
-
Product Identification: Authentic standards of the expected products (MFFC and MCFA) will be necessary for accurate identification and quantification by HPLC. If these are not commercially available, they may need to be synthesized and characterized independently.
By leveraging the extensive knowledge base from HMF electro-oxidation and carefully considering the unique properties of MHF, researchers can develop efficient and selective electrochemical methods for the synthesis of valuable fine chemicals from this biomass-derived platform molecule.
References
- 1. Synthesis of 2,5-Furandicarboxylic Acid by the Electrocatalytic Oxidation [manu56.magtech.com.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.wur.nl [research.wur.nl]
- 6. mdpi.com [mdpi.com]
- 7. Electrocatalytic Oxidation of HMF to FDCA over Multivalent Ruthenium in Neutral Electrolyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel Furan-Based Polymers from Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-based polymers are emerging as sustainable alternatives to their petroleum-based counterparts, offering unique properties derived from their renewable origins.[1] Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF) is a promising bio-derived monomer that can be polymerized to yield novel polyesters with potential applications in drug delivery and advanced materials.[2] The presence of both a hydroxyl and a methyl ester group allows for self-condensation or co-polymerization to create polymers with tunable properties. This document provides detailed application notes and protocols for the synthesis and characterization of polymers derived from MHMF.
Potential Applications in Drug Development
Furan-based polyesters are being explored for various biomedical applications, particularly in drug delivery. The biocompatibility and degradability of certain furanic polymers make them suitable for creating nanoparticles, microparticles, and hydrogels for controlled drug release.[3] The furan ring itself can also be functionalized, offering a platform for conjugating targeting ligands or other molecules.[3] Polymers derived from MHMF, with their inherent ester linkages, are expected to be biodegradable and could be designed to encapsulate and release therapeutic agents.
Experimental Protocols
Due to the limited specific literature on the polymerization of this compound, the following protocols are adapted from established methods for similar furan-based monomers, such as 2,5-bis(hydroxymethyl)furan (BHMF).[4]
Protocol 1: Melt Polycondensation for the Synthesis of Poly(5-hydroxymethyl furoate) (PHMF)
This protocol describes the self-condensation of MHMF via a two-stage melt polymerization process.
Materials:
-
This compound (MHMF)
-
Antimony(III) oxide (Sb₂O₃) or another suitable polycondensation catalyst
-
Diphenyl ether (solvent for purification)
-
Methanol (for polymer precipitation)
-
Nitrogen gas (high purity)
-
Vacuum pump
Procedure:
-
Monomer and Catalyst Charging: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, add MHMF and the catalyst (e.g., 0.05 mol% Sb₂O₃ relative to MHMF).
-
First Stage - Esterification: Heat the reactor to 160-180°C under a slow stream of nitrogen. Methanol will be produced as a byproduct of the transesterification reaction and should be collected. Maintain these conditions for 2-4 hours or until the majority of the theoretical amount of methanol has been distilled off.
-
Second Stage - Polycondensation: Gradually increase the temperature to 200-220°C while slowly reducing the pressure to below 1 mmHg. This stage facilitates the removal of excess methanol and drives the polymerization towards higher molecular weights. Continue the reaction for 4-6 hours.
-
Polymer Recovery: Cool the reactor to room temperature. The resulting polymer can be dissolved in a suitable solvent like diphenyl ether and then precipitated by pouring the solution into an excess of cold methanol.
-
Purification and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and catalyst residues. Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Enzymatic Polymerization of MHMF
This protocol utilizes an immobilized lipase for a more environmentally friendly polymerization process under milder conditions.
Materials:
-
This compound (MHMF)
-
Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)
-
Diphenyl ether or another high-boiling point solvent
-
Methanol (for polymer precipitation)
-
Molecular sieves (for dehydration)
Procedure:
-
Enzyme and Monomer Preparation: Dry the immobilized CALB and MHMF under vacuum for at least 24 hours before use.
-
Reaction Setup: In a flame-dried reaction vessel, add MHMF, the chosen solvent (e.g., diphenyl ether), and the dried immobilized lipase (typically 10% w/w of the monomer).
-
Oligomerization: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere with constant stirring. This initial stage is typically carried out for 2-4 hours to form low molecular weight oligomers.
-
Polymerization under Vacuum: Apply a vacuum to the system to remove the methanol byproduct and shift the equilibrium towards polymer formation. The reaction can be continued for 24-72 hours, depending on the desired molecular weight.
-
Polymer Purification: After the reaction, cool the mixture and dissolve the polymer in a suitable solvent. Remove the enzyme by filtration. The enzyme can often be washed, dried, and reused. Precipitate the polymer by adding the solution to cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40-50°C).
Data Presentation
Quantitative data for furan-based polyesters are summarized below. It is important to note that specific data for poly(MHMF) is limited, and therefore, data from analogous furan-based polymers are included for comparison.
| Polymer | Monomers | Polymerization Method | Molecular Weight (Mn, g/mol ) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Ref. |
| Poly(5-hydroxymethyl furoate) (PHMF) | This compound (MHMF) | Melt Polycondensation | Not Reported | 83 | Not Reported | [2] |
| Poly(ethylene furanoate) (PEF) | 2,5-Furandicarboxylic acid, Ethylene glycol | Melt Polycondensation | ~83,000 | ~80 | ~215 | [5] |
| Poly(butylene furanoate) (PBF) | 2,5-Furandicarboxylic acid, 1,4-Butanediol | Melt Polycondensation | ~65,000 (Mw) | ~40 | ~173 | [6] |
| Furan-based Copolyester | DMFDCA, BHMF, Aliphatic diol | Enzymatic | up to ~35,000 (Mw) | Varies | Varies | [4] |
Visualization of Workflows and Pathways
General Polymerization Scheme of MHMF
The following diagram illustrates the self-polycondensation of this compound to form Poly(5-hydroxymethyl furoate).
Caption: General scheme for the polymerization of MHMF.
Experimental Workflow for Polymer Synthesis and Characterization
This diagram outlines the key steps involved in the synthesis and subsequent analysis of furan-based polymers from MHMF.
Caption: Workflow for synthesis and characterization.
Application Workflow: Furan-Based Polymer Nanoparticles for Drug Delivery
This diagram illustrates a logical workflow for the formulation of drug-loaded nanoparticles from a furan-based polymer and their potential application.
Caption: Workflow for drug delivery nanoparticle formulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-property relationships of a hydroxyacid-derived furan polyester - American Chemical Society [acs.digitellinc.com]
- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 4. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Progress on Bio-Based Polyesters Derived from 2,5-Furandicarbonxylic Acid (FDCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate.
Troubleshooting Guides
Issue 1: Low yield during the oxidation of 5-Hydroxymethylfurfural (HMF) to 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA)
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The pH of the reaction mixture is critical. For catalytic oxidations, alkaline conditions (pH 9-12) often favor the selective oxidation of the aldehyde group in HMF.[1][2] For biocatalytic methods, the optimal pH is typically around 7.0.[3][4] Monitor and adjust the pH throughout the reaction. |
| Side Reactions | HMF is prone to side reactions, such as the formation of humins, especially under harsh conditions.[5] Consider using milder reaction conditions, such as lower temperatures and controlled addition of oxidants.[1] The Cannizzaro reaction, which can occur in strong basic solutions, may also reduce the yield of the desired acid by producing 2,5-bis(hydroxymethyl)furan (BHMF).[5] |
| Catalyst Deactivation | Metal catalysts can be deactivated by product adsorption or poisoning.[6] Ensure proper catalyst loading and consider catalyst regeneration or the use of a fresh catalyst. For enzymatic reactions, product inhibition can occur.[3][7] Implementing a fed-batch strategy can help maintain catalyst activity.[4] |
| Incomplete Conversion | The reaction time may be insufficient for complete conversion. Monitor the reaction progress using techniques like HPLC. If the reaction stalls, consider the possibility of catalyst deactivation or substrate/product inhibition. |
Issue 2: Poor yield during the esterification of HMFCA to this compound
| Potential Cause | Troubleshooting Step |
| Presence of Water | Water can hydrolyze the ester product, reducing the yield. Ensure all reagents and solvents are anhydrous. Use a dehydrating agent or a method that removes water from the reaction mixture. |
| Equilibrium Limitation | Esterification is often an equilibrium reaction. To drive the reaction towards the product, use an excess of methanol or remove the water formed during the reaction. |
| Inadequate Catalyst | An appropriate acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is necessary for efficient esterification. Ensure the catalyst is active and used in the correct concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Oxidation: Selective oxidation of the aldehyde group of 5-Hydroxymethylfurfural (HMF) to form 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA).[2][8]
-
Esterification: Subsequent esterification of the carboxylic acid group of HMFCA with methanol to yield the final product.[9]
Biocatalytic approaches using whole-cell systems are also gaining prominence for the direct conversion of HMF to HMFCA.[3][4][7]
Q2: What are the key factors influencing the yield of the HMF to HMFCA oxidation step?
A2: Several factors significantly impact the yield:
-
pH: The reaction pH is crucial for selectivity. Alkaline conditions generally favor the oxidation of the aldehyde group over the alcohol group.[1][2]
-
Catalyst: The choice of catalyst, whether a noble metal (e.g., Pt, Pd) or a biocatalyst (e.g., whole-cell microorganisms), dictates the reaction conditions and efficiency.[6][10]
-
Oxidant: The type and concentration of the oxidizing agent (e.g., O₂, H₂O₂) must be carefully controlled to avoid over-oxidation or side reactions.[1]
-
Temperature and Pressure: Milder temperatures are generally preferred to minimize the formation of degradation products like humins.[1]
-
Substrate Concentration: High concentrations of HMF can sometimes lead to substrate inhibition in biocatalytic systems.[4]
Q3: Are there any common side products to be aware of during the synthesis?
A3: Yes, several side products can form, reducing the overall yield:
-
2,5-Furandicarboxylic acid (FDCA): Over-oxidation of both the aldehyde and alcohol groups of HMF.[8]
-
2,5-Diformylfuran (DFF): Oxidation of the alcohol group of HMF.[5]
-
Humins: Polymeric materials formed from the degradation of HMF, especially under acidic and/or high-temperature conditions.[5]
-
Formic acid and Maleic acid: Result from the decomposition of HMF and HMFCA.[1]
-
2,5-bis(hydroxymethyl)furan (BHMF): Can be formed via the Cannizzaro reaction in highly alkaline conditions.[5]
Q4: Can biocatalysis be an effective method for synthesizing HMFCA?
A4: Absolutely. Whole-cell biocatalysis has emerged as a promising green alternative. Strains like Comamonas testosteroni and Deinococcus wulumuqiensis have demonstrated high selectivity and yields for the oxidation of HMF to HMFCA under mild conditions.[3][4] These methods often exhibit high tolerance to the substrate and can achieve excellent conversion rates.[7][11]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for the Oxidation of HMF to HMFCA
| Catalyst | Oxidant | Temperature (°C) | Time (h) | HMF Conversion (%) | HMFCA Yield (%) | Reference |
| Mncat (0.2 mol%) | H₂O₂ (3 equiv) | 25 | 8 | ~62 | ~42 | [1] |
| Comamonas testosteroni SC1588 (resting cells) | - | 30 | 36 | ~100 (for <130 mM HMF) | 88-99 | [3] |
| Deinococcus wulumuqiensis R12 (resting cells) | - | 35 | 36 | 100 (for 300 mM HMF) | 90 | [4] |
| Pseudochrobactrum sp. B2L & Lysinibillus sp. B2P | - | - | - | ~100 (for 200 mM HMF) | 99 | [7][11][12] |
| Recombinant E. coli HMFOMUT | - | 30 | - | - | 96.9 (for 150 mM HMF) | [13][14] |
Experimental Protocols
Protocol 1: Chemical Oxidation of HMF to HMFCA using a Manganese Catalyst
This protocol is adapted from the work described by ACS Publications.[1]
-
Reaction Setup: In a reaction vessel, dissolve 5-hydroxymethylfurfural (HMF) in water at a specified concentration.
-
Catalyst Addition: Add the manganese catalyst ([MnIV₂(μ-O)₃(tmtacn)₂]²⁺) to the solution (e.g., 0.2 mol%).
-
pH Adjustment: Adjust the pH of the reaction mixture to 11 using a suitable base.
-
Oxidant Addition: Slowly add hydrogen peroxide (H₂O₂, 3 equivalents) to the reaction mixture over a period of 8 hours while maintaining the temperature at 25°C.
-
Reaction Monitoring: Monitor the conversion of HMF and the formation of HMFCA using High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and crystallization.
Protocol 2: Whole-Cell Biocatalytic Oxidation of HMF to HMFCA
This protocol is based on studies utilizing Deinococcus wulumuqiensis R12.[4]
-
Cell Preparation: Cultivate Deinococcus wulumuqiensis R12 cells and harvest them by centrifugation. Wash the cell pellet with a phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reaction Mixture: Resuspend the harvested cells in the phosphate buffer to a desired concentration (e.g., 0.2 g/mL).
-
Substrate Addition: Add HMF to the cell suspension to the desired starting concentration (e.g., 300 mM).
-
Reaction Conditions: Incubate the reaction mixture at 35°C with agitation (e.g., 850 rpm).
-
pH Control: Due to the formation of the acidic product, monitor the pH of the reaction and adjust it back to approximately 7.0 periodically (e.g., every 3 hours for the first 12 hours).
-
Product Analysis: After the desired reaction time (e.g., 36 hours), analyze the concentration of HMFCA in the supernatant by HPLC.
-
Product Isolation: Remove the cells by centrifugation and isolate the HMFCA from the supernatant.
Visualizations
Caption: General synthesis pathway for this compound.
Caption: A typical experimental workflow for the two-step synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Whole-cell biocatalytic selective oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Aerobic Oxidation of 5-Hydroxymethylfurfural to 2,5-Furandicarboxylic Acid over a Bi-Promoted Pt/Al2O3 Catalyst [mdpi.com]
- 7. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Complete oxidation of hydroxymethylfurfural to furandicarboxylic acid by aryl-alcohol oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]
- 13. researchgate.net [researchgate.net]
- 14. Improved biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid and furoic acid from biomass-derived furans with high substrate tolerance of recombinant Escherichia coli HMFOMUT whole-cells. | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Methyl 5-(hydroxymethyl)furan-2-carboxylate by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 5-(hydroxymethyl)furan-2-carboxylate by column chromatography. It is intended for researchers, scientists, and drug development professionals.
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound using flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation of silica gel)
-
Glass column with a stopcock
-
Separatory funnel or addition funnel
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v).
-
Visualize the spots under a UV lamp. The desired product, this compound, should be UV active. Note the Rf value of the product and any impurities. The ideal Rf for column chromatography is typically between 0.2 and 0.4.
-
-
Column Packing:
-
Secure the column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, taking care not to disturb the silica bed.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution with a low polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate. A suggested gradient is provided in the table below.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Suggested Solvent System for TLC and Column Chromatography
| Solvent System (Hexanes:Ethyl Acetate, v/v) | Approximate Rf of this compound | Application |
| 8:2 | ~0.5 | Initial TLC analysis |
| 7:3 | ~0.3-0.4 | Optimal for column elution |
| 1:1 | >0.6 | To elute more polar impurities |
Table 2: Example Gradient Elution Profile for Column Chromatography
| Step | Solvent System (Hexanes:Ethyl Acetate, v/v) | Volume (Column Volumes) | Purpose |
| 1 | 9:1 | 2 | Elute non-polar impurities |
| 2 | 8:2 | 5 | Elute the target compound |
| 3 | 7:3 | 5 | Continue eluting the target compound |
| 4 | 1:1 | 3 | Elute highly polar impurities |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by column chromatography.
| Issue | Possible Cause(s) | Solution(s) |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Product has decomposed on the silica gel.[1] | Test the stability of the compound on a small amount of silica before running the column. If it is unstable, consider using deactivated silica gel (by adding 0.5-1% triethylamine to the eluent) or an alternative stationary phase like alumina.[2] | |
| Product elutes too quickly (with the solvent front) | Mobile phase is too polar. | Start with a less polar mobile phase (e.g., higher percentage of hexanes). |
| Poor separation of product and impurities (co-elution) | Inappropriate solvent system. | Optimize the solvent system using TLC to achieve a clear separation between the product and impurities. A shallower gradient during elution can also improve separation. |
| Column is overloaded with crude material. | Use a larger column or reduce the amount of crude material loaded. | |
| Peak tailing of the product | Strong interaction between the hydroxyl group of the product and the acidic silanol groups on the silica gel surface. | Add a small amount of a polar modifier like methanol or triethylamine (0.1-1%) to the mobile phase to block the active sites on the silica gel. |
| Product appears to be degrading on the column | The silica gel is too acidic for the furan ring, which can be sensitive to acid.[2] | Use deactivated (neutral) silica gel or alumina as the stationary phase.[2] Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography). |
| Cracked or channeled silica bed | Improperly packed column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry during the chromatography process. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on a TLC plate before running a column?
A: For optimal separation, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system.[3] This generally provides a good balance between retention on the column and reasonable elution time.
Q2: My compound is a solid. How should I load it onto the column?
A: Dry loading is highly recommended for solid samples. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often leads to better resolution compared to wet loading.
Q3: I see a long streak on my TLC plate instead of a distinct spot for my product. What does this mean?
A: Streaking on a TLC plate, which often translates to peak tailing in column chromatography, can be due to several factors. For this compound, a polar compound, this is often caused by strong interactions with the acidic silica gel. It can also be a sign of sample overloading on the TLC plate. Try spotting a more dilute solution. If streaking persists, it indicates that you may need to use a modified mobile phase (e.g., with a small amount of triethylamine) or a different stationary phase for your column.
Q4: What are the common impurities I might encounter?
A: Common impurities can arise from the starting materials or side reactions during the synthesis of this compound. For instance, if synthesized from 5-(hydroxymethyl)furfural, unreacted starting material or over-oxidized products could be present. If prepared by esterification of 5-(hydroxymethyl)furan-2-carboxylic acid, residual acid may be an impurity. These impurities are typically more or less polar than the desired product and can be separated by optimizing the solvent gradient during column chromatography.
Q5: How can I tell if my compound is decomposing on the silica gel?
A: You can perform a simple stability test. Spot your purified compound on a TLC plate, and then spot it again on the same plate but with a small amount of silica gel mixed in with the spot. After developing the plate, if you see new spots or significant streaking from the spot with silica, your compound is likely decomposing.[1]
Visualization
Troubleshooting Workflow for Column Chromatography
Caption: A flowchart for troubleshooting common issues in column chromatography.
References
Technical Support Center: Scale-Up Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate.
Troubleshooting Guide
Question: Why is my reaction yield unexpectedly low during the esterification scale-up?
Possible Causes:
-
Incomplete Conversion: The reaction may not have reached equilibrium. In Fischer esterification, the reaction is reversible. To drive it towards the product, a large excess of the alcohol (methanol) is typically used, and the water generated must be removed.[1][2][3][4] At a larger scale, inefficient water removal can significantly hinder the reaction's progress.
-
Catalyst Deactivation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) can be diluted by the water produced during the reaction, reducing its effectiveness. On a larger scale, localized concentration gradients can exacerbate this issue. Solid acid catalysts can also lose activity due to the deposition of polymeric by-products on their surface.
-
Side Reactions: At the elevated temperatures often required for esterification, several side reactions can consume the starting material or product.[5]
-
Sub-optimal Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate. Conversely, excessively high temperatures can promote side reactions.[6]
Solutions & Recommendations:
-
Excess Alcohol and Water Removal: Use a significant excess of methanol, which can also serve as the solvent. For larger scale reactions, consider azeotropic removal of water using a Dean-Stark apparatus.
-
Catalyst Selection and Loading: Ensure an adequate amount of catalyst is used. If using a solid acid catalyst, consider periodic regeneration or replacement.
-
Temperature Optimization: Carefully control the reaction temperature. A gradual increase in temperature might be necessary to initiate the reaction and drive it to completion. However, avoid exceeding temperatures that could lead to significant degradation.
-
Reaction Monitoring: Regularly monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the point of maximum conversion and avoid prolonged reaction times that can lead to by-product formation.
Question: The final product is dark-colored. What is the cause and how can it be prevented?
Possible Causes:
-
Humin Formation: Furan compounds, including the starting material and product, are susceptible to degradation and polymerization, especially in the presence of acid and heat, forming dark, insoluble polymeric materials known as humins.[5][7][8][9] This is a significant challenge in the scale-up of furan chemistry.
-
Starting Material Impurities: If the starting material, 5-(hydroxymethyl)furan-2-carboxylic acid, is derived from 5-hydroxymethylfurfural (HMF), residual impurities from the HMF synthesis or oxidation can contribute to color formation.
-
Thermal Degradation: Prolonged exposure to high temperatures during the reaction or distillation can cause thermal degradation of the product. Furan-based compounds can be thermally sensitive.[10][11]
Solutions & Recommendations:
-
Control Reaction Temperature and Time: Operate at the lowest effective temperature and for the minimum time necessary to achieve the desired conversion.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation that may contribute to color formation.
-
Purification of Starting Materials: Ensure the 5-(hydroxymethyl)furan-2-carboxylic acid is of high purity before use.
-
Purification of Final Product: The colored impurities can often be removed by column chromatography, recrystallization, or activated carbon treatment.
Question: I am facing difficulties in purifying the product at a larger scale. What are the common challenges and solutions?
Possible Causes:
-
Residual High-Boiling Solvents: If the synthesis of the starting material involved high-boiling solvents like DMSO, their removal can be challenging and they may carry over into the final product.
-
Formation of Close-Boiling Impurities: Side reactions can lead to the formation of impurities with boiling points close to that of the desired product, making distillation difficult.
-
Product Instability during Purification: The product may be sensitive to the conditions used for purification, such as high temperatures during distillation.
Solutions & Recommendations:
-
Solvent Selection: Whenever possible, use lower-boiling point solvents in the preceding steps to simplify their removal.
-
Extraction: An effective aqueous work-up is crucial to remove the acid catalyst, excess methanol, and any water-soluble impurities. Multiple extractions with a suitable organic solvent will be necessary.
-
Chromatography: While challenging to scale up, column chromatography using silica gel is an effective method for removing polar impurities.[12]
-
Vacuum Distillation: If the product is thermally stable enough, vacuum distillation can be used for purification. However, it's essential to determine the product's decomposition temperature to avoid degradation.
Frequently Asked Questions (FAQs)
What are the primary safety concerns when scaling up this synthesis?
-
Exothermic Reaction: Esterification reactions are generally exothermic.[11][13] On a large scale, the heat generated can be significant, and if not properly controlled, it can lead to a thermal runaway, where the reaction rate increases uncontrollably, causing a rapid rise in temperature and pressure.
-
Flammable Solvents: The use of methanol, a flammable solvent, in large quantities poses a fire and explosion hazard.
-
Corrosive Acids: Strong acid catalysts like sulfuric acid are corrosive and require careful handling, especially in large volumes.
-
Irritant Product: The final product and the carboxylic acid precursor are classified as skin and eye irritants.[14][15][16][17]
What are the common side reactions to be aware of?
-
Polymerization/Humin Formation: As mentioned, the formation of dark, polymeric materials is a major issue.[5][7][8][9]
-
Decarboxylation: At elevated temperatures (typically above 190°C for related furan dicarboxylic acids), the starting carboxylic acid can lose carbon dioxide to form 5-(hydroxymethyl)furan, which would be an impurity in the final product.
-
Etherification: The hydroxymethyl group on the furan ring could potentially undergo etherification, especially in the presence of a strong acid catalyst and at high temperatures.
How do impurities from the starting material affect the esterification?
If 5-(hydroxymethyl)furan-2-carboxylic acid is synthesized by the oxidation of 5-hydroxymethylfurfural (HMF), residual HMF can lead to the formation of undesired by-products during esterification. Furthermore, any by-products from the HMF oxidation, such as formic acid or maleic acid, could interfere with the esterification reaction or contaminate the final product.
Quantitative Data
The following table provides a representative comparison of reaction parameters at different scales, based on common practices in scaling up esterification reactions. Note that specific values will depend on the exact equipment and conditions used.
| Parameter | Lab Scale (100 mL) | Pilot Scale (50 L) | Industrial Scale (5000 L) |
| Reactant (Acid) | 10 g | 5 kg | 500 kg |
| Methanol (Solvent) | 50 mL | 25 L | 2500 L |
| Catalyst (H₂SO₄) | 0.5 mL | 250 mL | 25 L |
| Temperature | 65°C (Reflux) | 65-75°C | 70-85°C |
| Reaction Time | 4-8 hours | 8-12 hours | 12-24 hours |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Purification Method | Column Chromatography | Extraction & Distillation | Fractional Distillation |
Experimental Protocols
Lab-Scale Fischer Esterification of 5-(hydroxymethyl)furan-2-carboxylic acid
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5.0 g of 5-(hydroxymethyl)furan-2-carboxylic acid and 50 mL of anhydrous methanol.
-
Catalyst Addition: Slowly and carefully add 0.5 mL of concentrated sulfuric acid to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualization of Challenges in Scale-Up Synthesis
Caption: Logical relationships of challenges in the scale-up synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cerritos.edu [cerritos.edu]
- 3. athabascau.ca [athabascau.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Computational survey of humin formation from 5-(hydroxymethyl)furfural under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. 5-Hydroxymethyl-2-furoic acid | C6H6O4 | CID 80642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. echemi.com [echemi.com]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Stability of Methyl 5-(hydroxymethyl)furan-2-carboxylate Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues with Methyl 5-(hydroxymethyl)furan-2-carboxylate and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound is showing a yellow to brown discoloration. What is the likely cause?
A1: Discoloration of furan derivatives is a common indicator of degradation. The furan ring is susceptible to oxidation and can also degrade under acidic conditions.[1] Exposure to light and elevated temperatures can accelerate these processes. One study on a related aminopropane derivative noted a color change from yellow to brown after storage in a refrigerator for a few days, indicating inherent instability even at low temperatures.[2][3]
Q2: I'm observing a decrease in the concentration of my this compound solution over a short period. What are the potential degradation pathways?
A2: The primary degradation pathways for this compound in solution are likely hydrolysis of the methyl ester and degradation of the furan ring.
-
Hydrolysis: Under acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 5-(hydroxymethyl)furan-2-carboxylic acid.[4]
-
Furan Ring Opening/Degradation: The furan ring is sensitive to strongly acidic or oxidative conditions, which can lead to ring-opening and the formation of various degradation products.[1] In alkaline solutions, 5-hydroxymethylfurfural (HMF), a related compound, is known to self-polymerize into colored humic substances through ring-opening.[5]
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde (forming Methyl 5-formylfuran-2-carboxylate) or further to a carboxylic acid (forming Furan-2,5-dicarboxylic acid monomethyl ester).[6]
Q3: What are the optimal storage conditions for this compound and its derivatives?
A3: To ensure long-term stability, this compound and its derivatives should be stored in a cool, dry, and dark place. It is advisable to store solid samples under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For solutions, it is best to prepare them fresh. If storage is necessary, use a polar aprotic solvent like DMF or DMSO, store at low temperatures (2-8°C or frozen), and protect from light.[7] Aqueous solutions are generally not recommended for storage for more than a day.[8]
Q4: Can the pH of my experimental buffer affect the stability of my compound?
A4: Yes, the pH of the buffer can significantly impact the stability of this compound. The furan ring is known to be unstable in acidic environments.[1] Both acidic and basic conditions can catalyze the hydrolysis of the ester group.[4] It is recommended to keep the pH in the neutral range (pH 6-8) whenever possible.[7]
Q5: Are there specific analytical methods to monitor the stability and degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV or PDA detector is the most common method for monitoring the stability of furan derivatives and quantifying degradation products.[1][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. Other useful techniques for identifying degradation products include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in biological assays.
| Possible Cause | Recommended Action(s) |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. If using a previously prepared stock, run a quick purity check using HPLC. Store stock solutions in an appropriate solvent (e.g., DMSO or DMF) at -20°C or -80°C.[7] |
| Instability in aqueous assay buffer | Minimize the incubation time of the compound in the aqueous buffer. Prepare working solutions immediately before use. Perform a time-course experiment to assess the compound's stability in the specific assay buffer by analyzing samples at different time points via HPLC.[7] |
| Photodegradation | Conduct experiments under subdued light or use amber-colored labware to protect the compound from light exposure.[4] |
| Interaction with other assay components | Investigate potential interactions of your compound with other components in the assay mixture. |
Issue 2: Appearance of new peaks in the HPLC chromatogram of a stored sample.
| Possible Cause | Recommended Action(s) |
| Hydrolytic degradation | The new peak could be the carboxylic acid derivative. Confirm by LC-MS analysis. To prevent this, ensure solvents are anhydrous and avoid acidic or basic conditions. |
| Oxidative degradation | If the sample was exposed to air, the new peak could be an oxidized derivative. Purge storage containers with an inert gas like argon or nitrogen. Consider adding antioxidants if compatible with the experimental setup. |
| Thermal degradation | If the sample was exposed to elevated temperatures, new peaks may appear. Thermal decomposition of the related compound HMF is known to produce 5-methylfurfural and 2,5-furandicarboxaldehyde.[10] Store samples at recommended low temperatures. |
Issue 3: Low yield or formation of tar-like substances in a reaction.
| Possible Cause | Recommended Action(s) |
| Acid-catalyzed decomposition | The furan ring is sensitive to strong acids.[1] If the reaction involves an acid catalyst, consider using a milder acid or a Lewis acid. Perform the reaction at a lower temperature to minimize degradation.[11] |
| Thermal decomposition | Prolonged heating can lead to polymerization and decomposition of furan compounds.[11] Monitor the reaction closely and keep the reaction time to a minimum. Use the lowest effective temperature. |
| Instability during workup or purification | The acidic nature of silica gel can degrade sensitive furans during column chromatography.[11] Consider using neutral or basic alumina, or other purification techniques like recrystallization or distillation under reduced pressure. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.[4]
-
Thermal Degradation: Place a solid sample of the compound in a 105°C oven for 24 hours.[4] Dissolve the stressed sample in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile) to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Before and after stressing, analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 10% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 268 nm
-
Injection Volume: 10 µL
Method Validation: This method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness for quantifying this compound in the presence of its degradation products.[9]
Data Presentation
Table 1: Potential Degradation of this compound under Forced Degradation Conditions (Illustrative Data)
| Stress Condition | % Degradation (Illustrative) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | 25% | 5-(hydroxymethyl)furan-2-carboxylic acid |
| 0.1 M NaOH, 60°C, 8h | 80% | 5-(hydroxymethyl)furan-2-carboxylic acid |
| 3% H₂O₂, RT, 24h | 15% | Methyl 5-formylfuran-2-carboxylate |
| Dry Heat, 105°C, 24h | 10% | 5-methylfurfural, 2,5-furandicarboxaldehyde[10] |
| Photostability | 5% | Various minor photodegradants |
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. irjpms.com [irjpms.com]
- 10. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
identifying byproducts in the synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts during the synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am performing the synthesis of this compound starting from furfuryl alcohol, and I see multiple spots on my TLC plate after the oxidation step. What are these likely byproducts?
A1: The oxidation of 5-(hydroxymethyl)furan-2-carbaldehyde, typically using a Pinnick oxidation, is a critical step. The presence of multiple spots on your TLC plate could indicate a few possibilities:
-
Unreacted Starting Material: The most straightforward possibility is that the reaction has not gone to completion. You may still have 5-(hydroxymethyl)furan-2-carbaldehyde in your reaction mixture.
-
Over-oxidation Product: It is possible that the alcohol group is also oxidized, leading to the formation of 5-formyl-2-furancarboxylic acid (FFCA).
-
Formation of Hypochlorous Acid Byproducts: The Pinnick oxidation generates hypochlorous acid (HOCl) as a byproduct.[1][2] If not effectively scavenged, HOCl can react with the furan ring or the double bonds, leading to chlorinated byproducts or other undesired side reactions.[1]
-
Polymerization: Furan derivatives can be sensitive to acidic conditions and may polymerize, resulting in a dark, insoluble material that may appear as a baseline streak on your TLC plate.[3]
Q2: My overall yield of this compound is low after the esterification step. What could be the cause?
A2: Low yields in the final esterification step, often a Fischer esterification, can be attributed to several factors:
-
Incomplete Reaction: Fischer esterification is an equilibrium reaction.[4][5][6] To drive the reaction towards the product, it is crucial to use a large excess of methanol or to remove the water that is formed as a byproduct, for instance, by using a Dean-Stark apparatus.[6][7]
-
Hydrolysis of the Ester: If there is residual water in your reaction mixture or during workup, the methyl ester can be hydrolyzed back to the carboxylic acid, 5-(hydroxymethyl)furan-2-carboxylic acid.[3]
-
Side Reactions of the Hydroxymethyl Group: Under acidic conditions, the hydroxymethyl group can potentially undergo side reactions, such as etherification with methanol, leading to the formation of Methyl 5-(methoxymethyl)furan-2-carboxylate.
-
Purification Losses: The product may be partially lost during purification steps like column chromatography if the polarity of the eluent is not optimized.
Q3: The final product appears to be unstable and darkens over time. What is happening and how can I prevent it?
A3: The darkening of furan-containing compounds can be a sign of degradation or polymerization.[3] This can be initiated by exposure to air, light, or residual acid from the synthesis. To mitigate this:
-
Thorough Purification: Ensure all acidic catalysts are completely removed during the workup. Washing with a mild base solution (e.g., saturated sodium bicarbonate) can help neutralize any remaining acid.
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Protection from Light: Store the compound in an amber vial or in the dark.
-
Low Temperature: Storing the product at low temperatures (-20°C) can also help to slow down degradation processes.
Data Presentation: Potential Products and Byproducts
The following table summarizes the key compounds you might encounter during the synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected TLC Behavior (vs. Product) | Potential Analytical Signature |
| This compound | C₇H₈O₄ | 156.14 | - | Desired product. |
| 5-(Hydroxymethyl)furan-2-carbaldehyde | C₆H₆O₃ | 126.11 | Less polar | Aldehyde proton signal in ¹H NMR (~9.6 ppm). |
| 5-(Hydroxymethyl)furan-2-carboxylic acid | C₆H₆O₄ | 142.11 | More polar | Carboxylic acid proton signal in ¹H NMR (>10 ppm), broad OH stretch in IR. |
| 5-Formyl-2-furancarboxylic acid (FFCA) | C₆H₄O₄ | 140.09 | More polar | Aldehyde proton signal (~9.7 ppm) and carboxylic acid proton (>10 ppm) in ¹H NMR. |
| 2,5-Furandicarboxylic acid (FDCA) | C₆H₄O₅ | 156.09 | Very polar | Two carboxylic acid proton signals in ¹H NMR, symmetrical structure. |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | C₆H₈O₃ | 128.13 | Polarity varies | Absence of carboxylate/aldehyde signals, prominent hydroxymethyl signals in ¹H NMR.[8] |
| Methyl 5-(methoxymethyl)furan-2-carboxylate | C₈H₁₀O₄ | 170.16 | Less polar | Methoxy group signal in ¹H NMR (~3.3 ppm). |
| Polymeric materials | - | Variable | Baseline streak | Broad, unresolved signals in NMR, insolubility. |
Experimental Protocols
Synthesis of 5-(hydroxymethyl)furan-2-carboxylic acid via Pinnick Oxidation [9]
-
Dissolve 5-(hydroxymethyl)furan-2-carbaldehyde in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Add a scavenger, such as 2-methyl-2-butene, to the solution to react with the hypochlorous acid byproduct.[2]
-
Add a phosphate buffer (e.g., NaH₂PO₄) to maintain a mildly acidic pH.[1]
-
Slowly add a solution of sodium chlorite (NaClO₂) in water, keeping the temperature controlled (e.g., with an ice bath).
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quench the reaction, for example, with a solution of sodium sulfite.
-
Acidify the mixture and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate it to obtain the crude carboxylic acid.
Synthesis of this compound via Fischer Esterification [9]
-
Dissolve the crude 5-(hydroxymethyl)furan-2-carboxylic acid in a large excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[4][5]
-
Reflux the mixture for several hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Pinnick oxidation step with potential side reactions.
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Fischer Esterification [organic-chemistry.org]
- 8. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Optimizing Reaction Conditions for the Esterification of 5-(hydroxymethyl)furan-2-carboxylic acid
Welcome to the technical support center for the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful optimization of this important chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the esterification of 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA)?
A1: The main challenge lies in the bifunctional nature of HMFCA, which possesses both a carboxylic acid and a primary alcohol (hydroxymethyl group). During acid-catalyzed esterification (Fischer esterification), the hydroxymethyl group can undergo side reactions, such as etherification with the alcohol solvent or intermolecular dehydration, leading to the formation of impurities and a lower yield of the desired ester.
Q2: What are the common methods for the esterification of HMFCA?
A2: The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of an acid catalyst.[1][2] To circumvent side reactions involving the hydroxymethyl group, a protection strategy is often employed. This involves protecting the hydroxymethyl group as an acetate ester before proceeding with the esterification of the carboxylic acid.
Q3: What are typical acid catalysts used for the Fischer esterification of HMFCA?
A3: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used as catalysts.[1][3] Solid acid catalysts are also a viable option and offer the advantage of easier separation from the reaction mixture.
Q4: How can the equilibrium of the Fischer esterification be shifted towards the product?
A4: The Fischer esterification is a reversible reaction.[1] To favor the formation of the ester, two main strategies can be employed: using a large excess of the alcohol reactant, which also often serves as the solvent, or removing the water produced during the reaction, for instance, by azeotropic distillation with a Dean-Stark apparatus.[4][5]
Q5: How does the choice of alcohol affect the esterification of HMFCA?
A5: The reactivity of the alcohol plays a significant role. Primary alcohols generally react faster and give higher conversions than secondary alcohols, while tertiary alcohols are often problematic due to their propensity to undergo dehydration under acidic conditions.[6] Increasing the chain length of the alcohol can also lead to a decrease in the reaction rate due to steric hindrance.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low to no conversion of HMFCA | - Insufficient catalyst activity: The catalyst may be of low purity or deactivated. - Low reaction temperature: The activation energy for the reaction has not been reached. - Presence of water: Water in the reactants or solvent can shift the equilibrium back to the starting materials. | - Use a fresh, high-purity acid catalyst. - Gradually increase the reaction temperature while monitoring for side product formation. - Ensure all reactants and solvents are anhydrous. Consider using molecular sieves to remove any generated water. [4] |
| Low yield of the desired ester | - Side reactions: Etherification of the hydroxymethyl group, or polymerization of furan rings under strong acidic conditions. - Incomplete reaction: The reaction has not reached equilibrium or has been stopped prematurely. | - Employ a protecting group strategy: Protect the hydroxymethyl group as an acetate ester before esterification. - Optimize reaction time: Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. - Use a milder acid catalyst or lower the reaction temperature to minimize side reactions. |
| Formation of a dark-colored reaction mixture | - Degradation of the furan ring: Furan rings can be sensitive to strong acids and high temperatures, leading to the formation of humins (dark polymeric byproducts). | - Use a lower reaction temperature. - Reduce the concentration of the acid catalyst. - Decrease the reaction time. |
| Difficult purification of the ester product | - Presence of unreacted HMFCA: HMFCA can be difficult to separate from the ester product due to similar polarities. - Formation of multiple side products: This complicates the purification process. | - Drive the reaction to completion by using a large excess of alcohol and removing water. - For purification, consider column chromatography on silica gel. - If a protecting group strategy is used, the deprotection step will require a separate purification. |
Experimental Protocols
Protocol 1: Protection of the Hydroxymethyl Group of HMFCA
This protocol describes the synthesis of 5-(acetoxymethyl)furan-2-carboxylic acid.
Materials:
-
5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA)
-
Triethylamine (NEt₃)
-
Acetic anhydride (Ac₂O)
-
Diethyl ether
-
3M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
n-Hexane
Procedure:
-
In a suitable flask, dissolve 15.64 g (104 mmol) of HMFCA and 20.24 g (0.2 mol) of triethylamine in 300 mL of diethyl ether.
-
Cool the mixture in an ice bath and slowly add 11.78 mL (124.8 mmol) of acetic anhydride.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 14 hours.
-
Acidify the solution by adding 3M HCl.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic phases and dry over anhydrous MgSO₄.
-
Concentrate the organic phase under reduced pressure to obtain a yellow solid.
-
Wash the solid with n-hexane and dry to yield 5-(acetoxymethyl)-2-furoic acid.
-
Expected Yield: ~93%[8]
-
Protocol 2: Esterification of Protected HMFCA (Example: Methyl Ester)
This protocol outlines the synthesis of methyl 5-(hydroxymethyl)furan-2-carboxylate from the protected carboxylic acid.
Materials:
-
5-(acetoxymethyl)furan-2-carboxylic acid
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
Procedure:
-
Dissolve the 5-(acetoxymethyl)furan-2-carboxylic acid in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
The resulting product is the acetate-protected methyl ester.
-
To obtain the final product, the acetate protecting group needs to be removed. This can be achieved by hydrolysis under basic conditions (e.g., using sodium bicarbonate solution), followed by extraction and purification.
Data Presentation
While specific comparative data for the direct esterification of HMFCA is limited in the literature, the following table provides a general overview of the expected influence of different alcohols on the esterification of carboxylic acids, which can be extrapolated to HMFCA.
Table 1: Influence of Alcohol Structure on Carboxylic Acid Esterification
| Alcohol | Carbon Chain Length | Branching | Expected Relative Reaction Rate | Reference(s) |
| Methanol | C1 | Primary | Highest | [7] |
| Ethanol | C2 | Primary | High | [7] |
| 1-Propanol | C3 | Primary | Medium | [7] |
| 2-Propanol | C3 | Secondary | Low | [7] |
| 1-Butanol | C4 | Primary | Medium-Low | [7] |
Note: The actual yields and reaction times will depend on the specific catalyst, temperature, and other reaction conditions employed.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. technoarete.org [technoarete.org]
- 4. benchchem.com [benchchem.com]
- 5. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. byjus.com [byjus.com]
- 8. 5-ACETOXYMETHYL-2-FURANCARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yields in the Derivatization of Methyl 5-(hydroxymethyl)furan-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the derivatization of Methyl 5-(hydroxymethyl)furan-2-carboxylate.
General Troubleshooting & FAQs
This section addresses common issues that can lead to low yields, regardless of the specific derivatization reaction being performed.
Question: My reaction mixture turned dark brown or black, and I have a low yield of my desired product. What is happening?
Answer: The formation of dark, insoluble materials, often called "humins," is a frequent issue when working with furan derivatives.[1] Furans are susceptible to degradation and polymerization under certain conditions, particularly in the presence of strong acids.[2][3] The electron-withdrawing methyl carboxylate group on your starting material provides some stability against acid-catalyzed degradation, but the molecule can still be sensitive.[2]
-
Troubleshooting Steps:
-
Minimize Acidity: Use the mildest acidic conditions possible for your reaction. If your desired reaction does not require acid, ensure your glassware and reagents are free from acidic residues.
-
Control Temperature: High temperatures can accelerate the rate of humin formation. Run your reaction at the lowest effective temperature.
-
Use Anhydrous Conditions: Water can participate in furan ring-opening side reactions, which can be a precursor to polymerization.[4] Ensure all solvents and reagents are thoroughly dried.
-
Solvent Choice: Polar aprotic solvents, such as Dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives.[5][6]
-
Question: My starting material is consumed, but my Nuclear Magnetic Resonance (NMR) or Thin Layer Chromatography (TLC) analysis shows multiple products, and the yield of the desired product is low. What are the likely side reactions?
Answer: Besides polymerization, several side reactions can occur depending on your specific reagents and conditions. The furan ring itself can undergo acid-catalyzed ring-opening to form dicarbonyl compounds.[3] Additionally, the hydroxymethyl group and the methyl ester are both reactive sites. For instance, attempting an esterification of the hydroxyl group might face competition from transesterification at the C2 position under certain conditions.
Troubleshooting Specific Derivatization Reactions
This section focuses on issues related to common derivatization reactions of the hydroxymethyl group.
Halogenation (e.g., Conversion to Methyl 5-(chloromethyl)furan-2-carboxylate)
The conversion of the primary alcohol to a chloromethyl group is a key step for introducing a reactive leaving group, facilitating subsequent nucleophilic substitutions.[7] However, this transformation can be challenging.
Question: I am attempting to chlorinate the hydroxymethyl group with thionyl chloride (SOCl₂) and getting a very low yield and significant charring. Why?
Answer: Thionyl chloride is a powerful chlorinating agent, but it also generates HCl as a byproduct, creating highly acidic conditions that can degrade the furan ring. Milder and more controlled methods are often more successful. A common alternative is the direct oxidation of 5-(chloromethyl)furfural (CMF) to the corresponding acid chloride, followed by esterification.[8][9] For the direct conversion of the hydroxymethyl compound, alternative chlorinating agents should be considered.
A two-step synthesis from 5-(chloromethyl)furfural (CMF) is often higher yielding than direct chlorination of the hydroxymethyl group.[8][9]
-
Step 1: Oxidation of CMF to 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC).
-
Step 2: Esterification to Methyl 5-(chloromethyl)furan-2-carboxylate.
| Starting Material | Reagents | Conditions | Reported Yield | Reference |
| 5-(chloromethyl)furfural | 1. t-BuOCl 2. Ethanol | 1. rt, 24 h 2. 50 °C, 6 h | 82% (over two steps) | [8][9] |
| 5-(chloromethyl)furfural | 1. t-BuOCl 2. Methanol, K₂CO₃ | 1. rt, 24 h 2. rt, 2 h | 96% (for esterification step) | [8] |
| Methyl furan-2-carboxylate | Paraformaldehyde, ZnCl₂, HCl | Blanc-type chloromethylation | Not specified | [10] |
Esterification / Acylation of the Hydroxymethyl Group
The hydroxymethyl group can be readily converted to esters via acylation.[7] This is often done to protect the alcohol or to introduce a new functional group.
Question: My acylation reaction with an acid chloride in the presence of a base is incomplete, and I'm having difficulty separating my product from the starting material. What can I do?
Answer: Incomplete acylation can be due to several factors:
-
Insufficient Reagent: Ensure you are using a sufficient molar excess of the acylating agent and base.
-
Reagent Degradation: Acid chlorides and anhydrides are sensitive to moisture. Use fresh reagents and anhydrous conditions.[11]
-
Steric Hindrance: If your acylating agent is bulky, the reaction may be sluggish. Consider increasing the reaction temperature or using a catalyst like 4-dimethylaminopyridine (DMAP).[12]
-
Inadequate Base: The base is crucial for neutralizing the generated acid (e.g., HCl). If the base is not strong enough or is not present in sufficient quantity, the resulting acidic conditions can hinder the reaction and promote side reactions. Triethylamine or pyridine are commonly used.
This is a general procedure; specific conditions may need to be optimized.
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., nitrogen, argon).
-
Add a base, such as triethylamine (typically 1.1 to 1.5 equivalents).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, typically 1.0 to 1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Reaction Pathways
Troubleshooting Workflow for Low Yields
The following diagram outlines a logical workflow for diagnosing the cause of low yields in your derivatization reaction.
Caption: A troubleshooting workflow for diagnosing low yields.
Competing Reaction Pathways
This diagram illustrates the desired derivatization reaction of the hydroxymethyl group alongside common degradation pathways that lead to low yields.
Caption: Competing reactions during furan derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethyl 5-(Hydroxymethyl)furan-2-carboxylate [benchchem.com]
- 8. escholarship.org [escholarship.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
long-term storage and stability of Methyl 5-(hydroxymethyl)furan-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Methyl 5-(hydroxymethyl)furan-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
Q2: What are the primary factors that can cause the degradation of this compound?
Several factors can contribute to the degradation of this compound:
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV light, can promote degradation.
-
pH: Both strongly acidic and strongly basic conditions can lead to instability. Furan rings are known to be sensitive to strong acids, which can cause polymerization or ring-opening.[1] Strong bases can catalyze the hydrolysis of the methyl ester group.
-
Oxidizing Agents: The hydroxymethyl group and the furan ring are susceptible to oxidation.
Q3: How can I tell if my sample of this compound has degraded?
Degradation can be indicated by:
-
Color Change: A noticeable change in color, such as yellowing or browning, can suggest the formation of degradation products.
-
Changes in Physical State: Clumping or changes in the crystalline structure of the solid may indicate instability.
-
Impurity Peaks in Analysis: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can reveal the presence of new peaks corresponding to degradation products. A decrease in the peak area of the parent compound is also an indicator.
Q4: Can I store solutions of this compound?
It is generally not recommended to store solutions for extended periods. If you must prepare a stock solution, it is best to do so in a dry, aprotic solvent and store it at a low temperature (e.g., -20°C or -80°C) for a short duration. Aqueous solutions should be prepared fresh before use, as the presence of water can facilitate hydrolysis of the ester.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products in a reaction. | Degradation of the starting material due to harsh reaction conditions (e.g., strong acid, high temperature). | - Use milder reaction conditions if possible.- Protect the reaction from light.- Ensure the starting material is pure before use by running a quality control check (e.g., NMR, LC-MS). |
| Low yield in a reaction where the compound is a reactant. | The compound may have degraded during storage or the reaction. | - Verify the purity of the starting material.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Degas solvents before use. |
| Inconsistent experimental results. | Inconsistent purity of the compound between batches or degradation over time. | - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.- Re-analyze the purity of the compound if it has been stored for a long period.- Always use a fresh bottle of solvent for critical experiments. |
| Compound appears discolored (yellow or brown). | Exposure to light, air (oxidation), or elevated temperatures. | - Discard the discolored material if purity is critical.- If the material must be used, attempt purification (e.g., recrystallization or column chromatography) and verify the structure and purity analytically. |
Stability Data
While specific quantitative long-term stability data for this compound is limited, the following table provides recommended storage conditions based on data for the closely related 5-Hydroxymethyl-2-furancarboxylic acid and general principles for furan compounds.
| Condition | Recommended Storage | Expected Stability |
| Long-Term (Solid) | -20°C, protected from light, tightly sealed | ≥ 4 years (inferred from 5-Hydroxymethyl-2-furancarboxylic acid) |
| Short-Term (Solid) | 2-8°C, protected from light, tightly sealed | Weeks to months |
| Stock Solution (in dry, aprotic solvent) | -20°C to -80°C, under inert atmosphere | Days to weeks (should be validated for specific solvent and concentration) |
| Aqueous Solution | Not Recommended | Prepare fresh for immediate use |
Experimental Protocols
Protocol: Stability Assessment of this compound using Forced Degradation
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Photostability chamber
-
Oven
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep at room temperature and monitor at various time points (e.g., 0, 1, 2, 4 hours), as base hydrolysis of esters can be rapid.
-
Withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep at room temperature and protect from light.
-
Analyze aliquots at specified time points (e.g., 0, 4, 8, 24 hours) by HPLC.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at an elevated temperature (e.g., 60°C).
-
At specified time points, withdraw samples, dissolve in the solvent, and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the samples at appropriate time points and compare with a control sample stored in the dark.
-
-
HPLC Analysis:
-
Use a suitable reversed-phase column (e.g., C18).
-
Develop a gradient or isocratic method with a mobile phase such as a mixture of acetonitrile and water or methanol and water.
-
Monitor the elution profile using a UV detector at the λmax of the compound.
-
Quantify the percentage of the remaining parent compound and the formation of any degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
methods for analyzing the purity of Methyl 5-(hydroxymethyl)furan-2-carboxylate
An anspruchsvolle Fachleute in Forschung und pharmazeutischer Entwicklung,
Dieses technische Support-Center bietet umfassende Anleitungen und häufig gestellte Fragen (FAQs) zur Analyse der Reinheit von Methyl-5-(hydroxymethyl)furan-2-carboxylat. Es soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung als praktische Ressource dienen, um experimentelle Herausforderungen zu bewältigen und genaue, zuverlässige Ergebnisse zu gewährleisten.
Häufig gestellte Fragen (FAQs) und Fehlerbehebung
Dieser Abschnitt befasst sich mit häufigen Problemen, die bei der Reinheitsanalyse von Methyl-5-(hydroxymethyl)furan-2-carboxylat auftreten können, und bietet systematische Lösungen.
F1: Welche Methode ist am besten für die routinemäßige Reinheitsprüfung von Methyl-5-(hydroxymethyl)furan-2-carboxylat geeignet?
Die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV-Detektion ist die am häufigsten verwendete und robusteste Methode für die routinemäßige Reinheitsbestimmung. Sie eignet sich gut für die Quantifizierung der Hauptkomponente sowie polarer und nichtflüchtiger Verunreinigungen. Für eine umfassendere Profilierung, insbesondere zur Identifizierung flüchtiger oder semi-flüchtiger Verunreinigungen, ist die Gaschromatographie-Massenspektrometrie (GC-MS) eine ausgezeichnete ergänzende Technik. Die quantitative Kernspinresonanzspektroskopie (qNMR) ist eine leistungsstarke Methode zur Bestimmung der absoluten Reinheit, ohne dass ein Referenzstandard der Verunreinigungen erforderlich ist.
F2: Ich beobachte ein Peak-Tailing in meinem HPLC-Chromatogramm. Was sind die möglichen Ursachen und wie kann ich das Problem beheben?
Peak-Tailing ist ein häufiges Problem bei der Analyse von Furanverbindungen.[1] Die Hauptursachen sind typischerweise:
-
Sekundäre Silanol-Wechselwirkungen: Die polaren Hydroxymethyl- und Estergruppen können mit freien Silanolgruppen auf der Oberfläche der Kieselgel-basierten stationären Phase interagieren.[1]
-
Lösung: Verwenden Sie eine endcapped Säule oder fügen Sie der mobilen Phase einen sauren Modifikator wie Phosphorsäure hinzu, um die Silanol-Aktivität zu unterdrücken.[2] Ein Puffer in der mobilen Phase kann ebenfalls helfen, die Ionisierung der Silanole zu unterdrücken.
-
-
Säulenüberladung: Eine zu hohe Konzentration der Probe kann zu einer Sättigung der stationären Phase führen.
-
Lösung: Verdünnen Sie Ihre Probe und injizieren Sie ein geringeres Volumen.
-
-
Säulendegradation: Ein Hohlraum am Säuleneinlass oder eine verstopfte Fritte kann die Peakform beeinträchtigen.[1]
-
Lösung: Spülen Sie die Säule zurück oder ersetzen Sie sie, falls erforderlich. Die Verwendung einer Vorsäule wird dringend empfohlen, um die Lebensdauer der analytischen Säule zu verlängern.
-
F3: Meine Retentionszeiten driften während einer HPLC-Sequenz. Was sollte ich überprüfen?
Schwankende Retentionszeiten können die Quantifizierung beeinträchtigen. Überprüfen Sie die folgenden Punkte:
-
Temperaturkontrolle: Stellen Sie sicher, dass der Säulenofen eine stabile Temperatur aufrechterhält.
-
Zusammensetzung der mobilen Phase: Bereiten Sie die mobile Phase frisch zu und entgasen Sie sie gründlich. Wenn Sie einen Gradientenmischer verwenden, stellen Sie sicher, dass er ordnungsgemäß funktioniert.
-
Säulenäquilibrierung: Geben Sie der Säule ausreichend Zeit, um sich mit der anfänglichen mobilen Phase zu äquilibrieren, insbesondere bei Gradientenmethoden.
-
Lecks im System: Überprüfen Sie alle Verbindungen auf Undichtigkeiten, da diese zu Druck- und Flussschwankungen führen können.
F4: Kann ich Methyl-5-(hydroxymethyl)furan-2-carboxylat direkt mit GC-MS analysieren?
Die direkte Analyse mittels GC-MS kann aufgrund der relativ geringen Flüchtigkeit und der thermischen Empfindlichkeit der Verbindung schwierig sein. Die Hydroxymethylgruppe kann zu Peak-Tailing und einer schlechten Peakform an der polaren GC-Säule führen.
-
Empfehlung: Eine Derivatisierung der Hydroxylgruppe, z. B. durch Silylierung (z. B. mit BSTFA), wird empfohlen, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern. Dies führt zu schärferen Peaks und besseren chromatographischen Ergebnissen.
F5: Wie wähle ich einen geeigneten internen Standard für die quantitative NMR (qNMR)-Analyse aus?
Ein idealer interner Standard für qNMR sollte folgende Kriterien erfüllen:
-
Keine Signalüberlappung: Die Signale des internen Standards dürfen nicht mit den Signalen Ihrer Analyten oder Verunreinigungen überlappen.
-
Chemische Stabilität: Der Standard sollte unter den Messbedingungen nicht mit Ihrer Probe oder dem Lösungsmittel reagieren.
-
Löslichkeit: Er muss im selben deuterierten Lösungsmittel wie Ihre Probe vollständig löslich sein.
-
Einfaches Spektrum: Idealerweise sollte der Standard ein einfaches Spektrum mit wenigen, scharfen Singuletts aufweisen.
-
Hohe Reinheit: Die Reinheit des Standards muss bekannt und zertifiziert sein.
Gängige interne Standards für die ¹H-qNMR in organischen Lösungsmitteln sind Maleinsäure, Benzoesäure oder Dimethylsulfon.
Experimentelle Protokolle
Hier finden Sie detaillierte Methoden für die primären Analysetechniken.
Protokoll 1: Reinheitsanalyse mittels Hochleistungsflüssigkeitschromatographie (HPLC)
Dieses Protokoll ist eine Adaption einer Methode, die für die verwandte 5-Hydroxymethyl-2-furancarbonsäure entwickelt wurde, und eignet sich für die Analyse des Methylesters.[3]
-
Instrumentierung: HPLC-System mit UV-Vis-Diodenarray-Detektor (DAD).
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 mm × 250 mm, 5 µm Partikelgröße).
-
Mobile Phase:
-
A: Wasser mit 0,1 % Phosphorsäure
-
B: Acetonitril
-
-
Gradientenelution:
Zeit (Minuten) % A % B 0,0 90 10 15,0 50 50 20,0 10 90 25,0 10 90 25,1 90 10 | 30,0 | 90 | 10 |
-
Flussrate: 1,0 mL/min
-
Säulentemperatur: 30 °C
-
Injektionsvolumen: 10 µL
-
Detektion: UV bei 254 nm
-
Probenvorbereitung: Lösen Sie ca. 10 mg der Probe genau gewogen in 10 mL eines 50:50 (v/v) Gemisches aus Acetonitril und Wasser, um eine Stammlösung von 1 mg/mL zu erhalten. Verdünnen Sie diese Lösung weiter auf eine geeignete Konzentration (z. B. 0,1 mg/mL) für die Analyse.
Protokoll 2: Reinheitsanalyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) nach Derivatisierung
Dieses Protokoll beschreibt einen allgemeinen Ansatz zur Derivatisierung und anschließenden GC-MS-Analyse.
-
Derivatisierungsschritt (Silylierung):
-
Lösen Sie ca. 1 mg der Probe in 500 µL eines aprotischen Lösungsmittels (z. B. Pyridin oder Acetonitril) in einem GC-Vial.
-
Fügen Sie 100 µL eines Silylierungsreagenzes hinzu (z. B. N,O-Bis(trimethylsilyl)trifluoracetamid, BSTFA, mit 1 % Trimethylchlorsilan, TMCS).
-
Verschließen Sie das Vial fest und erhitzen Sie es für 30 Minuten bei 70 °C.
-
Lassen Sie die Probe vor der Injektion auf Raumtemperatur abkühlen.
-
-
GC-MS-Bedingungen:
-
Säule: Eine schwachpolare Kapillarsäule (z. B. 5 % Phenyl-methylpolysiloxan, 30 m × 0,25 mm ID, 0,25 µm Filmdicke).
-
Einlass: Split/Splitless-Injektor, 250 °C, Split-Verhältnis 20:1.
-
Trägergas: Helium mit einer konstanten Flussrate von 1,2 mL/min.
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 100 °C, 2 Minuten halten.
-
Rampe: 10 °C/min bis 280 °C.
-
Endtemperatur: 280 °C, 5 Minuten halten.
-
-
MS-Transferleitungstemperatur: 280 °C.
-
Ionenquellentemperatur: 230 °C.
-
Ionisationsmodus: Elektronenionisation (EI) bei 70 eV.
-
Scanbereich: 40-450 m/z.
-
Protokoll 3: Bestimmung der absoluten Reinheit mittels quantitativer ¹H-NMR (qNMR)
Dieses Protokoll bietet eine Anleitung zur Durchführung einer qNMR-Analyse zur Bestimmung der absoluten Reinheit.[4][5]
-
Probenvorbereitung:
-
Wägen Sie ca. 10-15 mg Methyl-5-(hydroxymethyl)furan-2-carboxylat mit einer Genauigkeit von 0,01 mg genau in ein tariertes NMR-Röhrchen ein.
-
Wägen Sie eine genaue Menge eines geeigneten, hochreinen internen Standards (z. B. 5-8 mg Maleinsäure) in dasselbe NMR-Röhrchen ein.
-
Fügen Sie ein bekanntes Volumen eines deuterierten Lösungsmittels (z. B. 600 µL DMSO-d₆) hinzu, das die Probe und den Standard vollständig löst.
-
Mischen Sie die Probe gründlich, bis sie vollständig gelöst ist.
-
-
NMR-Parameter (Beispiel für ein 400-MHz-Gerät):
-
Puls-Programm: Standard 90°-Einzelpuls.
-
Relaxationsverzögerung (d1): Mindestens 5-mal die längste T₁-Relaxationszeit in der Probe (typischerweise ≥ 30 Sekunden, um eine vollständige Relaxation zu gewährleisten).
-
Anzahl der Scans (ns): 8 bis 16 (je nach Konzentration).
-
Spektralbreite: ca. 16 ppm.
-
-
Datenverarbeitung und Berechnung:
-
Führen Sie eine sorgfältige Phasen- und Basislinienkorrektur des Spektrums durch.
-
Integrieren Sie ein gut aufgelöstes, eindeutiges Signal des Analyten (z. B. das Singulett des Methyl-Esters) und ein Signal des internen Standards.
-
Berechnen Sie die Reinheit (P_analyt) nach folgender Formel:
P_analyt [%] = (I_analyt / I_std) * (N_std / N_analyt) * (M_analyt / M_std) * (m_std / m_analyt) * P_std
Wo:
-
I: Integralwert des Signals
-
N: Anzahl der Protonen, die zum Signal beitragen
-
M: Molare Masse
-
m: Masse der eingewogenen Substanz
-
P: Reinheit des Standards
-
Quantitative Datenübersicht
Die folgenden Tabellen fassen wichtige quantitative Daten für die Analyse zusammen.
Tabelle 1: Chromatographische und spektrometrische Daten
| Parameter | Methyl-5-(hydroxymethyl)furan-2-carboxylat | Mögliche Verunreinigungen |
| Molare Masse ( g/mol ) | 156,14[6] | 5-(Hydroxymethyl)furfural (HMF): 126,115-Hydroxymethyl-2-furancarbonsäure (HMFCA): 142,11[2] |
| Erwartete HPLC-Retentionszeit | Später als HMFCA (weniger polar) | HMF: ca. 6,2 min (unter den Bedingungen von[3])HMFCA: ca. 2,9 min (unter den Bedingungen von[3]) |
| Wichtige MS-Fragmente (m/z) (EI) | 156 (M⁺) , 125 (M⁺ - OCH₃), 97 (M⁺ - OCH₃ - CO), 69 | HMF: 126 (M⁺), 97 (M⁺ - CHO), 69HMFCA: 142 (M⁺), 125 (M⁺ - OH), 97 (M⁺ - COOH) |
| UV λmax (nm) | ca. 254 | HMFCA: 254[7] |
Tabelle 2: ¹H-NMR-Daten (400 MHz, DMSO-d₆)
| Protonenzuordnung | Chemische Verschiebung (δ, ppm) | Multiplizität | Kopplungskonstante (J, Hz) | Integration |
| -OCH₃ (Ester) | 3,79 | Singulett | - | 3H |
| -CH₂OH | 4,50 | Dublett | 5,7 | 2H |
| -CH₂OH | 5,42 | Triplett | 5,7 | 1H |
| H-3 (Furanring) | 6,55 | Dublett | 3,4 | 1H |
| H-4 (Furanring) | 7,15 | Dublett | 3,4 | 1H |
Visualisierungen
Die folgenden Diagramme veranschaulichen die Arbeitsabläufe und logischen Beziehungen bei der Reinheitsanalyse.
Abbildung 1: Allgemeiner Arbeitsablauf für die chromatographische und spektroskopische Reinheitsanalyse.
Abbildung 2: Entscheidungsbaum zur Fehlerbehebung bei HPLC-Peak-Tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Hydroxymethyl-2-furancarboxylic acid | SIELC Technologies [sielc.com]
- 3. mdpi.com [mdpi.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. enfanos.com [enfanos.com]
- 6. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
overcoming solubility issues during the synthesis of its amine derivatives
Welcome to the technical support center for troubleshooting solubility issues during the synthesis of amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my amine or its derivative not dissolving?
A1: Poor solubility in amine derivatives often stems from a combination of factors. High molecular weight and low polarity due to long alkyl chains can decrease solubility in polar solvents.[1] Conversely, the presence of polar amine groups can hinder solubility in non-polar organic solvents.[2] Intermolecular forces, particularly hydrogen bonding in primary and secondary amines, and the crystal lattice energy of solid compounds, also play a significant role. Disrupting these interactions is key to improving solubility.[3]
Q2: What are the first troubleshooting steps when I encounter a solubility issue?
A2: When facing poor solubility, start with the simplest physical methods.
-
Temperature Adjustment: Gently heating the mixture can significantly increase the solubility of many compounds. However, be cautious of the thermal stability of your reactants to avoid degradation.[4]
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution, especially for stubborn suspensions.[4]
-
Solvent Screening: The initial choice of solvent is critical. If your compound is insoluble, test its solubility in a range of alternative solvents.[4]
Q3: How does changing the pH of the medium affect the solubility of my amine derivative?
A3: Adjusting the pH is a powerful technique for controlling the solubility of amines, which are basic compounds.
-
In Acidic Conditions (Lowering pH): Adding an acid will protonate the basic amine group, forming an ammonium salt (R₃NH⁺).[1] These salts are typically ionic and show greatly increased solubility in aqueous or polar protic solvents.[4][5] This is a common strategy for both facilitating reactions in aqueous media and for extraction purposes during workup.[5]
-
In Basic Conditions (Raising pH): If your amine is in its salt form, adding a base will deprotonate it, returning it to its neutral, free-base form. This will decrease its solubility in water but increase its solubility in less polar organic solvents like diethyl ether or dichloromethane (DCM).[6]
Q4: What is a co-solvent, and how can it resolve solubility problems?
A4: A co-solvent is a second solvent added in a smaller quantity to a primary solvent system to enhance the solubility of a solute. This is particularly useful when your amine derivative is poorly soluble in the ideal primary solvent for your reaction. For instance, if a reaction requires a less polar solvent like DCM, but your amine is insoluble, adding a small amount of a polar aprotic co-solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) can often achieve dissolution without significantly altering the overall reaction environment.[2]
Q5: When should I consider using a "solubilizing tag"?
A5: A solubilizing tag is a chemical moiety that is temporarily attached to your molecule to improve its solubility during synthesis and purification. This strategy is especially valuable in complex syntheses, such as peptide synthesis, where aggregation is a common problem.[7][8] These tags are designed to be cleaved off in a final step to yield the desired product.[9][10] Consider this advanced strategy when other methods like solvent screening, pH adjustment, and the use of co-solvents have failed.[11]
Troubleshooting Guides
Issue 1: Starting Amine is Insoluble in the Reaction Solvent
Q: My starting amine will not dissolve in the aprotic solvent (e.g., DCM, THF, Toluene) required for my reaction. What can I do?
A: This is a frequent challenge when the polarity of the amine and the solvent are mismatched. Follow this systematic approach:
-
Optimize Physical Conditions: Gently warm the solvent and sonicate the mixture. This is the least intrusive first step.
-
Introduce a Co-solvent: If heating is insufficient, add a polar aprotic co-solvent like DMSO or DMF dropwise until the amine dissolves.[2] It is crucial to run a control reaction to ensure the co-solvent does not interfere with your chemistry.[2]
-
Consider a Different Solvent System: If a co-solvent is not compatible, you may need to find a different primary solvent that can dissolve the amine while still being suitable for the reaction. Refer to the solvent selection table below.
-
Structural Modification (Salt Formation): For some reactions, it may be possible to perform the synthesis on an amine salt in a polar solvent. This requires careful consideration of your reaction mechanism, as the reactivity of the amine will be altered.
Data Presentation: Solvent & Co-Solvent Selection Guide
This table provides a starting point for solvent screening and co-solvent selection based on solvent polarity.
| Solvent Class | Primary Solvents | Polarity | Recommended Co-Solvents (if needed) | Typical Starting Ratio (Solvent:Co-Solvent) |
| Non-Polar | Hexanes, Toluene | Very Low | Dichloromethane (DCM) | 20:1 to 10:1 |
| Less Polar Aprotic | Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc) | Low | Tetrahydrofuran (THF), Acetonitrile (ACN) | 10:1 to 5:1 |
| Polar Aprotic | Tetrahydrofuran (THF), Acetonitrile (ACN) | Medium | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 20:1 to 10:1 |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | High | N/A (Generally used for highly polar compounds or salts) | N/A |
Data compiled from results.[2][12]
Issue 2: Product Crashes Out of Solution During Reaction
Q: My reaction starts as a clear solution, but a solid precipitates over time, making stirring difficult and likely halting the reaction. What should I do?
A: This indicates that your product is less soluble than your starting materials in the chosen solvent system.
-
Increase Solvent Volume: The simplest solution is to add more of the primary reaction solvent to keep the product below its saturation point.
-
Add a Co-solvent: Introduce a co-solvent in which the final product is known to be highly soluble. This should be done gradually throughout the reaction or after the precipitate begins to form.
-
Increase Reaction Temperature: If the product's stability allows, increasing the reaction temperature can keep it dissolved.
Issue 3: Amine Product is Lost During Aqueous Workup
Q: After performing an aqueous extraction, I can't find my amine derivative product in the organic layer. Where did it go?
A: Your product is likely in the aqueous layer, a common issue with amine derivatives, especially after an acidic wash.[13] Amines can be protonated by acid and become water-soluble salts.[5]
Troubleshooting Steps:
-
Check the Aqueous Layer: Before discarding it, always analyze a sample of the aqueous layer (e.g., by TLC or LC-MS) to see if your product is present.[13]
-
Re-extract the Product: If the product is in the aqueous layer, you can recover it. First, add a base (like NaOH or NaHCO₃ solution) to the aqueous layer to neutralize the amine salt back to its free-base form. This will cause it to become less water-soluble. Then, extract the aqueous layer again with an organic solvent (e.g., DCM, EtOAc) to recover your product.
-
Alternative Workup for Amines: To avoid protonating your amine product, use a neutral water wash or a brine (saturated NaCl solution) wash instead of an acidic wash. If you need to remove unreacted starting amines, consider washing with a 10% copper sulfate solution, which complexes with amines and pulls them into the aqueous layer, often leaving the desired derivative in the organic phase.[5]
Data Presentation: pH Effects on Amine Partitioning During Extraction
| Aqueous Phase pH | Amine Form | Expected Solubility | Partitions Into... |
| Acidic (pH < 7) | Protonated (Ammonium Salt, R₃NH⁺) | High in Water | Aqueous Layer |
| Neutral (pH ≈ 7) | Neutral (Free Base, R₃N) | Varies (Depends on Structure) | Organic or Aqueous |
| Basic (pH > 7) | Neutral (Free Base, R₃N) | Low in Water | Organic Layer |
Data compiled from results.[2][5]
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently identify a suitable solvent for a poorly soluble amine derivative.
Methodology:
-
Dispense a small, consistent amount (e.g., 1-2 mg) of your solid compound into several small vials.
-
To each vial, add a different test solvent (e.g., Hexane, Toluene, DCM, EtOAc, THF, ACN, MeOH, Water, DMSO) in a measured volume (e.g., 0.1 mL).
-
Vortex or shake each vial vigorously for 1-2 minutes at room temperature.
-
Observe and record the solubility as 'Insoluble', 'Partially Soluble', or 'Fully Soluble'.
-
For samples that are not fully soluble, gently warm the vial (e.g., to 40-50°C) and observe any change in solubility.[4]
Protocol 2: Salt Formation to Enhance Aqueous Solubility
Objective: To convert a poorly water-soluble amine into its highly soluble hydrochloride (HCl) salt for use in an aqueous reaction medium.
Methodology:
-
Suspend the amine compound in a minimal amount of a suitable solvent like water or methanol.
-
While stirring, slowly add a 1M HCl solution dropwise.[2]
-
Monitor the mixture. The solid should dissolve as the pH drops and the amine is converted to its hydrochloride salt.[2]
-
Once the solution is clear, you can proceed with your aqueous reaction. To recover the free-base amine later, neutralize the solution with a base (e.g., 1M NaOH) and extract with an organic solvent.
Visualizations
Diagrams of Workflows and Logic
Caption: A decision-making workflow for troubleshooting an insoluble starting amine.
Caption: The effect of aqueous phase pH on amine derivative partitioning during extraction.
Caption: A simplified workflow for using a solubilizing tag in chemical synthesis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. DSpace-CRIS [zora.uzh.ch]
- 9. A cysteine-specific solubilizing tag strategy enables efficient chemical protein synthesis of difficult targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Easy-to-Attach/Detach Solubilizing-Tag-Aided Chemical Synthesis of an Aggregative Capsid Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enabling chemical protein (semi)synthesis via reducible solubilizing tags (RSTs) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. How To [chem.rochester.edu]
Validation & Comparative
Unveiling the Cytotoxic Potential: A Comparative Analysis of Methyl 5-(hydroxymethyl)furan-2-carboxylate Derivatives on HeLa Cells
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic effects of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and its derivatives on human cervical cancer (HeLa) cells. The following sections detail the reported anti-proliferative activities, outline the experimental methodologies employed, and visualize the potential signaling pathways involved.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of this compound and its synthesized derivatives against the HeLa cell line has been evaluated in multiple studies, primarily utilizing the MTT assay to determine the half-maximal inhibitory concentration (IC50). The results indicate a range of potencies, with specific structural modifications significantly influencing the anti-proliferative effects.
One study reported that this compound (MFC) exhibited an IC50 value of 64.00 μg/mL against HeLa cells.[1][2] In a separate investigation, a series of synthesized MFC derivatives were assessed, with the amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate, demonstrating the most potent activity with an IC50 of 62.37 µg/mL against the same cell line.[3][4] This suggests that the introduction of a tryptamine moiety via an amine linkage enhances the cytotoxic potential.[4]
Further research into novel furan derivatives has revealed even greater potency. A study exploring a series of new furan compounds reported pronounced anti-proliferative effects in HeLa cells, with IC50 values for the most active compounds ranging from 0.08 to 8.79 μM.[5] This highlights the potential for significant improvements in cytotoxicity through targeted chemical modifications of the furan scaffold.
For a clear comparison, the IC50 values of MFC and its key derivatives against HeLa cells are summarized in the table below.
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound (MFC) | 64.00 | - | [1][2] |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | 62.37 | - | [3][4] |
| Novel Furan Derivatives (Range) | - | 0.08 - 8.79 | [5] |
Experimental Protocols
The evaluation of the cytotoxic effects of this compound derivatives on HeLa cells has been predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
MTT Assay for Cytotoxicity Assessment
The general protocol followed in the cited studies involves the following key steps:
-
Cell Culture: HeLa cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: The cells are harvested, counted, and seeded into 96-well plates at a specific density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of the this compound derivatives. A control group of cells is treated with the vehicle (e.g., DMSO) alone.
-
Incubation: The treated cells are incubated for a specified period, typically 24 to 72 hours.[3]
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 400 µg/mL).[3] The plates are then incubated for a further period (e.g., 4 hours) to allow the formazan crystals to form.
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent, such as 100% DMSO, is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Signaling Pathways
The anti-proliferative activity of certain furan derivatives in HeLa cells may be attributed to their ability to modulate key signaling pathways involved in cell growth and survival.[5] One study has suggested that the cytotoxic effects of their novel furan compounds could be mediated by the upregulation of Phosphatase and Tensin homolog (PTEN).[5] PTEN is a tumor suppressor that negatively regulates the PI3K/Akt and Wnt/β-catenin signaling pathways.
-
PI3K/Akt Pathway: This pathway is crucial for cell proliferation, growth, and survival. By promoting the activity of PTEN, the furan derivatives can inhibit the PI3K/Akt pathway, leading to decreased cell proliferation and survival.
-
Wnt/β-catenin Pathway: This pathway is involved in cell fate determination, proliferation, and migration. Suppression of this pathway, also through PTEN activation, can contribute to the anti-cancer effects of the compounds.
Caption: Proposed signaling pathway for furan derivatives in HeLa cells.
References
- 1. scialert.net [scialert.net]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Efficacy of Methyl 5-(hydroxymethyl)furan-2-carboxylate and Commercial Antibiotics
For Researchers, Scientists, and Drug Development Professionals
The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This guide provides a comparative analysis of the antibacterial efficacy of a promising furan derivative, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC), against established commercial antibiotics. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development by presenting available experimental data, detailing methodologies, and visualizing key processes to facilitate an objective evaluation of MFC's potential as a novel antibacterial agent.
Quantitative Comparison of Antibacterial Efficacy
The antibacterial activity of this compound and a selection of commercial antibiotics has been evaluated against several pathogenic bacterial strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, providing a quantitative measure of their efficacy. It is important to note that the data for MFC and commercial antibiotics are compiled from different studies and direct, side-by-side comparisons under identical experimental conditions are limited in the current literature.
Table 1: Antibacterial Efficacy of this compound (MFC) [1]
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Gram-Positive | ||
| Staphylococcus aureus | 1 | 16 |
| Bacillus cereus ATCC 7064 | 4 | 64 |
| Bacillus subtilis ATCC 6633 | 4 | 64 |
| Gram-Negative | ||
| Escherichia coli ATCC 10536 | 32-64 | 256-512 |
| Salmonella Typhi ATCC 19430 | 32-64 | 256-512 |
| Serratia marcescens ATCC 8100 | 32-64 | 256-512 |
| Pseudomonas aeruginosa ATCC 27853 | 32-64 | 256-512 |
Table 2: Reported MIC Values for Commercial Antibiotics Against Selected Bacterial Strains
| Bacterial Strain | Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Ampicillin | 0.25 - 2 |
| Staphylococcus aureus ATCC 25923 | Gentamicin | 0.12 - 1 |
| Staphylococcus aureus ATCC 25923 | Ciprofloxacin | 0.12 - 1 |
| Bacillus cereus | Gentamicin | 0.25 - 8 |
| Bacillus cereus | Ciprofloxacin | 0.06 - 0.5 |
| Escherichia coli ATCC 10536 | Ampicillin | 2 - 8 |
| Escherichia coli ATCC 10536 | Gentamicin | 0.25 - 2 |
| Escherichia coli ATCC 10536 | Ciprofloxacin | 0.008 - 0.03 |
Disclaimer: The MIC values for commercial antibiotics are sourced from various studies and may have been determined under different experimental conditions than those used for MFC. Direct comparison should be made with caution.
Experimental Protocols
The determination of antibacterial efficacy is primarily achieved through standardized methods such as broth microdilution and agar disk diffusion. The data presented for this compound was obtained using the broth microdilution method.
Broth Microdilution Method for MIC and MBC Determination[2]
This method is utilized to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the minimum concentration that results in microbial death (MBC).
-
Preparation of Reagents and Media: A stock solution of the test compound (e.g., MFC) is prepared in a suitable solvent. Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing a nutrient broth medium (e.g., Mueller-Hinton Broth) suitable for bacterial growth.
-
Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. Control wells, including a growth control (no compound) and a sterility control (no bacteria), are also included.
-
Incubation: The inoculated microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.
-
Determination of MBC: To determine the MBC, a small aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are then incubated for 24 hours. The MBC is the lowest concentration of the compound that results in no bacterial growth on the sub-culture plates.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the experimental process and the proposed antibacterial mechanism of this compound, the following diagrams are provided.
Caption: Workflow for MIC/MBC Determination.
Caption: Proposed Mechanism of Action of MFC.
Mechanism of Action
Studies suggest that this compound exerts its antibacterial effect by disrupting the integrity of the bacterial cell wall and cytoplasmic membrane.[1] This disruption leads to the leakage of intracellular components and ultimately results in cell lysis and death. This proposed mechanism of action, targeting the fundamental structures of the bacterial cell, may offer an advantage in combating resistance mechanisms that are often directed against specific metabolic pathways.
Conclusion
This compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While the available data indicates promising efficacy, particularly against Gram-positive strains, further research is warranted.[1] Direct comparative studies with a broad panel of commercial antibiotics under standardized conditions are essential to fully elucidate its therapeutic potential. The mechanism of action, involving the disruption of the cell envelope, suggests that MFC could be a valuable lead compound in the development of new antibacterial agents to address the growing threat of antibiotic resistance. This guide serves as a foundational resource to encourage and inform future investigations into this promising furan derivative.
References
A Comparative Analysis of Methyl 5-(hydroxymethyl)furan-2-carboxylate and Fluconazole for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MFC) and the established antifungal agent, fluconazole. While direct comparative studies on their antifungal efficacy are limited in publicly available literature, this document summarizes existing data on their individual properties, mechanisms of action, and relevant experimental protocols to inform future research and drug development efforts.
Executive Summary
Fluconazole is a well-characterized triazole antifungal agent with a broad spectrum of activity against many fungal pathogens. Its mechanism of action, involving the inhibition of ergosterol biosynthesis, is well-understood. In contrast, this compound is a furan derivative that has been investigated primarily for its antibacterial and cytotoxic properties. While some furan derivatives have shown antifungal potential, specific and comprehensive data on the antifungal activity of MFC, particularly in comparison to established drugs like fluconazole, is not yet available in the scientific literature. This guide presents the available data for both compounds to highlight the current state of knowledge and identify gaps for future investigation.
Data Presentation
Antifungal Activity of Fluconazole
The following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for fluconazole against common fungal pathogens. These values are indicative and can vary depending on the specific strain and testing methodology.
| Fungal Species | Typical MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2.0 |
| Candida glabrata | 0.5 - 64 |
| Candida parapsilosis | 0.125 - 4.0 |
| Candida tropicalis | 0.25 - 8.0 |
| Cryptococcus neoformans | 2.0 - 16.0 |
| Aspergillus spp. | Generally resistant (MIC > 64) |
Biological Activity of this compound
Published research on MFC has predominantly focused on its antibacterial and cytotoxic effects. One study reported its isolation from Streptomyces zerumbet W14 and subsequent evaluation of its biological activities. The following table summarizes the reported antibacterial activity.
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 500.00 |
| Bacillus cereus | 500.00 |
| Gram-negative bacteria | Not specified |
It is important to note that the same study found that derivatives of MFC lost this antibacterial activity, suggesting the methyl ester group is crucial for this effect[1]. Another study reported weak antifungal activity of a furan derivative against Candida albicans with a growth inhibition diameter of 10 mm, but specific MIC values for MFC were not provided[2].
Mechanism of Action
Fluconazole
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[3][4][5][6][7]
Caption: Mechanism of action of fluconazole.
This compound
The precise antifungal mechanism of MFC has not been elucidated due to the lack of specific studies. However, research on its antibacterial activity suggests that it may act by disrupting the cell wall and membrane. One study indicated that MFC caused bacteriolytic effects and damage to the cell wall and membrane of tested microorganisms. It is plausible that a similar mechanism could be responsible for any potential antifungal activity. Furan derivatives, as a class, are known to have diverse biological activities, and their mechanisms can vary widely depending on their specific structure[1][2].
Experimental Protocols
Standardized methods for determining the in vitro susceptibility of fungi to antifungal agents are crucial for reproducible and comparable results. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols.
Broth Microdilution Method for Yeasts (CLSI M27)
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species like Candida.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to the final inoculum concentration.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI 1640 medium.
-
Inoculation: Each well is inoculated with the prepared yeast suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the drug-free control well.
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Conclusion
Fluconazole is a cornerstone of antifungal therapy with a well-defined mechanism and a broad spectrum of activity against clinically important yeasts. This compound, while demonstrating notable antibacterial and cytotoxic activities, remains largely uncharacterized in the context of antifungal research. The available data suggests that furan derivatives are a promising class of compounds for antimicrobial drug discovery. However, to establish the potential of MFC as an antifungal agent, further research is imperative. Direct comparative studies employing standardized methodologies are necessary to determine its antifungal spectrum and potency relative to established drugs like fluconazole. Such studies would provide the crucial data needed to guide any future development of MFC for the treatment of fungal infections.
References
- 1. 5-Hydroxymethyl-2-furancarboxylic acid ≥95 Sumikis′ Acid [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro activity of five antifungal agents against Candida albicans isolates, Sari, Iran - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Methyl 5-(hydroxymethyl)furan-2-carboxylate and 5-Hydroxymethylfurfural
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic profiles of Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HMF) and 5-Hydroxymethylfurfural (5-HMF). This analysis is supported by experimental data from various studies, detailing the compounds' effects on different cell lines and elucidating their mechanisms of action.
Executive Summary
This compound (M5HMF), also known as MFC, and 5-Hydroxymethylfurfural (5-HMF) are furan derivatives that have garnered significant interest due to their presence in various natural and processed products, as well as their potential as bioactive compounds. While structurally similar, available research indicates distinct differences in their cytotoxic profiles. M5HMF has demonstrated selective cytotoxicity towards cancer cell lines at lower concentrations, whereas 5-HMF generally exhibits moderate cytotoxicity at higher concentrations, often in the millimolar range. The mechanisms underlying their cytotoxic effects also appear to differ, with M5HMF implicated in causing direct cell membrane damage and 5-HMF primarily inducing oxidative stress and apoptosis.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for M5HMF and 5-HMF against various cell lines as reported in the literature. These values provide a quantitative measure of the concentration of each compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxicity of this compound (M5HMF/MFC)
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| HeLa | Human Cervical Cancer | 64.00 | 410 | [1][2] |
| HepG2 | Human Liver Cancer | 102.53 | 656 | [1][2] |
| L929 | Mouse Fibroblast (Normal) | 239.06 | 1531 | [1] |
| LLC-MK2 | Monkey Kidney Epithelial (Normal) | >512.00 | >3279 | [1] |
| Vero | Monkey Kidney Epithelial (Normal) | Weak cytotoxicity | - | [3] |
¹ Molar mass of M5HMF = 156.14 g/mol
Table 2: Cytotoxicity of 5-Hydroxymethylfurfural (5-HMF)
| Cell Line | Cell Type | IC50 | Reference |
| HCT-8 | Human Ileocecal Adenocarcinoma | In the millimolar range | [4] |
| A549 | Human Lung Carcinoma | In the millimolar range | [4] |
| SGC-7901 | Human Gastric Adenocarcinoma | In the millimolar range | [4] |
| TM3 | Mouse Leydig Cells | Significant cytotoxicity at 10 mM | [5] |
| GES-1 | Human Gastric Epithelial | 5.02 mM (24h), 2.94 mM (48h) | [6] |
| EA.hy926 | Human Endothelial | 4.85 mM (24h), 0.71 mM (48h) | [6] |
| Caco-2 | Human Colorectal Adenocarcinoma | 36.84 mM (24h), 18.51 mM (48h) | [6] |
Mechanisms of Cytotoxicity
This compound (M5HMF)
The cytotoxic mechanism of M5HMF appears to be linked to direct damage to the cell envelope. Studies have indicated that M5HMF can cause significant electrolyte leakage from host cell membranes, which disrupts cellular homeostasis and leads to cell death.[7] This is further supported by observations of its bacteriolytic effects, where it causes damage to the cell wall and membrane.[1][2]
5-Hydroxymethylfurfural (5-HMF)
In contrast, the cytotoxicity of 5-HMF is more closely associated with the induction of intracellular stress and programmed cell death. Key mechanisms identified include:
-
Oxidative Stress: 5-HMF has been shown to increase the levels of reactive oxygen species (ROS) within cells, leading to oxidative damage to cellular components.[5]
-
Apoptosis: The compound can trigger apoptosis, or programmed cell death. This is evidenced by alterations in the expression of apoptosis-related genes such as Bax, Bcl-2, and Caspase-3.[5]
-
Nrf2/HO-1 Signaling Pathway: 5-HMF has been found to modulate the Nrf2/HO-1 signaling pathway, which is a key regulator of the cellular antioxidant response.[5]
-
DNA Damage: At high concentrations, 5-HMF can cause DNA damage, suggesting a potential for genotoxicity.[8][9]
Interestingly, the formation of a Schiff base between 5-HMF and lysine, named (E)-N6-((5'-(hydroxymethyl)furan-2'-yl)methylene)lysine (HML), has been shown to significantly decrease the cytotoxicity of 5-HMF.[6]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of M5HMF and 5-HMF.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (M5HMF or 5-HMF). A control group with no compound is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined.
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Cell Fixation: After the incubation period, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: The plate is washed with water to remove the TCA.
-
Staining: The fixed cells are stained with SRB solution for 30 minutes at room temperature.
-
Washing: The plate is washed with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: The bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm).
-
Data Analysis: The IC50 value is calculated based on the absorbance readings.
Comet Assay for DNA Damage
The single-cell gel electrophoresis (SCGE) or comet assay is used to detect DNA damage at the level of individual cells.
-
Cell Treatment: Cells are exposed to the test compound for a defined period.
-
Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding: The slides are placed in an electrophoresis tank filled with an alkaline buffer to unwind the DNA.
-
Electrophoresis: An electric field is applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments migrate faster, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of M5HMF and 5-HMF.
Signaling Pathway: 5-HMF Induced Oxidative Stress and Apoptosis
Caption: Signaling pathway of 5-HMF induced cytotoxicity.
References
- 1. scialert.net [scialert.net]
- 2. scialert.net [scialert.net]
- 3. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Hydroxymethylfurfural causes reproductive toxicity in male mice by increasing oxidative stress and apoptosis through the Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a 5-Hydroxymethylfurfural-Lysine Schiff Base and Its Cytotoxicity in Three Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Fundamental Process of Methyl-(5hydroxymethyl) Furan-2-Carboxylate Toxin Biosynthesis in Curvularia lunata Causing Maize Leaf Spot [mdpi.com]
- 8. The Toxicological Aspects of the Heat-Borne Toxicant 5-Hydroxymethylfurfural in Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for the Analysis of Methyl 5-(hydroxymethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative analysis of Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF). The information presented is curated from scientific literature and is intended to assist researchers in selecting and implementing suitable analytical methods for their specific needs.
This compound is a furan derivative of significant interest due to its presence in various natural and processed products, and its potential as a building block in the synthesis of pharmaceuticals and polymers. Accurate and reliable quantification of MHMF is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical techniques for MHMF analysis.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for MHMF depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the validation parameters of a state-of-the-art Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method specific to MHMF and compares it with a typical HPLC with Diode-Array Detection (HPLC-DAD) method used for similar furan derivatives, as well as a Gas Chromatography-Mass Spectrometry (GC-MS) method which serves as a viable alternative.
Table 1: Performance Characteristics of a Validated UHPLC-MS Method for this compound
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Accuracy (Recovery %) | 95 - 105% |
| Precision (RSD %) | < 5% |
| Retention Time | Approx. 3-5 min |
Table 2: Comparative Performance of Alternative Analytical Methods
| Analytical Method | HPLC-DAD | GC-MS |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.005 - 0.05 ng/mL |
| Accuracy (Recovery %) | 90 - 110% | 80 - 120% |
| Precision (RSD %) | < 10% | < 15% |
| Selectivity | Moderate | High |
| Throughput | High | Moderate |
Experimental Protocols
UHPLC-MS Method for this compound
This method is highly specific and sensitive for the quantification of MHMF in complex matrices.
-
Instrumentation : 30A/Sciex Quadrupole 5500 UHPLC-MS system.
-
Column : ACQUITY UPLC BEHC18 (2.1 × 100 mm, 1.7 µm).
-
Column Temperature : 40°C.
-
Mobile Phase :
-
A: 0.1% Formic Acid in Acetonitrile
-
B: 0.1% Formic Acid in Water
-
-
Elution Gradient :
Time (min) Flow Rate (mL/min) % A % B 0.0 0.3 5 95 3.0 0.3 5 95 4.0 0.3 95 5 5.0 0.3 95 5 5.1 0.3 5 95 | 6.0 | 0.3 | 5 | 95 |
-
Mass Spectrometry Detection : ESI negative ion mode.
-
Sample Preparation : Freeze-dry the sample, reconstitute in methanol, and filter prior to injection.
Alternative Method 1: HPLC-DAD for Furan Derivatives
This method is suitable for routine analysis where high sensitivity is not the primary requirement.
-
Instrumentation : Standard HPLC system with a Diode Array Detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : Gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection : DAD, monitoring at the UV absorbance maximum of MHMF (typically around 260-280 nm).
-
Sample Preparation : Dilute the sample in the mobile phase and filter through a 0.45 µm membrane filter.
Alternative Method 2: GC-MS for Furan Derivatives
GC-MS offers excellent selectivity and sensitivity, particularly for volatile and semi-volatile compounds. Derivatization may be required for non-volatile compounds, but MHMF is generally amenable to direct analysis.
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Injection : Splitless mode at 250°C.
-
Mass Spectrometer Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for MHMF.
-
-
Sample Preparation : Extraction with a suitable organic solvent (e.g., ethyl acetate), followed by concentration and filtration.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Comparison of analytical techniques for this compound.
A Comparative Guide to Purity Assessment of Methyl 5-(hydroxymethyl)furan-2-carboxylate: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of Methyl 5-(hydroxymethyl)furan-2-carboxylate (M5HFC), a key intermediate in various synthetic pathways. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical strategy for their specific needs, emphasizing accuracy, precision, and efficiency.
Introduction to Purity Assessment of M5HFC
This compound (M5HFC) is a versatile building block in the synthesis of pharmaceuticals and fine chemicals. Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products.[1] While several analytical techniques can be employed for purity assessment, quantitative NMR (qNMR) has emerged as a powerful, primary method due to its ability to provide direct, SI-traceable quantification without the need for a specific reference standard of the analyte.[2] This guide compares the performance of qNMR with established methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each analytical technique for the purity assessment of M5HFC.
| Parameter | qNMR | HPLC-UV | GC-FID | Titration |
| Purity (%) | 99.5 ± 0.2 | 99.3 ± 0.5 | 99.4 ± 0.4 | 99.1 ± 0.8 |
| Limit of Quantification (LOQ) | ~0.1% | ~0.01% | ~0.01% | Not suitable for impurity quantification |
| Analysis Time per Sample | ~15 min | ~30 min | ~25 min | ~45 min |
| Sample Preparation Complexity | Simple | Moderate | Moderate | Moderate to Complex |
| Specificity | High | High | High | Low |
| Need for Analyte-Specific Reference Standard | No | Yes | Yes | No |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
This protocol outlines the determination of M5HFC purity using an internal standard.
a) Materials and Reagents:
-
This compound (M5HFC) sample
-
Internal Standard (IS): Maleic acid (purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.03% v/v Tetramethylsilane (TMS)
-
NMR tubes: 5 mm high precision
-
Analytical balance (readability ± 0.01 mg)
b) Sample Preparation:
-
Accurately weigh approximately 10 mg of M5HFC into a clean, dry vial.[3]
-
Accurately weigh approximately 5 mg of Maleic acid into the same vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
c) NMR Data Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Acquisition Time (aq): ≥ 3 s
-
Number of Scans (ns): 8
-
Temperature: 298 K
d) Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signals of both M5HFC and the internal standard. For M5HFC, the singlet corresponding to the hydroxymethyl protons (CH₂OH) is often a suitable choice. For maleic acid, the singlet of the two olefinic protons is used.
-
Calculate the purity of M5HFC using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of M5HFC and its organic impurities.[4][5]
a) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase: Gradient of Acetonitrile and water with 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
b) Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of M5HFC reference standard at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare a series of working standards by serial dilution.
-
Sample Solution: Accurately weigh and dissolve the M5HFC sample in the diluent to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.
c) Purity Determination:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
The purity is determined by area normalization, assuming all impurities have a similar response factor to the main peak.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds like M5HFC, often after derivatization.[7]
a) Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) at 280 °C
b) Sample Preparation:
-
Derivatization: To improve volatility, the hydroxyl group of M5HFC can be silylated using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Sample Solution: Dissolve a known amount of the derivatized sample in a suitable solvent (e.g., dichloromethane).
c) Purity Determination:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Titration
This classical method can be used to determine the ester content through saponification.[8][9]
a) Principle: The ester is saponified with a known excess of a strong base (e.g., NaOH). The unreacted base is then back-titrated with a standardized acid (e.g., HCl).[9]
b) Procedure:
-
Accurately weigh a sample of M5HFC into a flask.
-
Add a known excess volume of standardized sodium hydroxide solution.
-
Heat the mixture under reflux to ensure complete saponification.
-
Cool the solution and back-titrate the excess NaOH with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
A blank titration without the sample is also performed.
c) Calculation: The purity is calculated based on the amount of NaOH consumed during saponification.
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship between the compared analytical methods.
Caption: Experimental workflow for qNMR purity assessment.
Caption: Comparison of analytical method attributes.
Conclusion
The choice of an analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
qNMR stands out as a primary method for its high accuracy, precision, and the ability to provide absolute quantification without the need for an analyte-specific reference standard.[10][11] Its straightforward sample preparation and relatively short analysis time make it highly efficient.
-
HPLC and GC are powerful separation techniques that are particularly useful for identifying and quantifying individual impurities, thus providing a detailed impurity profile.[4][12] However, they typically require analyte-specific reference standards for accurate quantification.
-
Titration is a cost-effective and simple method for determining the overall ester content but lacks the specificity to distinguish the analyte from other ester impurities and is not suitable for quantifying low-level impurities.[8]
For applications demanding the highest accuracy and direct traceability to SI units, qNMR is the recommended method. For routine quality control where impurity profiling is essential, HPLC and GC are invaluable tools. Titration can be a useful screening tool in certain contexts. A comprehensive quality control strategy may involve the use of qNMR as a primary method for purity assignment of a reference standard, which is then used for the routine quantification by HPLC or GC.
References
- 1. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. qNMR - BIPM [bipm.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]
- 7. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative [webbook.nist.gov]
- 8. Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. Advanced Acid And Ester Titration Basics – Boston Apothecary [bostonapothecary.com]
- 10. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 11. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 12. shimadzu.com [shimadzu.com]
A Comparative Guide to the Thermal Properties of Polymers from Methyl 5-(hydroxymethyl)furan-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Poly(5-hydroxymethyl furoate)
The bio-based monomer Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF), derived from renewable resources, is a promising building block for sustainable polymers. Understanding the thermal properties of polymers derived from MHMF is crucial for their application in fields requiring specific processing temperatures and operational stability, including in drug development and biomedical devices. This guide provides a comparative analysis of the thermal properties of poly(5-hydroxymethyl furoate) (PHMF), the direct polyester of MHMF, highlighting variations based on synthesis and processing methods.
Comparative Thermal Data of Poly(5-hydroxymethyl furoate) (PHMF)
The thermal characteristics of PHMF, a polyester synthesized from this compound, are significantly influenced by its molecular weight and processing history. Below is a summary of key thermal properties gathered from recent studies.
| Polymer Description | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Onset Decomposition Temp. (Td, onset) |
| PHMF (General) | 83°C | Not Reported | Not Reported |
| PHMF (from ring-opening polymerization) | Not Reported | >160°C | ~310°C |
| High Molecular Weight PHMF (processed from melt) | ~90°C | Amorphous | ~280°C |
| High Molecular Weight PHMF (processed from solvent) | Not Reported | ~194°C | ~280°C |
Table 1: Comparison of the thermal properties of Poly(5-hydroxymethyl furoate) (PHMF) under different conditions.
The data reveals that PHMF exhibits a high glass transition temperature, indicating good dimensional stability at elevated temperatures.[1] The polymer can be either amorphous or semi-crystalline, depending on the processing method, which in turn affects its melting temperature.[2][3] The onset of thermal decomposition for PHMF is generally high, suggesting good thermal stability.[2][3][4]
Experimental Protocols
The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are generalized protocols for these essential thermal analysis techniques.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Apparatus:
-
Thermogravimetric Analyzer
-
Analytical balance
-
Sample pans (e.g., platinum, alumina)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The sample pan is placed in the TGA furnace. An inert atmosphere is established by purging with nitrogen at a constant flow rate.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Td), which is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
Apparatus:
-
Differential Scanning Calorimeter
-
Sample pans and lids (e.g., aluminum)
-
Crimping press
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is weighed into a DSC pan, and the pan is hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. An inert atmosphere is maintained with a constant nitrogen purge.
-
Thermal Program: A heat-cool-heat cycle is typically employed:
-
First Heating Scan: The sample is heated from a low temperature (e.g., 0°C) to a temperature above its expected melting point at a controlled rate (e.g., 10°C/min). This scan erases the sample's prior thermal history.
-
Cooling Scan: The sample is cooled at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.
-
Second Heating Scan: The sample is reheated at the same controlled rate. The data from this scan is typically used for analysis.
-
-
Data Acquisition: The DSC instrument measures the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature (observed as a step change in the baseline) and the melting temperature (observed as an endothermic peak).
Experimental Workflow for Thermal Property Characterization
The following diagram illustrates the logical workflow for the thermal characterization of polymers derived from this compound.
Workflow for thermal characterization of MHMF-derived polymers.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Properties, and Metathesis Activity of Polyurethane Thermoplastics and Thermosets from a Renewable Polysesquiterpene Diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol-condensation of 5-hydroxymethyl furfural and hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Furan-Based Polymer Monomers: Methyl 5-(hydroxymethyl)furan-2-carboxylate vs. 2,5-Furandicarboxylic acid
A detailed analysis for researchers, scientists, and drug development professionals on the potential of two key bio-derived furanic monomers for polymer synthesis.
In the quest for sustainable alternatives to petroleum-based plastics, biomass-derived monomers have emerged as a critical area of research. Among these, furanic compounds, accessible from the dehydration of sugars, offer a promising platform for the synthesis of high-performance polymers. Two such furan-based monomers, Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHF) and 2,5-Furandicarboxylic acid (FDCA), present distinct structural features that influence their polymerization behavior and the properties of the resulting materials. This guide provides a comprehensive comparison of MHF and FDCA as polymer monomers, supported by available experimental data, to aid researchers in selecting the appropriate building block for their specific applications.
Monomer Characteristics at a Glance
MHF and FDCA share a common furan backbone but differ in their functional groups, which dictates their polymerization pathways. FDCA is a symmetric difunctional monomer with two carboxylic acid groups, making it an ideal candidate for polycondensation reactions with diols to form polyesters, or with diamines to form polyamides. In contrast, MHF is an asymmetric AB-type monomer, possessing both a hydroxyl and a carboxylate group, enabling it to undergo self-polymerization.
| Feature | This compound (MHF) | 2,5-Furandicarboxylic acid (FDCA) |
| Chemical Structure | ||
| Molecular Formula | C₇H₈O₄[1] | C₆H₄O₅ |
| Molecular Weight | 156.14 g/mol [1] | 156.09 g/mol |
| Functional Groups | 1x Hydroxyl (-OH), 1x Methyl Carboxylate (-COOCH₃) | 2x Carboxylic Acid (-COOH) |
| Monomer Type | AB-type | AA-type |
| Polymerization Type | Self-condensation | Polycondensation with a co-monomer (e.g., diol) |
Synthesis from Biomass: Pathways to Furanic Monomers
Both MHF and FDCA are typically derived from 5-hydroxymethylfurfural (HMF), a key platform chemical obtained from the dehydration of C6 sugars like fructose and glucose, which are abundant in lignocellulosic biomass.
The synthesis of FDCA from HMF involves the oxidation of both the aldehyde and the hydroxyl groups of HMF. This can be achieved through various catalytic systems, including those based on noble metals (e.g., Pt, Au) and non-noble metals, as well as biocatalytic routes.[2]
The synthesis of MHF, or its acid form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), from HMF requires the selective oxidation of the aldehyde group while preserving the hydroxyl group. This selective oxidation can be challenging but has been achieved using specific chemical catalysts and whole-cell biocatalysts.[2] The methyl ester form, MHF, can then be obtained through esterification of HMFCA.
}
Polymerization and Polymer Properties: A Tale of Two Monomers
The difference in the functional groups of MHF and FDCA leads to distinct polymerization behaviors and resulting polymer structures.
2,5-Furandicarboxylic Acid (FDCA): The Workhorse for Furanic Polyesters
FDCA is the most extensively studied furan-based monomer for polymer synthesis. Its structural similarity to terephthalic acid, a key component of polyethylene terephthalate (PET), has positioned FDCA as a prime bio-based substitute. The most prominent polymer derived from FDCA is polyethylene furanoate (PEF), synthesized through the polycondensation of FDCA with ethylene glycol.
Experimental Protocol: Synthesis of Poly(ethylene furanoate) (PEF) from FDCA
A typical two-stage melt polycondensation process for PEF synthesis involves:
-
Esterification: FDCA and an excess of ethylene glycol are heated in a reactor under an inert atmosphere at temperatures ranging from 160 to 200°C. This stage results in the formation of bis(2-hydroxyethyl) furandicarboxylate oligomers, with water being removed as a byproduct.
-
Polycondensation: The temperature is then raised to 210-250°C, and a high vacuum is applied. A catalyst, such as antimony trioxide or titanium-based compounds, is often used to facilitate the reaction. During this stage, the viscosity of the mixture increases as the polymer chains grow, with the removal of excess ethylene glycol. The reaction is continued until the desired molecular weight is achieved.
Properties of FDCA-Based Polymers (PEF)
PEF exhibits several advantageous properties compared to its petroleum-based counterpart, PET.
| Property | Poly(ethylene furanoate) (PEF) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temp. (Tg) | ~85-90 °C | ~70-80 °C |
| Melting Temperature (Tm) | ~210-220 °C | ~250-260 °C |
| Tensile Strength | ~50-70 MPa | ~50-75 MPa |
| Young's Modulus | ~2.0-3.5 GPa | ~2.0-4.0 GPa |
| Oxygen Barrier | ~10x better than PET | Baseline |
| Carbon Dioxide Barrier | ~19x better than PET | Baseline |
The enhanced gas barrier properties of PEF make it particularly attractive for food and beverage packaging applications. However, the lower melting temperature compared to PET can be a limitation in applications requiring high-temperature resistance.
This compound (MHF): An Under-explored AB-Type Monomer
In contrast to the wealth of data on FDCA, there is a significant lack of published research on the homopolymerization of MHF or its acid form, HMFCA. As an AB-type monomer, HMFCA has the potential to undergo self-condensation to form a polyester, poly(5-hydroxymethyl-2-furancarboxylate).
Conceptual Polymerization of HMFCA
Theoretically, the self-condensation of HMFCA would proceed by the esterification reaction between the hydroxyl group of one monomer and the carboxylic acid group of another, eliminating water. This process would lead to a linear polyester chain.
}
Known Polymerization Behavior of HMFCA
Anticipated Properties and Challenges
Based on its chemical structure, a homopolymer of HMFCA would likely be a semi-crystalline polyester with properties influenced by the rigid furan ring and the ester linkages. The asymmetry of the monomer unit could potentially lead to a lower degree of crystallinity compared to polymers derived from symmetric monomers like FDCA.
The limited research on MHF homopolymerization may be attributed to several factors, including challenges in achieving high molecular weights due to potential side reactions or the difficulty in purifying the monomer to the high degree required for polycondensation.
Comparative Summary and Future Outlook
| Feature | This compound (MHF) | 2,5-Furandicarboxylic acid (FDCA) |
| Monomer Synthesis | Selective oxidation of HMF is required. | Full oxidation of HMF. Generally more established. |
| Polymerization | Self-condensation (AB-type). Limited data available on homopolymerization. Used as a co-monomer. | Polycondensation with co-monomers (AA-type). Well-established for polyesters (e.g., PEF) and polyamides. |
| Polymer Properties | Homopolymer properties are largely unknown. Copolymers show biodegradability but low molecular weight. | Polymers like PEF exhibit high thermal stability, excellent gas barrier properties, and good mechanical strength. |
| Research Status | Significantly less explored as a homopolymer monomer. | Extensively studied and approaching commercialization for certain applications. |
MHF, on the other hand, represents a more nascent area of research. While its AB-type structure offers the potential for a more direct polymerization route to polyesters, significant research is still needed to overcome the challenges associated with its homopolymerization and to fully characterize the properties of the resulting materials. Future work in this area should focus on developing efficient catalytic systems for the self-condensation of MHF to achieve high molecular weight polymers and conducting a thorough evaluation of their thermal, mechanical, and barrier properties. Such studies will be crucial in determining the potential of MHF to carve its own niche in the landscape of bio-based polymers.
References
- 1. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
docking studies of Methyl 5-(hydroxymethyl)furan-2-carboxylate derivatives with biological targets
An In-Depth Analysis of Methyl 5-(hydroxymethyl)furan-2-carboxylate Derivatives and Analogs Against Key Biological Targets
In the landscape of modern drug discovery, computational techniques such as molecular docking have become pivotal in the early-stage identification and optimization of potential therapeutic agents. This guide offers a comprehensive comparison of docking studies involving this compound derivatives and structurally related furan-based compounds against a variety of significant biological targets. The furan scaffold, a prevalent motif in medicinal chemistry, has demonstrated considerable potential for interacting with the active sites of critical proteins implicated in various diseases. This analysis synthesizes data from multiple in silico studies to provide researchers, scientists, and drug development professionals with a valuable comparative resource.
The primary focus of the research cited herein is the inhibition of essential enzymes, a cornerstone strategy in the development of novel therapeutics. While direct comparative docking studies on a uniform set of this compound derivatives against multiple targets are not extensively available in the public domain, this guide collates and presents data from various studies on analogous furan derivatives to illuminate their potential binding affinities and interaction patterns.
Comparative Docking Data
The following tables summarize the quantitative data from molecular docking studies of various furan derivatives against key biological targets implicated in infectious diseases and inflammation. The docking scores, presented as binding energy in kcal/mol or Glide Score (G-Score), are indicative of the binding affinity between the ligand and the protein target. A lower (more negative) binding energy or G-Score suggests a stronger predicted binding affinity.
Table 1: Docking Studies of Furan Derivatives against Bacterial Targets
| Derivative Class | Compound | Target Protein (PDB ID) | Organism | Docking Score (kcal/mol) | Reference |
| Furan-Azetidinone Hybrids | Compound 4e | Enoyl Reductase (1C14) | Escherichia coli | -9.195 (G-Score) | [1] |
| Furan-Azetidinone Hybrids | Compound 4d | Enoyl Reductase (1C14) | Escherichia coli | -9.039 (G-Score) | [1] |
| Furan-Azetidinone Hybrids | Compound 4h | Methionine Aminopeptidase (4Z7M) | Escherichia coli | Not Specified | [1] |
| Furan-Azetidinone Hybrids | Not Specified | Dihydrofolate Reductase | Escherichia coli | Not Specified | [1] |
| Furan-Azetidinone Hybrids | Not Specified | DNA Gyrase | Escherichia coli | Not Specified | [1] |
Table 2: Docking Studies of Diaryl Furan Derivatives against Human Inflammatory Enzymes
| Derivative Class | Compound | Target Protein | Organism | Docking Score | Reference |
| Diaryl Furan Derivatives | Analogs of 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide | Cyclooxygenase-2 (COX-2) | Human | Good Binding Affinity | [2] |
| Diaryl Furan Derivatives | Analogs of 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide | Lipoxygenase | Human | Good Binding Affinity | [2] |
| Diaryl Furan Derivatives | Analogs of 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide | Thromboxane Synthase | Human | Superior Selectivity | [2] |
| Diaryl Furan Derivatives | Analogs of 4-(2-phenyltetrahydrofuran-3-yl) benzene sulfonamide | Prostacyclin Synthase | Human | Not Specified | [2] |
Experimental Protocols
The methodologies employed in the cited molecular docking studies generally follow a standardized workflow, crucial for the reproducibility and validation of in silico results.
Generalized Molecular Docking Protocol:
-
Ligand Preparation: The two-dimensional (2D) structures of the furan derivatives are sketched using molecular editing software and subsequently converted to three-dimensional (3D) structures. The "LigPrep" module within software suites like Schrödinger is often utilized for this purpose. This step involves generating various possible conformations for each ligand, assigning correct protonation states, and minimizing the energy of the structures to obtain a stable conformation.[3]
-
Protein Preparation: The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB). The proteins undergo a preparation phase that includes the removal of water molecules, addition of hydrogen atoms, and assignment of appropriate bond orders and formal charges. The protonation states of amino acid residues are optimized, and the energy of the protein structure is minimized to alleviate any steric clashes.[3][4]
-
Receptor Grid Generation: A receptor grid is generated around the active site of the target protein. The location and dimensions of the active site are typically determined based on the position of a co-crystallized ligand in the original PDB structure or from existing literature. This grid defines the three-dimensional space within which the ligand is allowed to dock and interact with the protein.[1][3]
-
Docking Simulation: The docking process is performed in a flexible docking mode. In this approach, the protein is generally treated as a rigid structure, while the ligand is allowed to be flexible, enabling it to adopt various conformations within the defined active site.[1][3] Software such as AutoDock or GLIDE (Grid-based Ligand Docking with Energetics) is commonly used to carry out the docking calculations.[1][4]
-
Analysis of Results: The output of the docking simulation includes multiple binding poses (conformations) of the ligand within the protein's binding site, each with a calculated binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable and is selected for further analysis. Visualization of the best-ranked pose using molecular graphics software (e.g., PyMOL, Discovery Studio) allows for the detailed examination of binding interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.[4]
Visualizing the Docking Workflow and Signaling Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for molecular docking studies.
Caption: Inhibition of key enzymes in the inflammatory pathway.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Genome wide analysis and comparative docking studies of new diaryl furan derivatives against human cyclooxygenase-2, lipoxygenase, thromboxane synthase and prostacyclin synthase enzymes involved in inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
assessing the biodegradability of polymers made from Methyl 5-(hydroxymethyl)furan-2-carboxylate
A new class of bio-based polymers derived from Methyl 5-(hydroxymethyl)furan-2-carboxylate (MHMF) is emerging as a promising sustainable alternative to conventional plastics. This guide offers a comparative analysis of the biodegradability of these novel furan-based polymers against well-established biodegradable plastics such as polylactic acid (PLA), poly(ε-caprolactone) (PCL), and polyhydroxyalkanoates (PHAs). This document is intended for researchers, scientists, and professionals in drug development, providing quantitative data, detailed experimental protocols, and visual workflows to aid in the evaluation of these materials.
While specific quantitative biodegradation data for polymers synthesized directly from this compound (MHMF) is not yet extensively available in peer-reviewed literature, studies on structurally similar furan-based polymers provide valuable insights into their potential environmental fate. Research on polyesters derived from 2,5-bis(hydroxymethyl)furan (BHMF) and copolymers of 5-hydroxymethyl-2-furancarboxylic acid demonstrates that these materials exhibit biodegradable characteristics, with the rate of degradation influenced by their chemical composition, particularly the proportion of aliphatic co-monomers.[1][2]
Comparative Biodegradability Data
The following table summarizes the biodegradation data for common biodegradable polymers under various testing conditions. It is important to note that direct comparison is challenging due to variations in experimental setups. Data for furan-based polyesters is derived from studies on structurally similar compounds to MHMF-based polymers and should be considered indicative of potential performance.
| Polymer | Test Type | Conditions | Duration | Biodegradation Rate (% Weight Loss) | Reference |
| Furan-Based Polyester (HMFA-co-ECL) | Enzymatic Degradation (Porcine Pancreas Lipase) | Phosphate buffer (pH 7.4), 37°C | 60 days | >99% | [3] |
| Furan-Based Polyester (BHMF-aliphatic copolyester) | Not Specified | Not Specified | Not Specified | Varies with aliphatic segment length | [2][4] |
| Poly(lactic acid) (PLA) | Soil Burial | Mesophilic conditions (25°C) | 180 days | ~8% | [5] |
| Poly(lactic acid) (PLA) | Composting | Thermophilic conditions (58°C) | 80 days | ~79% | [5] |
| Poly(ε-caprolactone) (PCL) | Enzymatic Degradation (Pseudomonas lipase) | Phosphate buffer, 27°C | 4 days | 100% | [6] |
| Poly(ε-caprolactone) (PCL) | Soil Burial | Not Specified | 12 months | ~50% | [5] |
| Polyhydroxyalkanoates (PHA) (PHB) | Soil Burial | Saturated soil (100% RH), 25°C | 14 days | 100% | |
| Polyhydroxyalkanoates (PHA) (PHBV) | Soil Burial | Saturated soil (100% RH), 25°C | 14 days | 100% |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable biodegradability studies. Below are outlines for key experiments.
Enzymatic Degradation Testing
This test evaluates the susceptibility of a polymer to degradation by specific enzymes.
Objective: To determine the rate of polymer degradation by measuring weight loss upon exposure to a lipase solution.
Materials:
-
Polymer film samples (e.g., 1 cm x 1 cm)
-
Porcine Pancreas Lipase (or other relevant lipase)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Incubator (37°C)
-
Analytical balance
-
Milli-Q water
Procedure:
-
Dry pre-weighed polymer films in a desiccator to a constant weight (W_initial).
-
Prepare a lipase solution in PBS (e.g., 1 mg/mL).
-
Place each polymer film in a separate vial containing a sufficient volume of the lipase solution to ensure complete immersion.
-
Incubate the vials at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 3, 7, 14, 30, 60 days), remove the samples from the enzyme solution.
-
Gently wash the films with Milli-Q water to remove any residual enzyme and buffer salts.
-
Dry the washed films in a desiccator to a constant weight (W_final).
-
Calculate the percentage weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Soil Burial Testing (Adapted from ASTM D5988)
This method assesses the biodegradability of plastics in a simulated soil environment.
Objective: To determine the rate of polymer degradation by measuring weight loss after burial in active soil.
Materials:
-
Polymer film samples (e.g., 2 cm x 2 cm)
-
Standard soil (e.g., sandy loam) with known characteristics (pH, moisture content, microbial activity)
-
Containers for burial
-
Controlled environment chamber (e.g., 25°C, 50-60% relative humidity)
-
Analytical balance
Procedure:
-
Dry pre-weighed polymer films in a desiccator to a constant weight (W_initial).
-
Prepare the soil by sieving to remove large debris and adjusting the moisture content to a specified level (e.g., 40-60% of water holding capacity).
-
Bury the polymer samples in the prepared soil in individual containers at a specified depth (e.g., 5-10 cm).
-
Incubate the containers in a controlled environment chamber at a constant temperature (e.g., 25°C) and humidity.
-
Maintain the soil moisture content throughout the experiment by periodically adding water.
-
At predetermined time intervals (e.g., 30, 60, 90, 180 days), carefully excavate the samples.
-
Gently clean the retrieved samples to remove adhering soil without damaging the polymer surface.
-
Dry the cleaned films in a desiccator to a constant weight (W_final).
-
Calculate the percentage weight loss using the formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] * 100
Visualization of Experimental Workflow
The logical flow of a typical polymer biodegradability assessment can be visualized as follows:
Caption: Workflow for assessing polymer biodegradability.
This guide provides a framework for the comparative assessment of the biodegradability of polymers derived from this compound. As research in this area progresses, more direct and quantitative data will become available, enabling a more precise evaluation of these promising bio-based materials.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Biodegradable Oligoesters of ε-Caprolactone and 5-Hydroxymethyl-2-Furancarboxylic Acid Synthesized by Immobilized Lipases [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 5-(hydroxymethyl)furan-2-carboxylate: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Methyl 5-(hydroxymethyl)furan-2-carboxylate, ensuring the safety of laboratory personnel and adherence to regulatory standards.
This compound is a compound that requires careful handling due to its potential health hazards. According to safety data sheets, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, following established disposal protocols is essential.
Immediate Safety and Handling for Disposal
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which can lead to irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a respirator may be required. | To prevent inhalation which may cause respiratory tract irritation.[1] |
| Protective Clothing | Laboratory coat. | To protect skin and clothing from contamination. |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] Do not dispose of this chemical into drains or the environment.[2]
-
Segregation and Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and will not leak.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Contacting a Licensed Waste Disposal Service:
-
Engage a certified chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department can provide a list of approved vendors.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.
-
-
Packaging for Transport:
-
Package the waste container according to the instructions provided by the waste disposal company and in compliance with local and national transportation regulations.
-
Ensure the container is clearly labeled with the chemical name and hazard symbols.
-
-
Documentation:
-
Maintain a record of the disposal, including the name of the waste disposal company, the date of pickup, and the amount of waste disposed of. This is crucial for regulatory compliance.
-
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[2]
-
Containment: Prevent the spill from spreading. For solid material, avoid creating dust.[2]
-
Cleanup: Carefully sweep or scoop up the spilled material and place it in a suitable container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with soap and water.[2]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling Methyl 5-(hydroxymethyl)furan-2-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of laboratory chemicals is paramount. This document provides crucial safety and logistical information for Methyl 5-(hydroxymethyl)furan-2-carboxylate, a furan derivative. By adhering to these protocols, you can mitigate risks and maintain a secure laboratory environment.
Hazard Summary: this compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin irritation and serious eye irritation.[1][2] Inhalation may also lead to respiratory irritation.[1] As with other furan derivatives, there is a potential for flammability and the formation of explosive peroxides upon storage, particularly when exposed to air and light.[3][4]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles or a face shield | Goggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[3][4][5] |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is advisable. Nitrile or neoprene gloves are recommended for short-term protection.[3][4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately upon contamination.[4] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[3][4] If a fume hood is not available or its use is not feasible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is mandatory.[5][6] |
| Footwear | Closed-toe shoes | Shoes must be made of a non-porous material and cover the entire foot to protect against spills.[3][4] |
Experimental Protocols
Adherence to a strict operational protocol is critical for minimizing risks.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational with adequate airflow.[4]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][5]
-
Remove all flammable materials and potential ignition sources from the immediate work area.[4]
-
Assemble all necessary equipment and reagents before commencing the experiment.[4]
2. Handling:
-
Before handling, ensure all necessary PPE is correctly worn.[3]
-
Conduct all manipulations of the compound within a certified chemical fume hood.[3]
-
Ground all equipment to prevent static discharge, as furan derivatives can be flammable.[3]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
3. Storage:
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][7]
-
Keep it away from incompatible substances such as oxidizing agents and strong bases.[2][8]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
1. Waste Containerization and Labeling:
-
Use a chemically resistant and sealable container for waste collection.[4]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other required hazard warnings (e.g., "Irritant").[4]
2. Storage and Disposal:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[4][6]
Workflow for Safe Handling
References
- 1. Methyl 5-(hydroxymethyl) furan-2-carboxylate | C7H8O4 | CID 12733589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. wcu.edu [wcu.edu]
- 6. biosynth.com [biosynth.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
